Product packaging for L-Valine-13C5,15N,d2(Cat. No.:)

L-Valine-13C5,15N,d2

Cat. No.: B15142680
M. Wt: 125.116 g/mol
InChI Key: KZSNJWFQEVHDMF-RKEACNPTSA-N
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Description

L-Valine-13C5,15N,d2 is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 125.116 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B15142680 L-Valine-13C5,15N,d2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO2

Molecular Weight

125.116 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-2,3-dideuterio-3-(113C)methyl(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1D,4+1D,5+1,6+1

InChI Key

KZSNJWFQEVHDMF-RKEACNPTSA-N

Isomeric SMILES

[2H][13C@@]([13C](=O)O)([13C]([2H])([13CH3])[13CH3])[15NH2]

Canonical SMILES

CC(C)C(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

L-Valine-13C5,15N,d2 chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to L-Valine-13C5,15N,d2: Chemical Properties, Structure, and Applications

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of the isotopically labeled amino acid, this compound. It is intended for researchers, scientists, and professionals in the field of drug development who utilize stable isotope-labeled compounds in their studies.

Core Chemical Properties and Structure

This compound is a stable, non-radioactive, isotopically labeled form of the essential amino acid L-Valine. In this molecule, all five carbon atoms are replaced with the Carbon-13 (¹³C) isotope, the nitrogen atom is replaced with the Nitrogen-15 (¹⁵N) isotope, and two hydrogen atoms are substituted with deuterium (²H or D).[1][2][3] This heavy labeling makes it an invaluable tool in various analytical techniques, particularly mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3][4]

The precise labeling of this compound allows for its use as an internal standard for the accurate quantification of its unlabeled counterpart in complex biological samples.[1][5] It is widely employed in metabolic research, proteomics, and metabolomics to trace the fate of valine in biological systems and to understand protein structure and dynamics.[3][4]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values are compiled from various commercial suppliers and databases.

PropertyValue
Synonyms (S)-Valine-13C5,15N,d2, L-Valine (¹³C₅, 95-97%; 2,3-D₂, 97%; ¹⁵N, 96-99%)
Molecular Formula ¹³C₅H₉D₂¹⁵NO₂
Linear Formula (¹³CH₃)₂¹³CD¹³CD(¹⁵NH₂)¹³COOH[3]
Molecular Weight 125.12 g/mol [3]
Unlabeled Molecular Weight 117.15 g/mol [6][7]
CAS Number 201417-09-6[1][3]
Unlabeled CAS Number 72-18-4[3]
Appearance Solid
Storage Temperature Room temperature, protect from light and moisture[3]
Isotopic Purity

The isotopic enrichment of this compound is a critical parameter for its use in quantitative studies. The typical isotopic purity levels are detailed below.

IsotopeEnrichment Level
Carbon-13 (¹³C) 95-99%[3][4]
Nitrogen-15 (¹⁵N) 96-99%[3][4]
Deuterium (D) ~97% (at positions 2 and 3)[3][8]
Chemical Purity ≥98%[3][8]

Applications in Research and Drug Development

Stable isotope-labeled amino acids like this compound are fundamental tools in modern biomedical research. Their applications span from basic metabolic studies to the development of new therapeutic agents.

  • Metabolic and Metabolomic Research: Used to trace the metabolic fate of valine in various physiological and pathological states.[3][4]

  • Proteomics: A key component in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics.[9]

  • Biomolecular NMR: Enables detailed studies of protein structure, dynamics, and binding.[3]

  • Internal Standard: Serves as an internal standard for accurate quantification in mass spectrometry-based assays, including those for newborn screening and clinical diagnostics.[2]

  • Drug Development: Employed as tracers for pharmacokinetic and metabolic profiling of drug candidates.[1][10]

Experimental Protocols

While specific experimental protocols are highly dependent on the application and instrumentation, a generalized workflow for a common application, such as a SILAC-based quantitative proteomics experiment, is described below.

Generalized SILAC Protocol using this compound
  • Cell Culture: Two populations of cells are cultured in specialized SILAC media. One population is grown in "light" medium containing unlabeled L-Valine, while the other is grown in "heavy" medium where the standard L-Valine is replaced with this compound.

  • Incorporation: Cells are cultured for a sufficient number of doublings to ensure near-complete incorporation of the labeled or unlabeled amino acid into their proteomes.

  • Experimental Treatment: The two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).

  • Cell Lysis and Protein Extraction: The "light" and "heavy" cell populations are harvested and lysed to extract proteins.

  • Protein Quantification and Mixing: The total protein concentration in each lysate is determined, and equal amounts of protein from the "light" and "heavy" samples are mixed.

  • Protein Digestion: The mixed protein sample is digested into smaller peptides, typically using an enzyme like trypsin.

  • Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling. The ratio of the intensities of the "heavy" and "light" peptide peaks allows for the relative quantification of each protein under the different experimental conditions.

Signaling Pathways and Logical Relationships

Unlabeled L-Valine has been implicated in modulating cellular signaling pathways. For instance, it has been shown to inhibit multidrug-resistant bacteria through the activation of the PI3K/Akt signaling pathway and the inhibition of arginase.[1][10] The following diagram illustrates this signaling cascade.

PI3K_Akt_Signaling L-Valine L-Valine Receptor Receptor L-Valine->Receptor Arginase Arginase L-Valine->Arginase Inhibits PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates Phagocytosis Phagocytosis Akt->Phagocytosis Promotes

Caption: L-Valine mediated activation of PI3K/Akt signaling and inhibition of arginase.

Experimental Workflow for SILAC

The logical flow of a typical SILAC experiment is depicted in the diagram below. This workflow highlights the key stages from cell culture to data analysis.

SILAC_Workflow cluster_culture Cell Culture cluster_processing Sample Processing cluster_analysis Analysis Light_Culture Culture in 'Light' Medium (Unlabeled Valine) Treatment Experimental Treatment Light_Culture->Treatment Heavy_Culture Culture in 'Heavy' Medium (this compound) Heavy_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Mixing Mix Equal Amounts of Protein Lysis->Mixing Digestion Protein Digestion (e.g., Trypsin) Mixing->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Analysis & Relative Quantification LCMS->Data_Analysis

Caption: Generalized workflow for a SILAC-based quantitative proteomics experiment.

References

L-Valine-13C5,15N,d2 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

This document provides key technical specifications for the isotopically labeled amino acid, L-Valine-¹³C₅,¹⁵N,d₂. This compound is a stable, non-radioactive labeled analog of L-Valine, commonly used as an internal standard in mass spectrometry-based research, particularly in metabolomics and proteomics studies.

Chemical Properties

The fundamental chemical identifiers and properties for L-Valine-¹³C₅,¹⁵N,d₂ are summarized below.

PropertyValue
CAS Number 201417-09-6[1]
Molecular Formula ¹³C₅H₉D₂¹⁵NO₂[1]
Molecular Weight 125.12 g/mol [1]
Synonyms Valine-¹³C₅,¹⁵N,d₂

L-Valine-¹³C₅,¹⁵N,d₂ is an isotopically enriched form of the essential amino acid L-Valine.[1][2] In this specific variant, all five carbon atoms have been substituted with the Carbon-13 isotope, the nitrogen atom with the Nitrogen-15 isotope, and two hydrogen atoms with deuterium.

Experimental Protocols and Applications

As an isotopically labeled compound, L-Valine-¹³C₅,¹⁵N,d₂ is primarily utilized as a reference standard in quantitative analytical methods. Detailed experimental protocols are specific to the application and instrumentation used by researchers. The general workflow for its use in a typical quantitative mass spectrometry experiment is outlined below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification A Biological Sample (e.g., plasma, tissue) B Spike with L-Valine-¹³C₅,¹⁵N,d₂ Standard A->B C Extraction of Analytes B->C D LC-MS/MS Analysis C->D E Data Acquisition D->E F Peak Integration E->F G Ratio Calculation (Endogenous vs. Labeled) F->G H Concentration Determination G->H

Caption: General workflow for using L-Valine-¹³C₅,¹⁵N,d₂ as an internal standard.

Signaling pathways are biological processes and are not applicable to a single chemical compound. Therefore, a diagram for signaling pathways is not provided.

Molecular Composition

The isotopic labeling pattern of L-Valine-¹³C₅,¹⁵N,d₂ distinguishes it from its naturally occurring counterpart. The diagram below illustrates the elemental composition and the specific isotopes incorporated into the molecule.

G center L-Valine-¹³C₅,¹⁵N,d₂ C Carbon center->C N Nitrogen center->N D Deuterium center->D H Hydrogen center->H O Oxygen center->O C_iso ¹³C C->C_iso x5 N_iso ¹⁵N N->N_iso x1 D_iso ²H (D) D->D_iso x2

Caption: Isotopic composition of L-Valine-¹³C₅,¹⁵N,d₂.

References

Synthesis and Isotopic Purity of L-Valine-¹³C₅,¹⁵N,d₂: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic purity, and applications of L-Valine-¹³C₅,¹⁵N,d₂, a stable isotope-labeled amino acid crucial for advanced research in metabolomics, proteomics, and drug development.

Introduction

L-Valine-¹³C₅,¹⁵N,d₂ is an isotopologue of the essential amino acid L-valine, where all five carbon atoms are replaced with the heavy isotope ¹³C, the nitrogen atom is replaced with ¹⁵N, and two hydrogen atoms are substituted with deuterium (d₂). This extensive labeling makes it a powerful tool for tracing the metabolic fate of valine and for use as an internal standard in quantitative mass spectrometry-based applications. Its use in techniques like Metabolic Flux Analysis (MFA) and Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) provides deep insights into cellular metabolism and protein dynamics.

Data Presentation: Isotopic and Chemical Purity

The quality of isotopically labeled compounds is paramount for the accuracy and reproducibility of experimental results. L-Valine-¹³C₅,¹⁵N,d₂ is commercially available from several suppliers, with typical purity specifications summarized in the table below.

ParameterSpecification RangeNotes
Isotopic Purity
¹³C Enrichment98 - 99 atom %All five carbon atoms are enriched with the ¹³C isotope.
¹⁵N Enrichment98 - 99 atom %The single nitrogen atom is enriched with the ¹⁵N isotope.
Deuterium Enrichment≥97 atom % DThe specific positions of deuterium labeling are typically at the α and β carbons (2,3-d₂), though other deuteration patterns are available (e.g., d₈).[1]
Chemical Purity ≥98% (CP)Determined by techniques such as NMR or chromatography. CP refers to Chemical Purity.
Chiral Purity ≥99% (L-isomer)Ensures that the biological activity is not compromised by the presence of the D-enantiomer.

Experimental Protocols

I. Synthesis of L-Valine-¹³C₅,¹⁵N,d₂

The synthesis of L-Valine-¹³C₅,¹⁵N,d₂ is most commonly achieved through microbial fermentation, which allows for high isotopic incorporation in a stereospecific manner. While a precise, publicly available, step-by-step protocol for this specific multi-labeled valine is proprietary to commercial suppliers, a generalizable chemo-enzymatic and microbial synthesis approach can be outlined.

A. Microbial Fermentation for ¹³C and ¹⁵N Labeling

This method utilizes genetically engineered microbial strains, often Corynebacterium glutamicum or Escherichia coli, that are efficient producers of L-valine.[2]

  • Strain Selection and Pre-culture: Select a high-yield L-valine producing microbial strain. Prepare a pre-culture in a standard rich medium (e.g., LB broth) to generate sufficient biomass.

  • Minimal Medium Preparation: Prepare a minimal salt medium where the primary carbon and nitrogen sources are replaced with their isotopically labeled counterparts.

    • Carbon Source: Use [U-¹³C]-glucose as the sole carbon source for ¹³C labeling.

    • Nitrogen Source: Use ¹⁵NH₄Cl as the sole nitrogen source for ¹⁵N labeling.

  • Fermentation: Inoculate the minimal medium with the pre-cultured cells. The fermentation is typically carried out in a bioreactor under controlled conditions of temperature (e.g., 37°C), pH, and aeration.[3]

  • Induction (if applicable): If using an inducible expression system for the valine biosynthesis pathway genes, add the appropriate inducer (e.g., IPTG) at the optimal cell density.

  • Monitoring and Harvesting: Monitor cell growth and L-valine production in the culture supernatant using techniques like HPLC. Harvest the cells by centrifugation when maximum L-valine concentration is achieved.

B. Deuterium Labeling

Deuterium can be incorporated at specific positions through chemical or enzymatic methods. For 2,3-d₂ labeling, a likely approach involves deuterated precursors or specific enzymatic reactions in a deuterated solvent. A method for α-deuteration involves a pyridoxal phosphate-dependent enzyme in the presence of D₂O.[4]

C. Purification

  • Cell Lysate Preparation (if intracellular): If L-valine is accumulated intracellularly, lyse the harvested cells.

  • Chromatographic Separation: Purify the L-valine from the culture supernatant or cell lysate using ion-exchange chromatography.

  • Desalting and Lyophilization: Desalt the purified L-valine fraction and obtain the final product as a solid by lyophilization.

II. Isotopic Purity Analysis

A. Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a common method for determining the isotopic enrichment of amino acids.

  • Derivatization: The purified L-valine is derivatized to increase its volatility for GC analysis.

  • GC Separation: The derivatized sample is injected into a GC system to separate L-valine from any potential contaminants.

  • MS Analysis: The eluted compound is ionized (e.g., by electron impact), and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are analyzed. The mass shift compared to the unlabeled standard reveals the degree of isotopic incorporation.[5]

  • Data Analysis: The isotopic distribution of the molecular ion cluster is used to calculate the atom percent enrichment for each isotope.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can confirm the positions of the isotopic labels.

  • Sample Preparation: Dissolve the purified L-Valine-¹³C₅,¹⁵N,d₂ in a suitable solvent (e.g., D₂O).

  • ¹H NMR: ¹H NMR spectra can be used to confirm the positions of deuterium incorporation by observing the disappearance of specific proton signals.

  • ¹³C NMR: ¹³C NMR will show signals for all five carbon atoms, confirming their enrichment.

  • ¹⁵N NMR: ¹⁵N NMR can be used to confirm the enrichment of the nitrogen atom.

  • 2D NMR: Heteronuclear correlation experiments (e.g., HSQC) can be used to confirm the connectivity between the labeled atoms.[6]

Mandatory Visualizations

L-Valine Biosynthesis Pathway

The biosynthesis of L-valine starts from pyruvate and involves a series of enzymatic reactions. Understanding this pathway is key to designing metabolic engineering strategies for labeled L-valine production.

L_Valine_Biosynthesis Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate AHAS Dihydroxyisovalerate α,β-Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate AHAIR Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate DHAD L_Valine L-Valine Ketoisovalerate->L_Valine TA

Caption: L-Valine biosynthesis pathway from pyruvate.

Experimental Workflow for Metabolic Flux Analysis (MFA)

L-Valine-¹³C₅,¹⁵N,d₂ is a valuable tracer for MFA studies, which aim to quantify the rates of metabolic reactions within a biological system.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase Start Cell Culture Labeling Introduce L-Valine-¹³C₅,¹⁵N,d₂ Start->Labeling Harvest Harvest Cells & Quench Metabolism Labeling->Harvest Extraction Metabolite Extraction Harvest->Extraction LC_MS LC-MS/MS or GC-MS Analysis Extraction->LC_MS Data_Processing Data Processing & Isotopologue Distribution Analysis LC_MS->Data_Processing Flux_Modeling Metabolic Flux Modeling Data_Processing->Flux_Modeling Interpretation Biological Interpretation Flux_Modeling->Interpretation

Caption: General workflow for a metabolic flux analysis experiment.

L-Valine and the PI3K/Akt/mTOR Signaling Pathway

Exogenous L-valine has been shown to activate the PI3K/Akt/mTOR signaling pathway, which plays a central role in cell growth, proliferation, and survival.[7]

PI3K_Akt_mTOR_Pathway L_Valine L-Valine PI3K PI3K L_Valine->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream phosphorylates Cell_Response Cell Growth, Proliferation, Survival Downstream->Cell_Response

Caption: Simplified PI3K/Akt/mTOR signaling pathway activated by L-Valine.

References

Applications of Stable Isotope-Labeled Valine in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled (SIL) amino acids have become indispensable tools in modern biological and biomedical research, offering a non-radioactive, safe, and precise method for tracing metabolic pathways, quantifying protein dynamics, and assessing drug efficacy.[1][2] Among these, stable isotope-labeled valine, an essential branched-chain amino acid (BCAA), plays a crucial role in a wide array of research applications.[3][4] Valine's integral role in protein synthesis, energy metabolism, and cell signaling makes its labeled counterparts particularly valuable for gaining insights into cellular physiology and disease states.[3][5]

This technical guide provides a comprehensive overview of the core applications of stable isotope-labeled valine, with a focus on its use in metabolic studies, proteomics, and drug development. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize SIL-valine in their experimental designs. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.

Core Applications of Stable Isotope-Labeled Valine

The versatility of stable isotope-labeled valine, available with isotopes such as 13C, 15N, and 2H (deuterium), allows for its application in a multitude of research areas.[1]

Metabolic Flux Analysis (MFA)

Metabolic flux analysis using stable isotope tracers is a powerful technique to quantitatively determine the rates of metabolic reactions within a biological system.[6][7] By introducing a 13C-labeled valine tracer into a cell culture or in vivo model, researchers can track the incorporation of the labeled carbon atoms into various downstream metabolites.[6] This provides a detailed map of how valine is catabolized and utilized in central carbon metabolism, including its entry into the tricarboxylic acid (TCA) cycle.[5][8]

Key Insights from Valine MFA:

  • Quantification of Anaplerotic Flux: Valine catabolism generates succinyl-CoA, an intermediate of the TCA cycle, thus contributing to anaplerosis (the replenishment of TCA cycle intermediates).[1][4] 13C-valine tracing allows for the precise quantification of this contribution.

  • Understanding Disease Metabolism: Cancer cells often exhibit altered metabolic pathways.[9] Tracing with 13C-valine can reveal how cancer cells utilize this amino acid to support their growth and proliferation, potentially identifying novel therapeutic targets.[10]

  • Investigating Inborn Errors of Metabolism: Isotope tracing can be used to study metabolic disruptions in genetic disorders affecting BCAA catabolism, such as Maple Syrup Urine Disease.[4]

Proteomics and Protein Turnover Studies

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used quantitative proteomics technique that relies on the metabolic incorporation of "heavy" amino acids.[6][7] Valine, being an essential amino acid, is an excellent candidate for SILAC labeling. Cells are grown in media containing either normal ("light") valine or a stable isotope-labeled ("heavy") version (e.g., 13C5, 15N1-Valine).[1] By mixing protein samples from two different conditions (e.g., treated vs. untreated) and analyzing them by mass spectrometry, the relative abundance of thousands of proteins can be accurately quantified.[7]

Beyond relative quantification, SIL-valine is instrumental in measuring protein turnover rates (synthesis and degradation). By introducing the labeled valine and monitoring its incorporation into proteins over time, or by performing a pulse-chase experiment, researchers can determine the half-life of individual proteins.[2][3][11]

Key Insights from Valine-based Proteomics:

  • Global Protein Expression Profiling: SILAC with labeled valine enables the identification of proteins that are up- or down-regulated in response to a specific stimulus or in a disease state.

  • Determination of Protein Half-lives: Understanding the degradation rate of proteins is crucial for comprehending cellular regulation.

  • Studying Proteostasis: Labeled valine helps in investigating the dynamic balance of protein synthesis, folding, and degradation in various cellular compartments.

Drug Development and Pharmacokinetics

Deuterated compounds, where hydrogen atoms are replaced by deuterium (2H), are increasingly utilized in drug development to improve pharmacokinetic (PK) properties.[12] Deuterating a drug molecule at a site of metabolic transformation can slow down its breakdown, a phenomenon known as the "kinetic isotope effect." This can lead to:

  • Increased drug exposure: A longer half-life means the drug stays in the body for a longer period.

  • Reduced dosing frequency: Patients may need to take the medication less often.

  • Improved safety profile: Altered metabolism can sometimes reduce the formation of toxic metabolites.

Deuterated valine can be incorporated into peptide-based drugs or used as an internal standard in PK studies to accurately quantify the concentration of a drug and its metabolites in biological samples.[12]

Quantitative Data Summary

The following tables summarize quantitative data from various studies that have utilized stable isotope-labeled valine.

Table 1: Protein Half-lives Determined by the N-end Rule

This table presents the estimated half-lives of proteins based on their N-terminal amino acid, a key determinant of protein stability. While not directly measured using SIL-valine in all cases, it provides a reference for expected turnover rates.[2]

N-terminal Amino AcidMammalian Half-lifeYeast Half-lifeE. coli Half-life
Valine (V) 100 hours >20 hours >10 hours
Alanine (A)4.4 hours>20 hours>10 hours
Cysteine (C)1.2 hours>20 hours>10 hours
Aspartic Acid (D)1.1 hours3 min>10 hours
Glutamic Acid (E)1 hour30 min>10 hours
Phenylalanine (F)1.1 hours3 min2 min
Glycine (G)30 hours>20 hours>10 hours
Histidine (H)3.5 hours10 min>10 hours
Isoleucine (I)20 hours30 min>10 hours
Lysine (K)1.3 hours3 min2 min
Leucine (L)5.5 hours3 min2 min
Methionine (M)30 hours>20 hours>10 hours
Asparagine (N)1.4 hours3 min>10 hours
Proline (P)>20 hours>20 hours?
Glutamine (Q)0.8 hour10 min>10 hours
Arginine (R)1 hour2 min2 min
Serine (S)1.9 hours>20 hours>10 hours
Threonine (T)7.2 hours>20 hours>10 hours
Tryptophan (W)2.8 hours3 min2 min
Tyrosine (Y)2.8 hours10 min2 min

Table 2: Kinetic Parameters of L-Valine Uptake in Tobacco Cells

This table shows the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for L-valine transport in wild-type and a valine-resistant mutant of tobacco cells, demonstrating how labeled valine can be used to study transport kinetics.[12]

Cell TypeGenotypeKinetic ComponentKm (µM)Vmax (nmol/106 cells/h)
Protoplast-derivedWild-TypeLow-Km45 ± 51.4
Protoplast-derivedValr-2 MutantLow-Km45 ± 50.1
Suspension-culturedWild-TypeLow-Km84 ± 211.7
Suspension-culturedValr-2 MutantLow-Km84 ± 210.14
Suspension-culturedWild-TypeHigh-Km2400 ± 70010
Suspension-culturedValr-2 MutantHigh-Km2400 ± 70010

Signaling Pathways and Experimental Workflows

Valine Catabolism Pathway

Valine, like other BCAAs, undergoes a multi-step catabolic process primarily initiated in the mitochondria of muscle tissue.[1][4] The carbon skeleton is ultimately converted to succinyl-CoA, which enters the TCA cycle.[4]

Valine_Catabolism Valine Valine alpha_Ketoisovalerate α-Ketoisovalerate Valine->alpha_Ketoisovalerate BCAT Isobutyryl_CoA Isobutyryl-CoA alpha_Ketoisovalerate->Isobutyryl_CoA BCKDH Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA IBD beta_Hydroxyisobutyryl_CoA β-Hydroxyisobutyryl-CoA Methacrylyl_CoA->beta_Hydroxyisobutyryl_CoA Enoyl-CoA Hydratase beta_Hydroxyisobutyrate β-Hydroxyisobutyrate beta_Hydroxyisobutyryl_CoA->beta_Hydroxyisobutyrate HIBCH Methylmalonate_Semialdehyde Methylmalonate Semialdehyde beta_Hydroxyisobutyrate->Methylmalonate_Semialdehyde HIBADH Propionyl_CoA Propionyl-CoA Methylmalonate_Semialdehyde->Propionyl_CoA MMSDH Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Figure 1. The catabolic pathway of valine, showing key intermediates and enzymes.

BCAA-mTOR Signaling Pathway

BCAAs, particularly leucine, are potent activators of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[13][14][15] Valine also contributes to the activation of this pathway, albeit to a lesser extent than leucine.

BCAA_mTOR_Signaling BCAA BCAAs (Leucine, Valine) mTORC1 mTORC1 BCAA->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Figure 2. Simplified diagram of the BCAA-mTOR signaling pathway.

Experimental Workflow for 13C-Valine Metabolic Flux Analysis

This diagram outlines a typical workflow for a metabolic flux analysis experiment using 13C-labeled valine.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Modeling Phase Cell_Culture 1. Cell Culture Labeling 2. Introduce [U-13C5]-Valine Cell_Culture->Labeling Harvest 3. Harvest Cells & Metabolites Labeling->Harvest Extraction 4. Metabolite Extraction Harvest->Extraction GC_MS 5. GC-MS or LC-MS/MS Analysis Extraction->GC_MS Data_Processing 6. Isotopomer Distribution Analysis GC_MS->Data_Processing Flux_Calculation 7. Metabolic Flux Calculation Data_Processing->Flux_Calculation Interpretation 8. Biological Interpretation Flux_Calculation->Interpretation

Figure 3. A typical experimental workflow for 13C-valine metabolic flux analysis.

Experimental Protocols

Protocol for 13C-Valine Metabolic Flux Analysis

This protocol provides a general framework for conducting a 13C-valine tracing experiment in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium

  • 13C-labeled valine (e.g., [U-13C5]-L-Valine)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Water (for extraction)

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Cell Culture and Adaptation:

    • Culture cells in standard medium until they reach the desired confluency (typically 70-80%).

    • For at least 24 hours prior to the experiment, switch the cells to a custom medium containing all amino acids at known concentrations, except for valine, and supplemented with dFBS to minimize unlabeled valine from the serum.

  • Isotope Labeling:

    • Prepare the labeling medium by supplementing the valine-free medium with [U-13C5]-L-Valine to the desired final concentration.

    • Remove the adaptation medium, wash the cells once with PBS, and add the 13C-valine labeling medium.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. A single time point at isotopic steady-state can also be used.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the medium and wash the cells with ice-cold PBS.

    • Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol:water (e.g., 80:20 v/v), and scraping the cells.

    • Perform a liquid-liquid extraction (e.g., with chloroform) to separate the polar metabolites from lipids and proteins.

    • Collect the polar metabolite fraction and dry it under a stream of nitrogen or using a speed vacuum.

  • GC-MS or LC-MS/MS Analysis:

    • Derivatize the dried metabolites to make them volatile for GC-MS analysis (e.g., using silylation).

    • Analyze the samples by GC-MS or LC-MS/MS to determine the mass isotopologue distribution of valine and its downstream metabolites.

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of stable isotopes.

    • Use metabolic flux analysis software (e.g., INCA, Metran) to fit the isotopomer data to a metabolic model and calculate the intracellular fluxes.[3]

Protocol for SILAC-based Proteomics using Labeled Valine

This protocol outlines the key steps for a SILAC experiment using stable isotope-labeled valine.

Materials:

  • Mammalian cell line auxotrophic for the chosen amino acid (if possible)

  • SILAC-grade cell culture medium (deficient in the amino acids to be labeled)

  • "Light" L-Valine

  • "Heavy" stable isotope-labeled L-Valine (e.g., 13C5, 15N1-L-Valine)

  • Dialyzed fetal bovine serum (dFBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Trypsin (mass spectrometry grade)

  • Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Cell Adaptation and Labeling:

    • Culture two populations of cells in parallel.

    • Grow one population in "light" medium supplemented with normal L-valine.

    • Grow the second population in "heavy" medium supplemented with the stable isotope-labeled L-valine.

    • Culture the cells for at least five to six cell divisions to ensure near-complete incorporation (>97%) of the labeled amino acid into the proteome.[6]

  • Experimental Treatment:

    • Once fully labeled, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, and vehicle control to the "light" labeled cells).

  • Sample Preparation:

    • Harvest and count the cells from both populations.

    • Combine equal numbers of cells from the "light" and "heavy" populations.

    • Lyse the combined cell pellet using a suitable lysis buffer.

    • Quantify the total protein concentration.

  • Protein Digestion:

    • Denature, reduce, and alkylate the protein mixture.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotopes.

  • Data Analysis:

    • Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the intensity ratio of the "heavy" to "light" peptide pairs.

    • This ratio represents the relative abundance of the corresponding protein between the two experimental conditions.

Conclusion

Stable isotope-labeled valine is a powerful and versatile tool for modern life sciences research. Its applications in metabolic flux analysis, quantitative proteomics, and drug development provide deep insights into the complex dynamics of biological systems. By leveraging the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively design and execute experiments that yield high-quality, quantitative data to advance their scientific discoveries. The continued development of mass spectrometry instrumentation and data analysis software will undoubtedly expand the future applications of stable isotope-labeled valine in both basic and translational research.

References

L-Valine-13C5,15N,d2 as a Metabolic Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in metabolic research, providing a powerful means to trace the fate of molecules through complex biochemical pathways. Among these, L-Valine-13C5,15N,d2 stands out as a versatile tracer for investigating branched-chain amino acid (BCAA) metabolism, protein synthesis, and their interplay with cellular signaling networks. This technical guide provides a comprehensive overview of the applications of this compound, detailed experimental protocols, and quantitative data analysis for researchers in academia and the pharmaceutical industry.

L-Valine is an essential BCAA, playing critical roles not only as a building block for proteins but also as a signaling molecule and a source of carbon for the tricarboxylic acid (TCA) cycle.[1] By labeling L-Valine with stable isotopes of carbon (¹³C), nitrogen (¹⁵N), and deuterium (²H or d), researchers can precisely track its journey through various metabolic routes using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2] The specific labeling pattern of this compound, with five ¹³C atoms, one ¹⁵N atom, and two deuterium atoms, provides a distinct mass shift that allows for unambiguous detection and quantification of its metabolic products.

This guide will delve into the core applications of this tracer, including the measurement of protein synthesis rates and the elucidation of BCAA catabolism and its connection to key signaling pathways like the mechanistic target of rapamycin (mTOR).

Core Applications

The unique isotopic signature of this compound makes it a powerful tool for several key areas of metabolic research:

  • Measurement of Protein Synthesis: By monitoring the incorporation of the labeled valine into newly synthesized proteins, researchers can calculate fractional protein synthesis rates (FSR). This is a fundamental parameter in understanding cellular growth, muscle physiology, and the effects of various interventions.[3][4]

  • Branched-Chain Amino Acid (BCAA) Catabolism: Tracing the labeled carbon and nitrogen atoms allows for the detailed mapping of the BCAA catabolic pathway. This includes the initial transamination step and the subsequent oxidative decarboxylation that feeds into the TCA cycle.[1][3]

  • Metabolic Flux Analysis (MFA): this compound can be used in ¹³C-MFA studies to quantify the relative contributions of valine to the TCA cycle and other metabolic pathways. This provides a dynamic view of cellular metabolism under different physiological or pathological conditions.

  • Signaling Pathway Elucidation: BCAA metabolism is intricately linked to cellular signaling, particularly the mTOR pathway, which is a central regulator of cell growth and proliferation.[5][6][7] Tracing studies with labeled valine can help to unravel how BCAA catabolites influence these critical signaling cascades.

Data Presentation: Quantitative Insights

The use of this compound and other labeled valine tracers has generated valuable quantitative data on protein synthesis and BCAA metabolism across various biological systems.

Parameter Biological System Tracer Used Key Findings Reference
Fractional Synthesis Rate (FSR) of Protein Pancreatic Cancer Cells (MIA PaCa)¹⁵N Amino AcidsFSR of six identified proteins ranged from 44-76% over 72 hours.[4]
BCAA Contribution to TCA Cycle Mouse Tissues¹³C-ValineMost tissues used BCAA carbons to supply 1-6% of carbons in the TCA cycle. The pancreas was a notable exception, with ~20% contribution.[8]
Rate of Appearance (Ra) of α-Ketoisovalerate (αKIV) In vivo (Mouse)¹³C-αKIVThe rate of appearance of αKIV was less than 25% that of valine, indicating that most TCA labeling from BCAAs is through direct oxidation within tissues.[8]
3-Hydroxyisobutyrate (3-HIB) Production In vivo (Mouse)¹³C-ValineSignificant labeling of circulating 3-HIB occurred within three minutes of tracer infusion, demonstrating rapid BCAA catabolism.[8]

Experimental Protocols

The successful application of this compound as a metabolic tracer hinges on meticulously planned and executed experimental protocols. Below are detailed methodologies for both in vitro and in vivo studies.

In Vitro Cell Culture Labeling Protocol

This protocol is designed for tracing the metabolism of this compound in cultured mammalian cells.

1. Materials:

  • This compound
  • Valine-free cell culture medium (e.g., DMEM, RPMI-1640)
  • Dialyzed fetal bovine serum (dFBS)
  • Cultured mammalian cells of interest
  • Phosphate-buffered saline (PBS), ice-cold
  • Methanol, ice-cold
  • Cell scrapers
  • Microcentrifuge tubes

2. Procedure:

  • Prepare Labeling Medium: Supplement the valine-free medium with this compound to the desired final concentration (typically matching the concentration in standard medium). Also, add dFBS and other necessary supplements.
  • Cell Seeding and Growth: Seed cells in culture plates and grow them in standard medium until they reach the desired confluency (usually 70-80%).
  • Initiate Labeling: Aspirate the standard medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed labeling medium.
  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the tracer. The incubation time will vary depending on the specific metabolic process being studied (e.g., hours for metabolic flux, longer for protein synthesis).
  • Metabolite Extraction:
  • Place the culture plates on ice.
  • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
  • Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
  • Incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins.
  • Scrape the cells and transfer the cell lysate/methanol mixture to pre-chilled microcentrifuge tubes.
  • Sample Processing:
  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.
  • Carefully collect the supernatant, which contains the polar metabolites.
  • The protein pellet can be saved for subsequent analysis of protein synthesis.
  • Analysis: Analyze the metabolite extracts and/or hydrolyzed protein pellets by LC-MS/MS or GC-MS.

In Vivo Animal (Rodent) Dosing and Sample Collection Protocol

This protocol outlines the procedure for administering this compound to rodents to trace its metabolism in a whole-body context.

1. Materials:

  • This compound
  • Sterile saline or other appropriate vehicle
  • Rodent model of interest
  • Administration tools (e.g., gavage needles, infusion pumps)
  • Anesthesia (if required)
  • Surgical tools for tissue collection
  • Liquid nitrogen
  • Blood collection tubes (e.g., with EDTA)

2. Procedure:

  • Tracer Preparation: Dissolve the this compound in the chosen vehicle to the desired concentration. Ensure sterility for infusion studies.
  • Animal Acclimatization and Fasting: Acclimate the animals to the experimental conditions. A fasting period (e.g., 4-6 hours) is often employed to reduce variability from dietary intake.[8]
  • Tracer Administration: Administer the tracer via the desired route. Common methods include:
  • Oral Gavage: For studies on absorption and first-pass metabolism.
  • Intravenous (IV) Infusion: To achieve a steady-state concentration of the tracer in the plasma. This can be done as a bolus injection followed by a continuous infusion.[8]
  • Intraperitoneal (IP) Injection: A common route for systemic delivery.
  • Time Course and Sample Collection: Collect blood samples at various time points post-administration to monitor the plasma concentration of the tracer and its metabolites.
  • Tissue Harvesting: At the end of the experiment, euthanize the animal and rapidly excise the tissues of interest. Immediately freeze the tissues in liquid nitrogen to halt all metabolic activity.
  • Sample Processing:
  • Plasma: Centrifuge the blood samples to separate the plasma.
  • Tissues: Homogenize the frozen tissues in an appropriate extraction solvent (e.g., 80% methanol).
  • Analysis: Analyze the plasma and tissue extracts using LC-MS/MS or GC-MS to determine the isotopic enrichment in various metabolites and proteins.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows relevant to the use of this compound.

BCAA_Catabolism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_tca TCA Cycle This compound This compound L-Valine-13C5,15N,d2_in L-Valine-13C5,15N,d2_in This compound->L-Valine-13C5,15N,d2_in Transporter alpha-Ketoisovalerate-13C5 alpha-Ketoisovalerate-13C5 L-Valine-13C5,15N,d2_in->alpha-Ketoisovalerate-13C5 BCAT Isobutyryl-CoA-13C4 Isobutyryl-CoA-13C4 alpha-Ketoisovalerate-13C5->Isobutyryl-CoA-13C4 BCKDH Succinyl-CoA-13C4 Succinyl-CoA-13C4 Isobutyryl-CoA-13C4->Succinyl-CoA-13C4 Multiple Steps TCA_Cycle TCA_Cycle Succinyl-CoA-13C4->TCA_Cycle

BCAA Catabolic Pathway Tracing

The diagram above illustrates the catabolism of this compound. After transport into the cell, it is converted to α-ketoisovalerate by branched-chain amino acid transaminase (BCAT). Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes its conversion to isobutyryl-CoA, which then enters a series of reactions to form succinyl-CoA, an intermediate of the TCA cycle.

mTOR_Signaling Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis Promotes 4E-BP1->Protein_Synthesis Inhibits (when unphosphorylated)

BCAA-mTORC1 Signaling Pathway

This diagram depicts the activation of the mTORC1 signaling pathway by the BCAA leucine, a close metabolic relative of valine. Leucine activates mTORC1, which in turn phosphorylates S6K1 and 4E-BP1, leading to the promotion of protein synthesis. Understanding this pathway is crucial as BCAA catabolism can modulate the intracellular levels of leucine and thereby influence mTORC1 activity.[5][9][10]

Experimental_Workflow Tracer_Admin This compound Administration (In Vitro or In Vivo) Sample_Collection Sample Collection (Cells, Tissues, Plasma) Tracer_Admin->Sample_Collection Metabolite_Extraction Metabolite Extraction & Protein Hydrolysis Sample_Collection->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Processing Data Processing (Peak Integration, Isotopologue Distribution) LCMS_Analysis->Data_Processing Metabolic_Modeling Metabolic Modeling & Flux Analysis Data_Processing->Metabolic_Modeling Biological_Interpretation Biological Interpretation Metabolic_Modeling->Biological_Interpretation

General Experimental Workflow

The workflow diagram outlines the key steps in a metabolic tracing experiment using this compound. It begins with the administration of the tracer, followed by sample collection, extraction of metabolites and proteins, analysis by mass spectrometry, data processing, and finally, metabolic modeling and biological interpretation of the results.

Conclusion

This compound is a highly effective and informative metabolic tracer for researchers and drug development professionals. Its application provides deep insights into the dynamics of protein synthesis, BCAA catabolism, and their regulatory signaling pathways. The detailed protocols and data presented in this guide offer a solid foundation for designing and executing robust stable isotope tracing experiments. By leveraging the power of this compound, scientists can advance our understanding of metabolic reprogramming in health and disease, paving the way for the discovery of novel therapeutic targets and biomarkers. The ability to quantitatively measure metabolic fluxes provides a critical advantage in the preclinical and clinical development of new drugs targeting metabolic pathways.

References

An In-depth Technical Guide to Metabolic Labeling with L-Valine-13C5,15N,d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of metabolic labeling using the stable isotope-labeled amino acid, L-Valine-13C5,15N,d2. This technique is a powerful tool in quantitative proteomics, enabling precise measurement of protein synthesis, degradation, and overall turnover. By tracing the incorporation of this "heavy" valine into the proteome, researchers can gain deep insights into cellular dynamics in response to various stimuli, therapeutic interventions, or disease states.

Core Principles of Metabolic Labeling with Heavy Amino Acids

Metabolic labeling with stable isotopes, famously employed in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), is a method for mass spectrometry (MS)-based quantitative proteomics.[1] The fundamental principle involves replacing a standard, or "light," amino acid in cell culture medium with a chemically identical, but heavier, stable isotope-labeled counterpart.[1] As cells grow and synthesize new proteins, they incorporate this heavy amino acid.

By comparing the mass spectra of peptides from cells grown in "light" and "heavy" media, the relative abundance of each protein can be accurately quantified.[1] this compound is a specific "heavy" amino acid where five carbon atoms are replaced with carbon-13 (¹³C), the nitrogen atom is replaced with nitrogen-15 (¹⁵N), and two hydrogen atoms are replaced with deuterium (²H or d). This results in a significant and predictable mass shift in labeled proteins, facilitating their detection and quantification by mass spectrometry.

The use of a triply-labeled amino acid like this compound offers a distinct mass shift that is highly resolvable from the unlabeled counterpart, minimizing isotopic envelope overlap and enhancing quantitative accuracy. While deuterium labeling can sometimes lead to slight shifts in chromatographic retention times, modern high-resolution mass spectrometers and data analysis software can readily account for these effects.[2][3]

Experimental Workflow

The general workflow for a metabolic labeling experiment using this compound follows the principles of a typical SILAC experiment. The process involves an adaptation phase, an experimental phase, and subsequent sample processing and analysis.

G cluster_0 Cell Culture Adaptation cluster_1 Experimental Treatment cluster_2 Sample Processing cluster_3 Data Acquisition & Analysis A Light' Culture (Standard L-Valine) C Control Condition A->C B 'Heavy' Culture (this compound) D Experimental Condition B->D E Cell Lysis & Protein Extraction C->E D->E F Combine Light & Heavy Lysates (1:1 Ratio) E->F G Protein Digestion (e.g., Trypsin) F->G H LC-MS/MS Analysis G->H I Peptide Identification & Quantification H->I J Protein Turnover & Pathway Analysis I->J G cluster_0 Valine Catabolism Pathway Val This compound BCAT BCAT Val->BCAT aKG alpha-Ketoglutarate aKG->BCAT Glu Glutamate KIV alpha-Ketoisovalerate BCKDH BCKDH KIV->BCKDH BCAT->Glu BCAT->KIV IB_CoA Isobutyryl-CoA BCKDH->IB_CoA M_CoA Methylacrylyl-CoA IB_CoA->M_CoA HIB_CoA 3-Hydroxyisobutyryl-CoA M_CoA->HIB_CoA HIB 3-Hydroxyisobutyrate HIB_CoA->HIB MMS Methylmalonate Semialdehyde HIB->MMS P_CoA Propionyl-CoA MMS->P_CoA MM_CoA Methylmalonyl-CoA P_CoA->MM_CoA S_CoA Succinyl-CoA MM_CoA->S_CoA TCA Krebs Cycle S_CoA->TCA

References

An In-depth Technical Guide to L-Valine-13C5,15N,d2 in Protein Quantification Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of L-Valine labeled with carbon-13 (¹³C₅), nitrogen-15 (¹⁵N), and deuterium (d₂) in quantitative proteomics. It details the underlying principles, experimental procedures, data analysis, and applications, with a focus on its use in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Introduction to Stable Isotope Labeling and L-Valine-13C5,15N,d2

Quantitative proteomics is essential for understanding the dynamic nature of cellular processes, identifying biomarkers, and elucidating drug mechanisms of action. A cornerstone of quantitative proteomics is the use of stable isotopes to create mass-differentiated versions of proteins or peptides, allowing for their precise relative or absolute quantification by mass spectrometry (MS).

This compound is a powerful tool in this field. As an essential amino acid, it is incorporated into newly synthesized proteins during cell growth. The heavy isotopes (¹³C, ¹⁵N, and d₂) introduce a specific mass shift in valine-containing peptides compared to their unlabeled counterparts. This mass difference is readily detected by mass spectrometry, enabling the accurate quantification of protein abundance and turnover.

The primary technique utilizing such labeled amino acids is SILAC. In a typical SILAC experiment, two or more cell populations are cultured in media containing either "light" (natural abundance) or "heavy" (isotope-labeled) amino acids. After a specific experimental treatment, the cell populations are combined, and the relative abundance of proteins is determined by comparing the MS signal intensities of the light and heavy peptide pairs.

Core Principles of SILAC using this compound

The fundamental principle of SILAC is the in vivo metabolic incorporation of labeled amino acids into the entire proteome.[1][2] By replacing a standard essential amino acid with its heavy isotope-labeled counterpart, every newly synthesized protein becomes "mass-tagged."

Key Advantages of SILAC:

  • High Accuracy: Samples are combined at the earliest possible stage (cell lysis), minimizing experimental variability that can be introduced during sample processing.[1][3]

  • In Vivo Labeling: The labeling process occurs within living cells, providing a more accurate representation of the cellular proteome compared to in vitro chemical labeling methods.

  • Robust Quantification: The 1:1 ratio of light to heavy peptides for a given protein provides a direct and reliable measure of relative protein abundance.

  • Versatility: SILAC can be applied to a wide range of cell-based studies, including the analysis of protein expression, post-translational modifications, protein-protein interactions, and protein turnover.[3][4]

The Role of L-Valine:

Valine is an abundant essential amino acid, making it a suitable candidate for metabolic labeling. The use of this compound provides a significant mass shift, facilitating clear differentiation in the mass spectrometer.

Considerations for Deuterium Labeling:

While ¹³C and ¹⁵N isotopes generally do not affect the chromatographic behavior of peptides, deuterated amino acids can sometimes lead to a slight shift in retention time during reversed-phase liquid chromatography.[5] This can potentially impact quantification if not properly accounted for during data analysis. However, the combined labeling with ¹³C and ¹⁵N helps to create a more substantial and unique mass shift.

Experimental Protocols

This section outlines a generalized protocol for a SILAC experiment using this compound. Specific parameters may need to be optimized based on the cell line and experimental goals.

Cell Culture and Metabolic Labeling
  • Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI 1640) that is deficient in L-Valine. Supplement the "light" medium with natural L-Valine and the "heavy" medium with this compound to the normal physiological concentration. Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids.[6]

  • Cell Adaptation: Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium. It is crucial to ensure complete incorporation of the labeled amino acid. This typically requires at least five to six cell doublings.[7]

  • Verification of Labeling Efficiency: To confirm complete incorporation, harvest a small aliquot of cells from the "heavy" culture, extract proteins, digest them into peptides, and analyze by mass spectrometry. The absence of "light" valine-containing peptides indicates successful and complete labeling.

Experimental Treatment and Sample Collection
  • Treatment: Once complete labeling is achieved, apply the experimental treatment to one cell population (e.g., drug treatment) while the other serves as a control.

  • Harvesting: After the treatment period, harvest both cell populations.

  • Cell Lysis and Protein Quantification: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

Sample Preparation for Mass Spectrometry
  • Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.

  • In-solution Protein Digestion:

    • Reduction: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 60°C for 30 minutes.[8]

    • Alkylation: Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark. Quench the reaction with DTT.[9]

    • Digestion: Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of denaturants. Add trypsin at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[8]

  • Peptide Desalting: Before mass spectrometry analysis, it is essential to remove salts and other contaminants from the peptide mixture. This is typically done using C18 solid-phase extraction (SPE) spin columns.[10][11]

    • Equilibration: Equilibrate the C18 column with a high organic solvent (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid) followed by an aqueous solvent (e.g., 0.1% trifluoroacetic acid).[11]

    • Binding: Load the acidified peptide sample onto the column.

    • Washing: Wash the column with the aqueous solvent to remove salts.

    • Elution: Elute the desalted peptides with the high organic solvent.

  • Sample Concentration: Dry the eluted peptides in a vacuum concentrator and resuspend in a small volume of a suitable solvent for MS analysis (e.g., 5% acetonitrile, 0.1% formic acid).[10]

Mass Spectrometry Analysis
  • Instrumentation: High-resolution mass spectrometers, such as the Orbitrap series, are well-suited for SILAC experiments due to their high mass accuracy and resolution.[12][13]

  • LC-MS/MS Parameters:

    • Liquid Chromatography: Peptides are typically separated using a nano-flow liquid chromatography system with a reversed-phase C18 column and a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Mass Spectrometry:

      • MS1 Scan: Acquire full MS scans in the Orbitrap at a high resolution (e.g., 60,000) over a mass-to-charge (m/z) range of 350-2000.[14]

      • Data-Dependent MS/MS: Select the most intense precursor ions from the MS1 scan for fragmentation (e.g., using Higher-energy Collisional Dissociation - HCD) and acquire MS/MS spectra in the ion trap or Orbitrap.[14]

Data Analysis
  • Software: Specialized software packages such as MaxQuant, Proteome Discoverer, or SpectroMine are used to process the raw MS data.[12]

  • Peptide and Protein Identification: The software searches the MS/MS spectra against a protein sequence database to identify the peptides.

  • Quantification: The software then identifies the "light" and "heavy" peptide pairs and calculates the ratio of their intensities. The protein ratio is determined by averaging the ratios of all its identified peptides.

Data Presentation

Quantitative data from SILAC experiments are typically presented in tables to facilitate comparison.

Table 1: Representative Labeling Efficiency of this compound

Cell LinePassage Number after LabelingLabeling Efficiency (%)
HEK293392.5
HEK293598.7
HeLa390.1
HeLa699.2

Note: Data are representative and will vary based on cell line and culture conditions. Labeling efficiency is calculated by dividing the intensity of the heavy peptide by the sum of the intensities of the heavy and light peptides.

Table 2: Example of Protein Turnover Rates Determined by Dynamic SILAC with Heavy Valine

ProteinHalf-life (hours)Degradation Rate Constant (k_deg)
GAPDH850.0082
Actin, cytoplasmic 11200.0058
Tubulin alpha-1A chain480.0144
Pyruvate kinase650.0107

Note: Data are adapted from protein turnover studies and represent the type of quantitative information that can be obtained.[15] Actual values will depend on the specific protein and cellular context.

Mandatory Visualizations

Experimental Workflow

SILAC_Workflow cluster_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis Light Culture Light Culture Treatment A (Control) Treatment A (Control) Light Culture->Treatment A (Control) Grow for 5-6 doublings Heavy Culture Heavy Culture Treatment B (Experimental) Treatment B (Experimental) Heavy Culture->Treatment B (Experimental) Grow for 5-6 doublings Mix Lysates (1:1) Mix Lysates (1:1) Treatment A (Control)->Mix Lysates (1:1) Treatment B (Experimental)->Mix Lysates (1:1) Protein Digestion Protein Digestion Mix Lysates (1:1)->Protein Digestion Peptide Desalting Peptide Desalting Protein Digestion->Peptide Desalting LC-MS/MS Analysis LC-MS/MS Analysis Peptide Desalting->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Protein Quantification Protein Quantification Data Analysis->Protein Quantification PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Promotion CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Protein_Turnover cluster_synthesis Protein Synthesis cluster_degradation Protein Degradation Labeled Amino Acids Labeled Amino Acids Newly Synthesized Proteins (Heavy) Newly Synthesized Proteins (Heavy) Labeled Amino Acids->Newly Synthesized Proteins (Heavy) Incorporation Degraded Proteins Degraded Proteins Newly Synthesized Proteins (Heavy)->Degraded Proteins Turnover Existing Proteins (Light) Existing Proteins (Light) Existing Proteins (Light)->Degraded Proteins Turnover

References

Tracking Amino Acid Metabolism with L-Valine-13C5,15N,d2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has emerged as a powerful methodology for elucidating the intricate complexities of metabolic pathways in both health and disease. By introducing molecules labeled with heavy, non-radioactive isotopes into biological systems, researchers can track the transformation of these molecules and quantify the flux through various metabolic routes.[1][2] L-Valine, an essential branched-chain amino acid (BCAA), plays a critical role in numerous physiological processes, including protein synthesis, energy metabolism, and cellular signaling. The multi-labeled tracer, L-Valine-13C5,15N,d2, provides a robust tool for dissecting the metabolic fate of valine's carbon skeleton, its nitrogen, and even its hydrogen atoms, offering a comprehensive view of its contribution to central carbon metabolism and other interconnected pathways.[3][4]

This technical guide provides an in-depth overview of the application of this compound for tracking amino acid metabolism. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to design, execute, and interpret stable isotope tracing studies using this versatile tracer. The guide covers the core principles of metabolic flux analysis, detailed experimental protocols, data presentation strategies, and the visualization of relevant metabolic and signaling pathways.

Principles of Stable Isotope Tracing and Metabolic Flux Analysis

Stable isotope tracing with this compound relies on the principle that the labeled atoms will be incorporated into downstream metabolites as the tracer is metabolized. By measuring the mass shifts in these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to determine the extent and rate of this incorporation. This information, in turn, allows for the quantification of metabolic fluxes—the rates of turnover of metabolites in a metabolic network.[1][2]

Metabolic Flux Analysis (MFA) is a computational method used to estimate intracellular metabolic fluxes from stable isotope labeling data.[2] The core concept of MFA is that the isotopic labeling pattern of a metabolite at a steady state is a flux-weighted average of the labeling patterns of its precursor metabolites.[2] By providing a known isotopic input (the labeled L-Valine) and measuring the resulting isotopic distribution in various metabolites, MFA can be used to infer the relative contributions of different pathways to the production of those metabolites.[2]

This compound is particularly advantageous as it allows for the simultaneous tracing of the carbon and nitrogen atoms of valine. This dual-labeling strategy is crucial for understanding processes such as transamination, where the amino group is transferred, and the catabolism of the carbon backbone. The inclusion of deuterium (d2) can provide additional insights into specific enzymatic reactions and redox metabolism.

Data Presentation: Summarizing Quantitative Data

Clear and concise presentation of quantitative data is paramount for the interpretation and comparison of results from metabolic tracing experiments. The following tables provide templates for organizing typical data obtained from studies using this compound.

Table 1: Isotopic Enrichment of Valine and Related Metabolites in Plasma

This table summarizes the mole percent excess (MPE) or tracer mole ratio of L-valine and its initial catabolic product in plasma at isotopic steady state. This data is crucial for confirming the successful delivery and uptake of the tracer.

MetaboliteTracer Mole Ratio (Mean ± SEM)
L-[1-13C,15N]Valine0.0740 ± 0.0056[4]
α-KetoisovalerateData to be filled from specific experiment

Table 2: Fractional Contribution of L-Valine to Intracellular Amino Acid Pools

This table illustrates the contribution of the labeled L-valine to the intracellular pool of valine and potentially other amino acids through metabolic interconversions.

Intracellular Amino AcidFractional Contribution from Labeled Valine (%)
Valinee.g., 85 ± 5
Alaninee.g., 10 ± 2
Glutamatee.g., 5 ± 1

Table 3: Metabolic Flux Rates of Valine Metabolism

This table presents the calculated flux rates for key reactions in valine metabolism, providing a quantitative measure of pathway activity.

Metabolic FluxFlux Rate (μmol/kg/h) (Mean ± SE)
Valine Carbon Flux80.3 ± 1.2[3]
Valine Oxidation Rate11.8 ± 0.6[3]
Valine Deamination Rate84.0 ± 3.5[3]
Valine Reamination Rate72.2 ± 3.3[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Cell Culture Labeling Protocol
  • Cell Culture: Culture cells of interest in standard growth medium to the desired confluency.

  • Labeling Medium Preparation: Prepare a custom growth medium that is identical to the standard medium but lacks unlabeled L-valine. Supplement this medium with this compound to the desired final concentration (typically matching the physiological concentration of valine).

  • Isotopic Labeling: Aspirate the standard growth medium from the cell culture plates and wash the cells once with phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells in the labeling medium for a predetermined period to allow for the incorporation of the labeled valine into intracellular metabolites and proteins. The incubation time should be optimized to achieve isotopic steady state for the metabolites of interest.

  • Metabolite Extraction: After incubation, rapidly quench the metabolism by aspirating the labeling medium and adding ice-cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell lysate for further processing.

Sample Preparation for GC-MS Analysis of Amino Acids
  • Protein Hydrolysis: For the analysis of protein-bound amino acids, hydrolyze the protein pellet (obtained after metabolite extraction) using 6 M HCl at 110°C for 24 hours.

  • Derivatization: To make the amino acids volatile for GC-MS analysis, they need to be derivatized. A common method is the formation of N-tert-butyldimethylsilyl (t-BDMS) derivatives:

    • Dry the amino acid samples completely under a stream of nitrogen gas.

    • Add a solution of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI) in pyridine.

    • Incubate the mixture at 70°C for 30 minutes.

  • Sample Injection: The derivatized sample is then ready for injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatography: Separate the derivatized amino acids on a suitable GC column (e.g., a DB-5ms column). The temperature program should be optimized to achieve good separation of all amino acids of interest.

  • Mass Spectrometry: Analyze the eluting compounds using a mass spectrometer operating in either full scan mode to identify all metabolites or in selected ion monitoring (SIM) mode for targeted quantification of specific isotopologues.

  • Data Analysis: The resulting mass spectra will show a distribution of mass isotopologues for each metabolite. The abundance of each isotopologue is used to calculate the isotopic enrichment and to perform metabolic flux analysis.

Mandatory Visualizations

The following diagrams, created using the DOT language, visualize key pathways and workflows relevant to this compound-based metabolic tracking.

L-Valine Catabolic Pathway

This diagram illustrates the breakdown of L-valine and its entry into the tricarboxylic acid (TCA) cycle.

G L-Valine Catabolic Pathway Val This compound aKIV α-Ketoisovalerate Val->aKIV Transamination BCAT BCAT aKG α-Ketoglutarate Glu Glutamate aKG->Glu IsobutyrylCoA Isobutyryl-CoA aKIV->IsobutyrylCoA Oxidative Decarboxylation BCKDH BCKDH BCAT->Glu BCAT->aKIV CoA CoA-SH, NAD+ CO2 CO2, NADH MethacrylylCoA Methacrylyl-CoA IsobutyrylCoA->MethacrylylCoA IBD IBD BCKDH->CO2 BCKDH->IsobutyrylCoA FAD FAD FADH2 FADH2 HIBCoA 3-Hydroxyisobutyryl-CoA MethacrylylCoA->HIBCoA EnoylCoA_hydratase Enoyl-CoA Hydratase IBD->FADH2 IBD->MethacrylylCoA H2O H2O HIBCH HIBCH HIB 3-Hydroxyisobutyrate HIBCoA->HIB EnoylCoA_hydratase->HIBCoA HIBCH->HIB MMS Methylmalonate Semialdehyde HIB->MMS HIBADH HIBADH NAD_plus NAD+ NADH_H NADH + H+ PropionylCoA Propionyl-CoA MMS->PropionylCoA MMSDH MMSDH HIBADH->NADH_H HIBADH->MMS SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA MMSDH->PropionylCoA TCA TCA Cycle SuccinylCoA->TCA

Caption: L-Valine is catabolized to succinyl-CoA, which enters the TCA cycle.

Experimental Workflow for Stable Isotope Tracing

This diagram outlines the major steps in a typical metabolomics experiment using a stable isotope tracer.

G Experimental Workflow for Stable Isotope Tracing cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation A Cell Culture/ Animal Model B Introduction of This compound A->B C Time-course Sampling B->C D Metabolite Extraction C->D E Sample Derivatization (for GC-MS) D->E F MS or NMR Analysis E->F G Isotopologue Distribution Analysis F->G H Metabolic Flux Analysis (MFA) G->H I Biological Interpretation H->I

Caption: A typical workflow for a stable isotope tracing experiment.

L-Valine and PI3K/Akt/mTOR Signaling Pathway

This diagram illustrates how L-valine can activate the PI3K/Akt/mTOR signaling pathway to promote protein synthesis.

G L-Valine and PI3K/Akt/mTOR Signaling Valine L-Valine PI3K PI3K Valine->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates (inhibits) ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes eIF4EBP1->ProteinSynthesis Inhibits

Caption: L-Valine can activate the PI3K/Akt/mTOR pathway to promote protein synthesis.

References

Methodological & Application

Protocol for L-Valine-13C5,15N,d2 Labeling in Cell Culture for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate mass spectrometry (MS)-based quantitative proteomics.[1][2] This technique enables the relative quantification of thousands of proteins between different cell populations by introducing stable isotope-labeled amino acids into the proteome of one cell population, rendering it distinguishable from a control "light" population grown in the presence of natural amino acids.[3] The samples are combined at an early stage, minimizing experimental variability and leading to high accuracy and reproducibility.[4][5]

This document provides a detailed protocol for the use of L-Valine-13C5,15N,d2 for SILAC-based quantitative proteomics. Valine is an essential amino acid, making it a suitable candidate for metabolic labeling. The use of a heavy valine isotope allows for the quantification of valine-containing peptides, complementing the more commonly used heavy arginine and lysine labeling strategies. The combination of 13C, 15N, and deuterium (d) isotopes in a single amino acid provides a significant and unique mass shift, facilitating unambiguous identification and quantification in complex protein digests.

Key Applications:

  • Differential Protein Expression Analysis: Compare protein abundance between treated and untreated cells, different cell lines, or cells at various developmental stages.[3]

  • Signal Transduction Pathway Analysis: Investigate changes in protein phosphorylation and other post-translational modifications in response to stimuli, such as in Receptor Tyrosine Kinase (RTK) signaling.

  • Drug Target Identification and Mechanism of Action Studies: Elucidate the proteomic response of cells to drug candidates.

  • Protein-Protein Interaction Studies: Differentiate true interaction partners from non-specific binders in co-immunoprecipitation experiments.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from SILAC experiments.

ParameterTypical ValueReference
Label Incorporation Efficiency >97% after 5-6 cell doublings[1][6]
Mass Shift per this compound +8.036 DaCalculated
Number of Quantified Proteins 1,000 - 8,000[7]
Quantitative Accuracy <20% variation from expected ratios[8]
Dynamic Range of Quantification 2-3 orders of magnitude[5]

Table 1: General Quantitative Parameters in SILAC Experiments.

ProteinTreatment ConditionSILAC Ratio (Heavy/Light)p-valueBiological Significance
EGFR EGF Stimulation (5 min)1.1>0.05No significant change in total protein level.
Shc1 EGF Stimulation (5 min)3.2<0.01Significant recruitment to the activated receptor complex.
Grb2 EGF Stimulation (5 min)2.8<0.01Significant recruitment to the activated receptor complex.
HSP90 Heat Shock (1 hr)4.5<0.001Upregulation in response to cellular stress.
Caspase-3 Apoptosis Induction (6 hr)0.4<0.01Downregulation of the pro-form during apoptosis.

Table 2: Example of Protein Quantification Data from a SILAC Experiment Investigating Epidermal Growth Factor (EGF) Signaling.

Experimental Protocols

This protocol is adapted from established SILAC procedures and is specifically tailored for the use of this compound.

Materials
  • Cell line of interest (e.g., HeLa, HEK293)

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-Valine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Valine (natural, "light")

  • This compound ("heavy")[9]

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Trypsin, MS-grade

  • Reagents for peptide cleanup (e.g., C18 desalting columns)

Phase 1: Adaptation and Label Incorporation

The goal of this phase is to achieve complete incorporation of the heavy L-Valine into the cellular proteome.

  • Prepare SILAC Media:

    • Light Medium: Reconstitute the L-Valine-deficient medium according to the manufacturer's instructions and supplement with 10% dFBS, antibiotics, and the natural "light" L-Valine at the standard concentration for the specific medium formulation.

    • Heavy Medium: Reconstitute the L-Valine-deficient medium and supplement with 10% dFBS, antibiotics, and "heavy" this compound at the same concentration as the light L-Valine.

  • Cell Culture and Adaptation:

    • Culture two separate populations of the chosen cell line. One population will be grown in the "light" medium and the other in the "heavy" medium.

    • Subculture the cells for at least five to six cell doublings in their respective SILAC media to ensure near-complete incorporation of the labeled amino acid.[1][2] The doubling time of the cell line should be considered to determine the total culture time.

    • Monitor cell morphology and growth rate to ensure that the heavy amino acid does not have a detrimental effect on cell health.

  • Verification of Label Incorporation (Optional but Recommended):

    • After 5-6 doublings, harvest a small aliquot of cells from the "heavy" population.

    • Lyse the cells, extract proteins, and perform a tryptic digest.

    • Analyze the resulting peptides by LC-MS/MS to determine the incorporation efficiency of this compound. The efficiency should ideally be >97%.[6]

Phase 2: Experimental Treatment and Sample Preparation
  • Experimental Treatment:

    • Once complete incorporation is achieved, subject the two cell populations to the desired experimental conditions. For example, the "heavy" labeled cells can be treated with a drug or stimulus, while the "light" labeled cells serve as the untreated control.

  • Cell Harvesting and Lysis:

    • After the treatment period, wash the cells with ice-cold PBS and harvest them.

    • Count the cells from both populations and mix them at a 1:1 ratio.

    • Lyse the combined cell pellet using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Digestion:

    • Quantify the protein concentration of the cell lysate.

    • Perform an in-solution or in-gel tryptic digest of the protein mixture.

  • Peptide Cleanup and Mass Spectrometry:

    • Desalt the resulting peptide mixture using C18 columns.

    • Analyze the peptides by high-resolution LC-MS/MS.

Phase 3: Data Analysis
  • Peptide and Protein Identification:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS/MS spectra.

    • Configure the search parameters to include the mass shift of this compound (+8.036 Da) as a variable modification.

  • Protein Quantification:

    • The software will calculate the intensity ratios of the heavy and light peptide pairs.

    • The protein ratio is determined by the median of the ratios of all its corresponding quantified peptides.

    • Perform statistical analysis to identify proteins with significant changes in abundance between the two conditions.

Visualizations

Experimental_Workflow Experimental Workflow for SILAC with this compound cluster_Phase1 Phase 1: Adaptation cluster_Phase2 Phase 2: Experiment cluster_Phase3 Phase 3: Data Analysis Light_Culture Cell Culture ('Light' L-Valine) Adaptation >5 Cell Doublings Light_Culture->Adaptation Heavy_Culture Cell Culture ('Heavy' this compound) Heavy_Culture->Adaptation Control Control Condition Light_Culture_Treated Light Labeled Cells Heavy_Culture_Treated Heavy Labeled Cells Treatment Experimental Treatment Mix_Cells Mix Cells (1:1) Light_Culture_Treated->Mix_Cells Heavy_Culture_Treated->Mix_Cells Cell_Lysis Cell Lysis Mix_Cells->Cell_Lysis Protein_Digestion Tryptic Digestion Cell_Lysis->Protein_Digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Analysis Protein Identification & Quantification LC_MS->Data_Analysis Results Quantitative Proteomic Data Data_Analysis->Results

Caption: SILAC Experimental Workflow.

RTK_Signaling_Pathway Receptor Tyrosine Kinase (RTK) Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm Ligand Ligand (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activation Adaptor Adaptor Proteins (e.g., Grb2, Shc) Dimerization->Adaptor Recruitment Effector Effector Proteins (e.g., SOS) Adaptor->Effector Activation Downstream Downstream Signaling (e.g., MAPK Pathway) Effector->Downstream Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response

Caption: RTK Signaling Pathway.

References

Application Note: Quantitative Analysis of L-Valine in Biological Matrices using Stable Isotope Dilution Mass Spectrometry with L-Valine-¹³C₅,¹⁵N,d₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Valine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis, muscle metabolism, and immune function. Accurate quantification of L-Valine in biological samples is vital for various research areas, including metabolomics, nutritional science, and the diagnosis and monitoring of metabolic disorders. Stable isotope dilution liquid chromatography-mass spectrometry (LC-MS) is a highly specific and sensitive method for the absolute quantification of small molecules.[1][2] This application note provides a detailed protocol for the preparation of biological samples for the accurate quantification of L-Valine using L-Valine-¹³C₅,¹⁵N,d₂ as an internal standard.

The use of a stable isotope-labeled internal standard, such as L-Valine-¹³C₅,¹⁵N,d₂, is critical for correcting for variability during sample preparation, chromatographic separation, and mass spectrometric detection.[2] Since the chemical and physical properties of the labeled standard are nearly identical to the endogenous analyte, it experiences similar losses and ionization suppression, leading to highly accurate and reproducible results.[2][3]

This protocol covers the key steps of protein hydrolysis to release peptide-bound valine, sample cleanup using solid-phase extraction (SPE) to remove interfering matrix components, and derivatization to enhance chromatographic resolution and detection sensitivity.

Materials and Reagents

  • L-Valine-¹³C₅,¹⁵N,d₂ (Internal Standard)

  • L-Valine (for calibration standards)

  • 6 M Hydrochloric Acid (HCl)

  • Performic acid (for oxidation of sulfur-containing amino acids, if necessary)

  • Formic acid

  • Hydrogen peroxide

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Derivatization reagent (e.g., (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) or diethyl ethoxymethylenemalonate (DEEMM))

  • Heptane:Chloroform (6:5, v:v)

  • Nitrogen gas

  • Standard laboratory glassware and equipment (e.g., hydrolysis tubes, heating block, centrifuge, vortex mixer)

Experimental Protocols

Protein Hydrolysis (for protein-bound L-Valine)

This step is necessary to liberate individual amino acids from proteins and peptides.[4][5]

Liquid-Phase Hydrolysis:

  • Accurately weigh or pipette the sample (e.g., 0.1–10 µg protein) into a hydrolysis tube.

  • Add a known amount of L-Valine-¹³C₅,¹⁵N,d₂ internal standard. The amount should be comparable to the expected amount of endogenous L-Valine.

  • Add 6 M HCl in a weight excess of 10-100 times that of the sample.

  • Seal the tube under vacuum.

  • Heat the sample at 110°C for 18-24 hours.[6]

  • After cooling, add 200 µL of heptane:chloroform (6:5, v:v) to the hydrolysate, vortex briefly, and discard the organic layer to remove lipophilic compounds.[7]

  • Dry the sample in a heating block at 60°C under a gentle stream of nitrogen gas.[7]

Vapor-Phase Hydrolysis (for small sample amounts):

  • Place the sample with the internal standard in a hydrolysis tube.

  • Place the open tube inside a larger vessel containing 6 M HCl.

  • Seal the vessel under vacuum and heat at 110°C for 18-24 hours.

  • After cooling, remove the sample tube and dry it under a stream of nitrogen.

Sample Cleanup using Solid-Phase Extraction (SPE)

SPE is employed to remove salts and other interferences that can affect mass spectrometry performance.[8][9][10]

  • Conditioning: Condition a C18 SPE cartridge by passing methanol followed by equilibration with water.

  • Loading: Reconstitute the dried hydrolysate in a small volume of the initial mobile phase (e.g., 0.1% formic acid in water) and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with a polar solvent (e.g., water with 0.1% formic acid) to remove salts and other hydrophilic impurities.

  • Elution: Elute the retained amino acids, including L-Valine and the internal standard, with a less polar solvent (e.g., methanol or acetonitrile).

  • Drying: Dry the eluate under a stream of nitrogen.

Derivatization

Derivatization is often necessary to improve the chromatographic separation of amino acids and enhance their detection by mass spectrometry.[11][12][13]

Using SPTPP:

  • Reconstitute the dried, cleaned-up sample in the derivatization buffer.

  • Add the SPTPP reagent.

  • Incubate the reaction mixture as per the manufacturer's instructions. SPTPP reacts with the amino group of valine, resulting in a positively charged derivative that shows enhanced sensitivity in ESI-MS.[13]

Using DEEMM:

  • Reconstitute the sample in the appropriate reaction buffer.

  • Add DEEMM reagent. This reagent reacts with the amino group, and the derivatives often show good chromatographic behavior.[14]

  • Quench the reaction using a quenching reagent like hydroxylamine.[14]

  • The sample is now ready for LC-MS analysis.

Data Presentation

The following tables summarize typical quantitative data for amino acid analysis using LC-MS/MS, which can be expected when using L-Valine-¹³C₅,¹⁵N,d₂ as an internal standard.

Table 1: Typical LC-MS/MS Performance for Amino Acid Quantification

ParameterTypical ValueReference
Limit of Quantification (LOQ)0.2 - 2.6 µmol/L[15]
Linearity (r²)> 0.998[16]
Intra-run CV (%)1.4 - 3.2[15]
Total CV (%)1.4 - 3.2[15]
Analytical Recovery (%)100.9 - 103.4[15]

Table 2: MS/MS Transitions for L-Valine and L-Valine-¹³C₅,¹⁵N,d₂ (Example)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Valine118.172.115
L-Valine-¹³C₅,¹⁵N,d₂126.178.115

Note: The exact m/z values and collision energies will depend on the specific derivatization agent used and the mass spectrometer settings. The values for the internal standard are shifted by the mass of the incorporated isotopes.

Visualizations

The following diagrams illustrate the key workflows described in this application note.

G Figure 1: General Workflow for L-Valine Quantification cluster_0 Sample Preparation cluster_1 Analysis Sample (e.g., Plasma, Tissue) Sample (e.g., Plasma, Tissue) Addition of\nL-Valine-¹³C₅,¹⁵N,d₂ Addition of L-Valine-¹³C₅,¹⁵N,d₂ Sample (e.g., Plasma, Tissue)->Addition of\nL-Valine-¹³C₅,¹⁵N,d₂ Spiking Protein Hydrolysis Protein Hydrolysis Addition of\nL-Valine-¹³C₅,¹⁵N,d₂->Protein Hydrolysis Liberation of Amino Acids Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Protein Hydrolysis->Solid-Phase Extraction (SPE) Cleanup Derivatization Derivatization Solid-Phase Extraction (SPE)->Derivatization Enhancement LC-MS/MS Analysis LC-MS/MS Analysis Derivatization->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Final Concentration Final Concentration Data Processing->Final Concentration Calculation

Figure 1: General Workflow for L-Valine Quantification

G Figure 2: Detailed Protein Hydrolysis and Cleanup Workflow Start Start Sample + IS Sample with Internal Standard Start->Sample + IS Add 6M HCl Add 6 M HCl Sample + IS->Add 6M HCl Hydrolyze Hydrolyze at 110°C for 18-24h Add 6M HCl->Hydrolyze Lipid Extraction Extract with Heptane:Chloroform Hydrolyze->Lipid Extraction Dry Hydrolysate Dry under Nitrogen Lipid Extraction->Dry Hydrolysate Reconstitute Reconstitute in Aqueous Solution Dry Hydrolysate->Reconstitute SPE Cleanup Solid-Phase Extraction (C18) Reconstitute->SPE Cleanup Elute & Dry Elute and Dry SPE Cleanup->Elute & Dry Derivatize Derivatization Elute & Dry->Derivatize LC-MS Ready LC-MS Ready Derivatize->LC-MS Ready

References

Application Note: Quantitative Analysis of L-Valine-13C5,15N,d2 in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of the stable isotope-labeled amino acid, L-Valine-13C5,15N,d2. This method is crucial for a variety of applications in drug development and metabolic research, including pharmacokinetic studies of L-Valine-containing compounds and metabolic flux analysis. The protocol provides a comprehensive guide from sample preparation to data acquisition and analysis, ensuring high accuracy and precision. Stable isotope dilution mass spectrometry is a powerful technique for quantitative analysis, and the use of isotopically labeled internal standards is essential for correcting matrix effects and other sources of variability.[1][2]

Introduction

L-Valine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and energy metabolism. Stable isotope-labeled versions of L-Valine, such as this compound, are invaluable tools in biomedical research. They serve as internal standards for the accurate quantification of endogenous L-Valine and are used as tracers to study metabolic pathways.[] LC-MS/MS has become the preferred method for amino acid analysis due to its high sensitivity, specificity, and rapid analysis times compared to traditional techniques like ion-exchange chromatography.[4] This application note presents a detailed protocol for the analysis of this compound, which can be adapted for various biological matrices.

Experimental Protocols

Sample Preparation (Plasma/Serum)

A simple protein precipitation step is effective for preparing plasma or serum samples for LC-MS/MS analysis of amino acids.[5]

  • Reagents:

    • 30% Sulfosalicylic acid (SSA) solution in water

    • Internal Standard (IS) working solution (e.g., L-Valine-d8 in 0.1% formic acid in water)

    • Mobile Phase B (Acetonitrile:Water (90:10) with 0.5% formic acid and 1 mM ammonium formate)[5]

  • Protocol:

    • To 50 µL of plasma or serum sample in a microcentrifuge tube, add 5 µL of 30% SSA solution.

    • Vortex the mixture for 10 seconds.

    • Centrifuge at 4200 rpm for 10 minutes to pellet the precipitated proteins.[5]

    • Transfer 27.5 µL of the clear supernatant to a clean tube.

    • Add 2 µL of the internal standard working solution.

    • Add 225 µL of mobile phase B.[5]

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

This method can be implemented on a variety of modern LC-MS/MS systems. The following are representative conditions.

  • Liquid Chromatography (LC):

    • Column: Raptor Polar X (or equivalent HILIC column)[5][6]

    • Mobile Phase A: 0.5% formic acid and 1 mM ammonium formate in water

    • Mobile Phase B: Acetonitrile:Water (90:10) with 0.5% formic acid and 1 mM ammonium formate[5]

    • Gradient: A rapid gradient can be employed for a short run time.[7]

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The specific precursor and product ions for this compound and a suitable internal standard (e.g., L-Valine-d8) need to be optimized. The precursor ion for this compound would be m/z 126.1. Fragment ions would be determined through infusion and MS/MS spectral acquisition.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: MRM Transitions and Optimized MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
L-Valine118.172.15015
This compound 126.1 To be determined50To be determined
L-Valine-d8 (IS)126.178.15015

Note: The product ion and collision energy for this compound need to be experimentally determined for the specific instrument used.

Table 2: Representative Quantitative Performance Data

ParameterL-Valine
Linearity Range (µM)1 - 500[5]
LLOQ (µM)1
Accuracy (%)95 - 105
Precision (%RSD)< 10
Recovery (%)> 90

Visualizations

Experimental Workflow

experimental_workflow sample Plasma/Serum Sample precipitation Protein Precipitation (30% SSA) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant is_addition Add Internal Standard (L-Valine-d8) supernatant->is_addition dilution Dilution with Mobile Phase B is_addition->dilution analysis LC-MS/MS Analysis dilution->analysis data Data Acquisition & Processing analysis->data

Caption: Workflow for the preparation and analysis of plasma/serum samples.

Signaling Pathway Context (Hypothetical)

This diagram illustrates a hypothetical metabolic pathway where L-Valine is a key component, demonstrating the utility of stable isotope tracing.

metabolic_pathway cluster_0 Cellular Metabolism This compound This compound Protein_Synthesis Protein_Synthesis This compound->Protein_Synthesis Incorporation Metabolite_A Metabolite_A This compound->Metabolite_A Catabolism Metabolite_B Metabolite_B Metabolite_A->Metabolite_B Conversion

Caption: Tracing L-Valine metabolism using stable isotopes.

Conclusion

The described LC-MS/MS method provides a reliable and efficient approach for the quantitative analysis of this compound in biological samples. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for demanding applications in research and development. The provided protocol can be readily adapted to specific laboratory instrumentation and matrices with appropriate validation.

References

Application Notes and Protocols for NMR Spectroscopy of Proteins Labeled with L-Valine-¹³C₅,¹⁵N,d₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of proteins at atomic resolution. Isotope labeling is often a prerequisite for detailed NMR studies of proteins, particularly for larger systems. The strategic incorporation of stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) simplifies complex spectra and enables the use of advanced NMR experiments.

This document provides detailed application notes and protocols for the use of L-Valine-¹³C₅,¹⁵N,d₂ in protein NMR studies. Selective labeling of valine residues, which are frequently located in the hydrophobic core of proteins, provides valuable probes for investigating protein folding, stability, and ligand binding. The combination of ¹³C and ¹⁵N labeling allows for the use of sensitive heteronuclear correlation experiments, while deuteration of the Cα and Cβ positions reduces relaxation rates, leading to sharper resonance lines and improved spectral quality, which is especially critical for proteins with high molecular weight.

Applications

Selective labeling with L-Valine-¹³C₅,¹⁵N,d₂ offers several advantages for protein NMR studies:

  • Spectral Simplification and Resonance Assignment: By selectively introducing NMR-active nuclei only at valine residues, the complexity of the resulting spectra is significantly reduced, facilitating resonance assignment, even in large proteins.

  • Probing Protein Structure and Folding: Valine residues are often integral to the hydrophobic core of proteins. Labeled valine can serve as sensitive probes to monitor protein folding pathways and the integrity of the folded state.

  • Characterizing Protein Dynamics: NMR relaxation experiments on labeled valine residues provide insights into the pico- to nanosecond timescale dynamics of the protein backbone and sidechains, which are often crucial for protein function.

  • Investigating Protein-Ligand Interactions: Chemical shift perturbation mapping of labeled valine residues upon ligand binding can identify binding sites and characterize the binding interface. This is a valuable tool in drug discovery and development.[1]

  • Studies of High Molecular Weight Systems: The combination of deuteration and selective methyl group labeling is particularly advantageous for studying large proteins and protein complexes, as it significantly improves spectral resolution and sensitivity.[2][3]

Data Presentation

The following tables summarize typical quantitative NMR data for L-Valine-¹³C₅,¹⁵N,d₂ labeled proteins. It is important to note that the exact chemical shifts, coupling constants, and relaxation parameters will vary depending on the local chemical environment of the valine residue within the protein. The values presented here are representative and should be used as a guide.

Table 1: Typical NMR Chemical Shifts for L-Valine-¹³C₅,¹⁵N,d₂ in a Protein Context

AtomTypical Chemical Shift Range (ppm)Notes
¹⁵N110 - 130Backbone amide nitrogen.
¹³Cα58 - 68Deuteration can cause an upfield shift of up to 0.5 ppm.[3]
¹³Cβ28 - 38Deuteration can cause an upfield shift of up to 0.5 ppm.[3]
¹³Cγ118 - 25Methyl group.
¹³Cγ218 - 25Methyl group.
¹³CO170 - 180Carbonyl carbon.

Note: Chemical shifts are referenced to 2,2-dimethyl-2-silapentane-5-sulfonic acid (DSS) for ¹H and ¹³C, and liquid ammonia for ¹⁵N.

Table 2: Typical J-Coupling Constants for L-Valine-¹³C₅,¹⁵N,d₂

CouplingTypical Value (Hz)Notes
¹J(¹⁵N, ¹H)~90 - 95One-bond coupling between backbone nitrogen and its attached proton.
¹J(¹³Cα, ¹³Cβ)~35 - 40One-bond carbon-carbon coupling.
¹J(¹³Cβ, ¹³Cγ1)~30 - 35One-bond carbon-carbon coupling.
¹J(¹³Cβ, ¹³Cγ2)~30 - 35One-bond carbon-carbon coupling.
³J(¹Hɴ, ¹Hα)2 - 10Three-bond coupling, dependent on the backbone dihedral angle φ.

Note: The presence of deuterium at Cα and Cβ will quench the corresponding ¹J(¹³C, ¹H) and ²J(¹³C, ¹H) couplings.

Table 3: Representative NMR Relaxation Data for Deuterated and Methyl-Labeled Valine

Relaxation ParameterTypical Value RangeInformation Gained
¹⁵N T₁0.5 - 2.0 sOverall molecular tumbling and fast internal motions.
¹⁵N T₂10 - 100 msOverall molecular tumbling and slower conformational exchange.
{¹H}-¹⁵N NOE0.6 - 0.9Fast internal motions of the backbone.
²H (methyl) R₁1 - 10 s⁻¹Methyl group rotation and sidechain dynamics.
²H (methyl) R₂10 - 100 s⁻¹Slower sidechain motions and overall tumbling.

Note: Relaxation rates are highly dependent on the molecular weight of the protein and the magnetic field strength.

Experimental Protocols

Protocol 1: Expression and Labeling of a Target Protein with L-Valine-¹³C₅,¹⁵N,d₂ in E. coli

This protocol describes the expression of a target protein in E. coli grown in a minimal medium supplemented with the labeled valine precursor, α-ketoisovalerate. This method is cost-effective and results in high levels of incorporation.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the target protein.

  • M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl).

  • ¹⁵NH₄Cl as the sole nitrogen source.

  • [U-¹³C₆]-glucose as the sole carbon source.

  • D₂O (99.9%).

  • α-ketoisovaleric acid-¹³C₄,d₃ sodium salt (precursor for L-Valine-¹³C₅,¹⁵N,d₂).

  • Trace metal solution.

  • Vitamin solution.

  • Appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

  • Adaptation to D₂O: Pellet the overnight culture by centrifugation. Resuspend the cell pellet in 50 mL of M9 medium prepared with 50% D₂O and grow for 4-6 hours.

  • Main Culture: Inoculate 1 L of M9 medium prepared with 99.9% D₂O, ¹⁵NH₄Cl, and [U-¹³C₆]-glucose with the adapted culture. Add trace metals, vitamins, and the appropriate antibiotic.

  • Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Precursor Addition: Approximately one hour before induction, add the labeled α-ketoisovaleric acid precursor to a final concentration of 100-120 mg/L.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

Protocol 2: Protein Purification and NMR Sample Preparation

Materials:

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, DNase I).

  • Appropriate chromatography resins (e.g., Ni-NTA for His-tagged proteins).

  • Wash and elution buffers for chromatography.

  • NMR buffer (e.g., 20 mM Sodium Phosphate, pH 6.5, 50 mM NaCl, 1 mM DTT, 0.02% NaN₃ in 90% H₂O/10% D₂O or 99.9% D₂O).

  • Centrifugal concentrators.

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Protein Purification: Purify the target protein from the supernatant using an appropriate chromatography strategy (e.g., affinity chromatography followed by size-exclusion chromatography).

  • Buffer Exchange and Concentration: Exchange the purified protein into the desired NMR buffer and concentrate it to the final desired concentration (typically 0.1 - 1.0 mM) using a centrifugal concentrator.

  • Final Sample Preparation: Add D₂O to the final desired percentage (typically 5-10% for experiments observing amide protons, or 99.9% for other experiments). The sample is then transferred to an NMR tube.

Protocol 3: NMR Data Acquisition

A variety of NMR experiments can be performed on L-Valine-¹³C₅,¹⁵N,d₂ labeled proteins. The choice of experiments will depend on the specific research question.

Key Experiments:

  • ¹H-¹⁵N HSQC: A 2D correlation spectrum that provides a fingerprint of the protein, with one peak for each backbone and sidechain amide group. This is a primary experiment for checking sample quality and for chemical shift perturbation studies.

  • ¹H-¹³C HSQC: A 2D correlation spectrum that shows correlations between protons and their directly attached carbons. This is particularly useful for observing the methyl groups of valine.

  • HNCO, HN(CA)CO, HNCACB, HN(CO)CACB: A suite of 3D triple-resonance experiments used for sequential backbone resonance assignment. The deuteration at Cα and Cβ will necessitate the use of TROSY-based versions of these experiments for larger proteins.

  • ¹⁵N or ¹³C-edited NOESY: These experiments are used to measure Nuclear Overhauser Effects (NOEs), which provide distance restraints for structure determination.

  • ¹⁵N T₁, T₂, and {¹H}-¹⁵N NOE: These relaxation experiments are used to probe the dynamics of the protein backbone.

Mandatory Visualizations

experimental_workflow cluster_expression Protein Expression & Labeling cluster_purification Purification & Sample Preparation cluster_nmr NMR Spectroscopy starter 1. Starter Culture (LB Medium) adaptation 2. Adaptation to D2O (M9/50% D2O) starter->adaptation main_culture 3. Main Culture (M9/D2O, 15NH4Cl, 13C-Glucose) adaptation->main_culture growth 4. Growth to OD600 0.6-0.8 main_culture->growth precursor 5. Add α-ketoisovalerate-13C4,d3 growth->precursor induction 6. Induce with IPTG precursor->induction expression 7. Protein Expression (18-25°C) induction->expression harvest 8. Harvest Cells expression->harvest lysis 9. Cell Lysis harvest->lysis purification 10. Chromatography lysis->purification buffer_exchange 11. Buffer Exchange & Concentration purification->buffer_exchange nmr_sample 12. Final NMR Sample buffer_exchange->nmr_sample data_acquisition 13. NMR Data Acquisition nmr_sample->data_acquisition data_processing 14. Data Processing & Analysis data_acquisition->data_processing results 15. Structure, Dynamics, Interaction Data data_processing->results

Caption: Experimental workflow for protein labeling, purification, and NMR analysis.

valine_biosynthesis cluster_pathway Valine Biosynthesis Pathway pyruvate Pyruvate (from 13C-Glucose) dihydroxyisovalerate α,β-Dihydroxyisovalerate pyruvate->dihydroxyisovalerate Multiple Steps ketoisovalerate α-Ketoisovalerate-13C4,d3 (Labeled Precursor) ketoisovalerate_internal α-Ketoisovalerate ketoisovalerate->ketoisovalerate_internal Supplemented dihydroxyisovalerate->ketoisovalerate_internal Dihydroxy-acid dehydratase valine L-Valine-13C5,15N,d2 (Incorporated into Protein) ketoisovalerate_internal->valine Valine aminotransferase nh4 15NH4+ nh4->valine Nitrogen Source

Caption: Simplified biosynthetic pathway for L-Valine incorporation.

References

Application Notes and Protocols for Quantitative Proteomics Using L-Valine-13C5,15N,d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate mass spectrometry (MS)-based quantitative proteomics.[1][2] The SILAC method involves the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins during cell growth.[2] This allows for the direct comparison of protein abundance between different experimental conditions, as the heavy and "light" (unlabeled) proteins can be distinguished by their mass difference in a mass spectrometer.[1] L-Valine-13C5,15N,d2 is a stable isotope-labeled analog of the essential amino acid L-Valine, which can be used as a metabolic label in SILAC experiments. This document provides detailed application notes and protocols for the use of this compound in quantitative proteomics, with a focus on applications in signal transduction research and drug development.

Principle of SILAC using this compound

The core principle of SILAC is to create two or more cell populations that are isotopically distinct but otherwise identical. One population is cultured in a "light" medium containing natural L-Valine, while the other is cultured in a "heavy" medium where natural L-Valine is replaced with this compound. Over several cell divisions, the heavy valine is incorporated into all newly synthesized proteins. Once labeling is complete, the cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). The cell lysates are then combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry. The relative abundance of a peptide from the two conditions is determined by comparing the signal intensities of the light and heavy isotopic forms.

The incorporation of this compound results in a predictable mass shift in the peptides containing this amino acid, allowing for their differentiation from the unlabeled counterparts. The mass shift for each incorporated this compound is +8.03 Da (5 x 1.00335 Da for 13C + 1 x 0.99703 Da for 15N + 2 x 1.00628 Da for D).

Advantages of Using this compound in SILAC

  • Accurate Quantification: SILAC minimizes quantitative errors that can be introduced during sample preparation because the samples are combined at a very early stage (cell lysis).

  • In Vivo Labeling: The labeling occurs metabolically within living cells, closely mimicking the biological system without the need for chemical modifications of proteins or peptides.[3]

  • High Incorporation Efficiency: With a sufficient number of cell doublings, nearly complete incorporation of the labeled amino acid can be achieved.

  • Broad Applicability: SILAC can be applied to any cell culture system and is compatible with various downstream applications, including the study of post-translational modifications and protein-protein interactions.[1]

  • Reduced Chromatographic Shift: While deuterated compounds can sometimes exhibit a slight shift in retention time during liquid chromatography compared to their non-deuterated counterparts, the use of 13C and 15N labels helps to minimize this effect, improving quantitative accuracy.

Applications in Signaling Pathway Analysis

SILAC-based quantitative proteomics is a powerful tool for elucidating the dynamics of signaling pathways, particularly in response to external stimuli such as growth factors or drug candidates. By quantifying changes in protein expression and phosphorylation, researchers can map the activation and downstream effects of signaling cascades.

Analysis of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of this pathway is frequently implicated in cancer. SILAC can be employed to study the temporal dynamics of EGFR signaling.[4][5] For example, one cell population can be stimulated with EGF while the other serves as an unstimulated control. By comparing the proteomes of these two populations, researchers can identify proteins whose expression or phosphorylation status is altered upon EGFR activation.

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EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation & Recruitment PI3K PI3K EGFR->PI3K Activation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation Survival Survival Akt->Survival

Caption: EGFR Signaling Pathway Workflow.

Analysis of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth, metabolism, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for drug development. SILAC-based phosphoproteomics can be used to identify novel substrates of Akt and to understand how inhibitors affect the pathway's activity.[6]

dot

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: PI3K/Akt Signaling Pathway.

Experimental Protocols

The following protocols provide a general framework for conducting a SILAC experiment using this compound. Specific details may need to be optimized for different cell lines and experimental goals.

Protocol 1: SILAC Labeling of Adherent Cells

dot

SILAC_Workflow cluster_labeling Cell Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing & Analysis Light Culture in 'Light' Medium (Natural L-Valine) Control Control Condition Light->Control Heavy Culture in 'Heavy' Medium (this compound) Treatment Experimental Condition (e.g., Drug Treatment) Heavy->Treatment Combine Combine Cell Lysates Control->Combine Treatment->Combine Digest Protein Digestion Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: General SILAC Experimental Workflow.

Materials:

  • Mammalian cell line of interest

  • SILAC-grade DMEM or RPMI 1640 medium deficient in L-Valine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Natural L-Valine ("light")

  • This compound ("heavy")

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Media Preparation:

    • Prepare "light" SILAC medium by supplementing the valine-deficient base medium with natural L-Valine to the normal physiological concentration.

    • Prepare "heavy" SILAC medium by supplementing the valine-deficient base medium with this compound to the same final concentration as the light medium.

    • Add dFBS to a final concentration of 10% and Penicillin-Streptomycin to 1%. Filter-sterilize the media.

  • Cell Culture and Labeling:

    • Culture the cells in the "light" and "heavy" SILAC media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.

    • Monitor the incorporation efficiency by analyzing a small sample of protein extract by mass spectrometry.

  • Experimental Treatment:

    • Once labeling is complete, subject the two cell populations to the desired experimental conditions (e.g., treat the "heavy" labeled cells with a drug and the "light" labeled cells with a vehicle control).

  • Cell Lysis and Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration in each lysate.

  • Sample Mixing and Protein Digestion:

    • Combine equal amounts of protein from the "light" and "heavy" lysates.

    • Perform in-solution or in-gel digestion of the combined protein mixture using an appropriate protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the light and heavy peptide pairs.

Protocol 2: Phosphopeptide Enrichment for Signaling Studies

For studying phosphorylation events, an additional enrichment step is required after protein digestion.

Materials:

  • Digested peptide mixture from Protocol 1

  • Titanium dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) enrichment kit

  • Wash and elution buffers specific to the enrichment method

Procedure:

  • Peptide Desalting:

    • Desalt the digested peptide mixture using a C18 StageTip or equivalent.

  • Phosphopeptide Enrichment:

    • Perform phosphopeptide enrichment using either TiO2 or IMAC beads according to the manufacturer's protocol.

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptide fraction by LC-MS/MS.

  • Data Analysis:

    • Analyze the data to identify and quantify changes in phosphorylation sites.

Data Presentation

Quantitative proteomics data from SILAC experiments are typically presented in tables that show the identified proteins, their corresponding heavy/light ratios, and statistical significance.

Table 1: Illustrative Quantitative Proteomics Data for EGFR Signaling

Protein IDGene NameDescriptionH/L Ratiop-valueRegulation
P00533EGFREpidermal growth factor receptor3.50.001Upregulated
P62993GRB2Growth factor receptor-bound protein 22.80.005Upregulated
P27361SHC1SHC-transforming protein 12.50.008Upregulated
Q07869GAB1GRB2-associated-binding protein 12.10.012Upregulated
P28482MAPK1Mitogen-activated protein kinase 11.80.025Upregulated
P15056BRAFB-Raf proto-oncogene serine/threonine-protein kinase1.60.031Upregulated
P31749AKT1RAC-alpha serine/threonine-protein kinase1.10.85Unchanged

H/L Ratio: Ratio of the abundance of the protein in the heavy-labeled (EGF-stimulated) sample to the light-labeled (unstimulated) sample.

Table 2: Illustrative Quantitative Phosphoproteomics Data for PI3K/Akt Signaling with Inhibitor Treatment

Protein IDGene NamePhosphorylation SiteH/L Ratiop-valueRegulation
P31749AKT1S4730.20.0005Downregulated
P42345GSK3BS90.30.001Downregulated
Q9Y243FOXO1S2560.40.003Downregulated
P60709RPS6S235/S2360.50.008Downregulated
P27361SHC1Y3171.20.75Unchanged

H/L Ratio: Ratio of the phosphopeptide abundance in the heavy-labeled (inhibitor-treated) sample to the light-labeled (vehicle control) sample.

Conclusion

The use of this compound in SILAC-based quantitative proteomics provides a robust and accurate method for studying dynamic changes in the proteome. This approach is particularly valuable for dissecting complex signaling pathways and for evaluating the mechanism of action of novel drug candidates. The detailed protocols and application examples provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement this powerful technique in their studies.

References

The Gold Standard: Utilizing L-Valine-13C5,15N,d2 for Precise Amino Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate quantification of amino acids is paramount in various fields, including metabolic research, clinical diagnostics, and pharmaceutical development. L-Valine, a branched-chain amino acid (BCAA), plays a crucial role in protein synthesis and numerous metabolic pathways. Its precise measurement can provide insights into health and disease states. This document provides a detailed application note and protocol for the use of L-Valine-13C5,15N,d2 as an internal standard for the accurate and robust quantification of L-Valine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled (SIL) internal standard that is chemically identical to the analyte is the gold standard for quantitative mass spectrometry.[1][2][3] this compound serves as an ideal internal standard as it co-elutes with the endogenous L-Valine, experiences the same sample preparation effects, and corrects for any variations in ionization efficiency, ensuring high accuracy and precision.[2][4] This methodology minimizes the impact of matrix effects and sample loss during processing, leading to reliable and reproducible results.[1][2]

Principle of the Method

The methodology is based on the principle of isotope dilution mass spectrometry. A known concentration of this compound is spiked into the biological sample at the earliest stage of sample preparation. This "heavy" standard mixes with the endogenous "light" L-Valine. During LC-MS/MS analysis, the analyte and the internal standard are separated from other matrix components and then detected by the mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both the light and heavy forms of Valine. The ratio of the peak area of the endogenous L-Valine to the peak area of the this compound is then used to calculate the exact concentration of L-Valine in the original sample by referencing a calibration curve.

Applications

The precise quantification of L-Valine is critical in a multitude of research and development areas:

  • Metabolomics and Metabolic Disease Research: Studying the role of BCAAs in diseases such as diabetes, obesity, and maple syrup urine disease.

  • Pharmaceutical and Drug Development: Assessing the impact of new chemical entities on amino acid metabolism and overall metabolic health.

  • Nutritional Science: Evaluating the bioavailability and metabolic fate of dietary amino acids.

  • Clinical Diagnostics: As a potential biomarker for various physiological and pathological conditions.[5]

  • Proteomics: For the accurate quantification of proteins through the analysis of their constituent amino acids after hydrolysis.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of an LC-MS/MS method for L-Valine analysis using a stable isotope-labeled internal standard. The data is based on typical validation results for amino acid analysis in plasma.[5]

Table 1: Linearity and Range

AnalyteCalibration Curve Range (µM)Correlation Coefficient (r²)
L-Valine10 - 250≥ 0.995

Table 2: Precision and Accuracy

Quality Control LevelConcentration (µM)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Low (LQC)30< 5%< 5%± 10%
Medium (MQC)100< 5%< 5%± 10%
High (HQC)200< 5%< 5%± 10%

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
L-Valine85 - 11585 - 115

Experimental Protocols

This section provides a detailed protocol for the quantification of L-Valine in human plasma using this compound as an internal standard.

Materials and Reagents
  • L-Valine standard (≥98% purity)

  • This compound (isotopic purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (with appropriate anticoagulant, e.g., EDTA)

Equipment
  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Hydrophilic Interaction Chromatography (HILIC) column (e.g., Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm).[6]

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

Procedure

1. Preparation of Standard and Internal Standard Stock Solutions

  • L-Valine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Valine in ultrapure water.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

  • Working Solutions: Prepare working solutions of L-Valine for the calibration curve and quality controls by serial dilution of the stock solution. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 10 µg/mL).

2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control.

  • Add 10 µL of the this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[7]

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC Conditions (HILIC):

    • Column: Acquity BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.[6]

    • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-1 min: 85% B

      • 1-5 min: 85% to 50% B

      • 5-5.1 min: 50% to 85% B

      • 5.1-8 min: 85% B (re-equilibration)

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • L-Valine: Q1: 118.0 m/z -> Q3: 72.0 m/z.[5]

      • This compound: Q1: 126.0 m/z -> Q3: 78.0 m/z (Note: The exact m/z will depend on the specific labeling pattern of the internal standard used. The provided transitions are for a +8 Da mass shift).

Table 4: Mass Spectrometry Parameters

ParameterSetting
Ion Spray Voltage5500 V
Curtain Gas30 psi
Ion Source Gas 150 psi
Ion Source Gas 250 psi
Temperature500 °C
Collision GasMedium
Dwell Time100 ms

4. Data Analysis

  • Integrate the peak areas for both L-Valine and this compound for all samples, standards, and quality controls.

  • Calculate the peak area ratio of L-Valine to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with 1/x weighting is typically used.

  • Determine the concentration of L-Valine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hilic HILIC Separation supernatant->hilic Inject msms Tandem Mass Spectrometry (ESI+, MRM) hilic->msms data_proc Data Processing msms->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for L-Valine quantification.

signaling_pathway Pyruvate Pyruvate alpha_Ketoisovalerate α-Ketoisovalerate Pyruvate->alpha_Ketoisovalerate Biosynthesis Valine L-Valine alpha_Ketoisovalerate->Valine Valine Aminotransferase Isobutyryl_CoA Isobutyryl-CoA alpha_Ketoisovalerate->Isobutyryl_CoA Oxidative Decarboxylation Valine->alpha_Ketoisovalerate Transamination Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA Oxidation TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Simplified metabolic pathway of L-Valine.

logical_relationship Analyte Endogenous L-Valine (Unknown Amount) Ratio Peak Area Ratio (L-Valine / IS) Analyte->Ratio IS This compound (Known Amount) IS->Ratio CalCurve Calibration Curve Ratio->CalCurve Concentration Accurate Concentration of L-Valine CalCurve->Concentration

Caption: Logic of quantification using an internal standard.

References

Application Note: Metabolic Flux Analysis using L-Valine-¹³C₅,¹⁵N,d₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2][3] By introducing stable isotope-labeled substrates, known as tracers, into a cellular system, researchers can track the flow of atoms through metabolic pathways.[4] This provides a detailed snapshot of cellular physiology, revealing how cells utilize nutrients and regulate their metabolism in response to genetic or environmental changes.[2][5] This application note provides a detailed experimental design and protocol for conducting MFA using the stable isotope tracer L-Valine-¹³C₅,¹⁵N,d₂.

L-Valine is an essential amino acid involved in protein synthesis and a precursor for other important biomolecules.[6][7] The use of L-Valine-¹³C₅,¹⁵N,d₂, which is labeled with five carbon-13 isotopes, one nitrogen-15 isotope, and two deuterium atoms, allows for the precise tracking of the valine molecule and its constituent atoms as they are incorporated into various metabolic pathways.[6][8][9][10] This multi-isotope tracer provides a high degree of resolution for flux measurements, particularly in amino acid and central carbon metabolism.

Experimental Design

A successful MFA experiment hinges on a well-thought-out experimental design. The primary goal is to achieve a metabolic and isotopic steady state, where the intracellular metabolic fluxes and the isotopic labeling of metabolites remain constant over time.[1][11]

Key Considerations for Experimental Design:

  • Cell Culture System: The choice of cell line or organism and the culture conditions (e.g., media composition, growth rate) are critical and should be tailored to the specific research question.

  • Tracer Selection and Concentration: L-Valine-¹³C₅,¹⁵N,d₂ is chosen here for its utility in probing amino acid metabolism and its connections to the TCA cycle. The concentration of the tracer in the medium should be carefully selected to ensure adequate labeling without causing metabolic perturbations. A common approach is to replace the unlabeled L-Valine in the culture medium with the labeled form.

  • Parallel Labeling Experiments: To enhance the precision of flux estimations, it is often beneficial to conduct parallel experiments with different isotope tracers or different labeling patterns of the same tracer.[12][13][14]

  • Sampling Time Points: Multiple time points should be sampled to verify the attainment of isotopic steady state.

  • Controls: Appropriate controls, such as cells grown in unlabeled medium, are essential for background correction and data validation.

Experimental Workflow

The overall workflow for a metabolic flux analysis experiment is depicted below. It begins with cell culture and introduction of the isotopic tracer, followed by rapid quenching of metabolic activity, extraction of intracellular metabolites, and finally, analysis by mass spectrometry to determine the isotopic labeling patterns.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sampling Sampling & Quenching cluster_extraction Metabolite Extraction cluster_analysis Analysis & Data Processing A Seed Cells B Introduce L-Valine-¹³C₅,¹⁵N,d₂ Tracer A->B C Harvest Cells at Steady State D Rapid Quenching (-80°C Methanol) C->D E Metabolite Extraction (e.g., Chloroform/Methanol/Water) D->E F LC-MS/MS or GC-MS Analysis E->F G Data Processing & Isotopomer Distribution Analysis F->G H Metabolic Flux Calculation G->H

Caption: Experimental workflow for metabolic flux analysis.

Detailed Protocols

Cell Culture and Isotope Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

Materials:

  • Cell culture medium (deficient in L-Valine)

  • L-Valine-¹³C₅,¹⁵N,d₂ (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Unlabeled L-Valine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Standard cell culture reagents and equipment

Procedure:

  • Prepare the labeling medium by supplementing the L-Valine-deficient medium with L-Valine-¹³C₅,¹⁵N,d₂ to the desired final concentration. Also, prepare a control medium with the same concentration of unlabeled L-Valine.

  • Seed cells in multi-well plates or flasks at a density that will allow them to reach the desired confluence at the time of harvest.

  • Culture the cells in standard complete medium until they reach approximately 50-60% confluence.

  • Remove the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then replace it with the pre-warmed labeling medium or control medium.

  • Incubate the cells for a duration sufficient to achieve isotopic steady state. This time should be determined empirically for the specific cell line and growth rate but is typically at least 24 hours.

Rapid Quenching and Metabolite Extraction

Rapidly halting all enzymatic activity is crucial to preserve the in vivo metabolic state of the cells.[15]

Materials:

  • -80°C 80% Methanol (v/v) in water

  • Ice-cold PBS

  • Cell scraper

  • Centrifuge capable of reaching -9°C

  • Extraction Solvent: Chloroform:Methanol:Water (1:3:1 v/v/v) at -20°C

Procedure:

  • Place the cell culture plates on ice.

  • Aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS.

  • Add a sufficient volume of -80°C 80% methanol to cover the cell monolayer.

  • Incubate the plates at -80°C for at least 15 minutes to ensure complete quenching.

  • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled centrifuge tube.

  • Centrifuge the cell suspension at a low speed (e.g., 1000 x g) for 5 minutes at -9°C to pellet the cell debris.

  • Transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.

  • To extract the remaining metabolites from the pellet, add the -20°C extraction solvent, vortex vigorously, and incubate at -20°C for 20 minutes.

  • Centrifuge again and combine the supernatant with the supernatant from step 7.

  • The combined metabolite extract can be stored at -80°C until analysis.

Data Analysis and Presentation

Mass Spectrometry Analysis

The extracted metabolites are typically analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[16][17] These techniques separate the individual metabolites before they enter the mass spectrometer, which then measures the mass-to-charge ratio (m/z) of the ions. The incorporation of stable isotopes from L-Valine-¹³C₅,¹⁵N,d₂ into downstream metabolites will result in a shift in their mass, which is detected by the mass spectrometer.

Data Processing

The raw mass spectrometry data is processed to determine the Mass Isotopomer Distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of heavy isotopes). This data must be corrected for the natural abundance of heavy isotopes.[17]

Data Presentation

Quantitative data from the MFA experiment should be summarized in a clear and structured format. The following table provides a template for presenting the fractional isotopic labeling of key metabolites.

MetaboliteIsotopologue (M+n)Condition 1 (e.g., Control)Condition 2 (e.g., Treated)p-value
Alanine M+00.85 ± 0.020.75 ± 0.03<0.05
M+10.10 ± 0.010.15 ± 0.01<0.05
M+20.03 ± 0.010.07 ± 0.01<0.01
M+30.02 ± 0.0050.03 ± 0.005ns
Glutamate M+00.60 ± 0.040.45 ± 0.05<0.01
M+10.25 ± 0.020.30 ± 0.03ns
M+20.10 ± 0.010.15 ± 0.02<0.05
M+30.03 ± 0.0080.06 ± 0.01<0.05
M+40.01 ± 0.0030.03 ± 0.006<0.05
M+50.01 ± 0.0020.01 ± 0.003ns

Data are presented as mean fractional abundance ± standard deviation. Statistical significance is determined by an appropriate test (e.g., t-test).

Signaling Pathway Visualization

The incorporation of labeled atoms from L-Valine-¹³C₅,¹⁵N,d₂ can be traced through various metabolic pathways. The diagram below illustrates the entry of Valine into the central carbon metabolism and its subsequent contribution to the Tricarboxylic Acid (TCA) cycle.

valine_metabolism cluster_input Tracer Input cluster_pathway Valine Catabolism cluster_tca TCA Cycle Valine L-Valine-¹³C₅,¹⁵N,d₂ alpha_Keto α-Ketoisovalerate Valine->alpha_Keto Transamination Propionyl_CoA Propionyl-CoA alpha_Keto->Propionyl_CoA Oxidative Decarboxylation Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Fumarate

Caption: Valine catabolism and entry into the TCA cycle.

Conclusion

Metabolic Flux Analysis using L-Valine-¹³C₅,¹⁵N,d₂ offers a robust method for investigating amino acid metabolism and its interplay with central carbon pathways. The detailed protocols and experimental design considerations provided in this application note serve as a comprehensive guide for researchers. Careful execution of the experiment, coupled with rigorous data analysis, will yield high-quality flux maps that can provide valuable insights into cellular physiology in health and disease, and can be a powerful tool in drug development.

References

Application Notes: Quantifying L-Valine-¹³C₅,¹⁵N,d₂ Incorporation in Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely used method in quantitative proteomics. This technique involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. By replacing a standard "light" amino acid with its heavy counterpart, newly synthesized proteins become isotopically distinct. This mass shift allows for the direct and accurate quantification of protein synthesis, degradation, and turnover through mass spectrometry (MS). L-Valine-¹³C₅,¹⁵N,d₂ is a specific isotopically labeled form of the essential amino acid L-Valine, where five carbon atoms are replaced with ¹³C, the nitrogen atom is replaced with ¹⁵N, and two hydrogen atoms are replaced with deuterium. This heavy-labeled valine is a valuable tool for researchers studying proteome dynamics in various biological systems.

Principle of the Method

The core principle of this method lies in the mass difference between the naturally abundant "light" L-Valine and the "heavy" L-Valine-¹³C₅,¹⁵N,d₂. When cells are cultured in a medium containing the heavy valine, it is incorporated into newly synthesized proteins. After a specific labeling period, proteins are extracted, digested into peptides, and analyzed by mass spectrometry. The mass spectrometer detects pairs of peptide peaks: a "light" peak corresponding to the pre-existing, unlabeled protein, and a "heavy" peak corresponding to the newly synthesized, labeled protein. The ratio of the intensities of these heavy and light peptide peaks allows for the precise quantification of protein turnover. This approach can be applied to both in vitro cell cultures and in vivo animal studies by incorporating the labeled amino acid into the diet.[1][2][3]

Applications

  • Protein Turnover Studies: Measuring the rates of protein synthesis and degradation for individual proteins within the proteome.[1][2][4]

  • Proteome Dynamics: Understanding how the proteome of a cell or organism changes in response to various stimuli, diseases, or drug treatments.[1]

  • Drug Development: Assessing the effect of drug candidates on protein synthesis and degradation pathways.

  • Metabolic Research: Tracing the metabolic fate of amino acids and understanding their role in cellular metabolism.[5]

Experimental Protocols

1. Cell Culture and Metabolic Labeling

This protocol is designed for adherent mammalian cells but can be adapted for suspension cells.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640) lacking L-Valine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Light L-Valine

  • Heavy L-Valine-¹³C₅,¹⁵N,d₂

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks or plates

Procedure:

  • Prepare the "light" and "heavy" labeling media. The "light" medium is the standard culture medium supplemented with unlabeled L-Valine at its normal concentration. The "heavy" medium is the same base medium supplemented with L-Valine-¹³C₅,¹⁵N,d₂ at the same concentration. Both should be supplemented with dFBS.

  • Culture cells in the "light" medium for at least five to six cell divisions to ensure uniform labeling of the entire proteome with the light amino acid.

  • To start the labeling experiment, wash the cells twice with pre-warmed sterile PBS to remove any residual light medium.

  • Add the "heavy" labeling medium to the cells.

  • Harvest cells at various time points (e.g., 0, 6, 12, 24, 48 hours) to monitor the incorporation of the heavy valine over time.

  • To harvest, wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

2. Protein Extraction, Digestion, and Peptide Cleanup

Materials:

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Protein Extraction: After cell lysis, centrifuge the samples to pellet cell debris and collect the supernatant containing the protein lysate.[6]

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay.

  • Reduction and Alkylation:

    • Take a known amount of protein (e.g., 50-100 µg) from each sample.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30-60 minutes to reduce disulfide bonds.

    • Cool the samples to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate the cysteine residues.

  • In-solution Digestion:

    • Dilute the protein sample with ammonium bicarbonate buffer to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the peptide solution with formic acid.

    • Use C18 SPE cartridges to desalt and concentrate the peptides according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Resuspend the dried peptides in a solution suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).

3. LC-MS/MS Analysis

Equipment:

  • High-performance liquid chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Inject the resuspended peptide sample into the HPLC system.

  • Separate the peptides using a reversed-phase C18 column with a gradient of increasing acetonitrile concentration.

  • The eluting peptides are ionized (typically by electrospray ionization, ESI) and introduced into the mass spectrometer.

  • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where it alternates between acquiring a full MS scan (to detect the light and heavy peptide pairs) and MS/MS scans of the most intense precursor ions (for peptide identification).

4. Data Analysis

Software:

  • Proteomics data analysis software capable of quantifying SILAC data (e.g., MaxQuant, Proteome Discoverer).

Procedure:

  • The raw MS data is processed using the software to identify peptides and proteins.

  • The software will automatically detect the light and heavy peptide pairs and calculate the heavy/light (H/L) ratio for each peptide.

  • The protein H/L ratio is typically determined by the median of the H/L ratios of its constituent peptides.

  • The percentage of incorporation can be calculated from the H/L ratio, which reflects the rate of protein synthesis.

Quantitative Data Presentation

The following tables provide examples of how to present the quantitative data obtained from a L-Valine-¹³C₅,¹⁵N,d₂ incorporation experiment.

Table 1: Time-Course of L-Valine-¹³C₅,¹⁵N,d₂ Incorporation into Total Proteome

Time Point (Hours)Average % IncorporationStandard Deviation
00%0.0
615.2%1.8
1228.9%2.5
2451.5%4.1
4875.8%5.3
7288.2%3.9

Table 2: Protein-Specific Incorporation Rates After 24 Hours of Labeling

Protein IDGene Name% IncorporationFunction
P02768ALB35.4%Serum Albumin
P60709ACTB62.1%Actin, Cytoskeletal
P62805HBB25.8%Hemoglobin subunit beta
Q06830PRDX178.3%Peroxiredoxin-1
P08670VIM55.9%Vimentin

Visualizations

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis a Culture cells in 'light' medium (unlabeled L-Valine) b Switch to 'heavy' medium (L-Valine-¹³C₅,¹⁵N,d₂) a->b c Harvest cells at multiple time points b->c d Cell Lysis & Protein Extraction c->d e Protein Quantification d->e f Reduction, Alkylation & Trypsin Digestion e->f g Peptide Desalting & Cleanup (C18) f->g h LC-MS/MS Analysis g->h i Database Search & Peptide ID h->i j Quantification of Heavy/Light Ratios i->j k Calculate % Incorporation j->k

Caption: Experimental workflow for quantifying heavy valine incorporation.

G cluster_input Input Peptides cluster_ms1 MS1 Scan (Precursor) cluster_quant Quantification cluster_output Output light_peptide Light Peptide (Unlabeled Valine) ms1 Mass Spectrometer detects both light and heavy peptide peaks light_peptide->ms1 m/z heavy_peptide Heavy Peptide (L-Valine-¹³C₅,¹⁵N,d₂) heavy_peptide->ms1 m/z + Δ quant Calculate Area Ratio (Heavy / Light) ms1->quant Peak Intensities result Protein Incorporation Rate quant->result

Caption: Logic diagram for mass spectrometry-based quantification.

References

Application Notes and Protocols for L-Valine-13C5,15N,d2 in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Valine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis, energy metabolism, and cellular signaling.[1][2] Its catabolism provides anaplerotic input into the tricarboxylic acid (TCA) cycle, highlighting its importance in cellular bioenergetics.[3] Stable isotope tracing using molecules like L-Valine-13C5,15N,d2 has become an indispensable tool in metabolomics to quantitatively trace the metabolic fate of valine and understand its contribution to various metabolic pathways in both health and disease.[4][5]

This document provides detailed application notes and protocols for designing and executing metabolomics studies using this compound. The multi-isotope labeled tracer allows for the simultaneous tracking of the carbon skeleton, nitrogen group, and specific hydrogen atoms of valine as it is metabolized, offering a comprehensive view of its metabolic flux.

Applications in Metabolomics

The use of this compound enables researchers to:

  • Trace the entire valine molecule: The combination of 13C, 15N, and deuterium labels allows for a comprehensive analysis of the fate of the carbon backbone, the amino group, and specific hydrogens through various metabolic transformations.

  • Elucidate valine's contribution to the TCA cycle: By tracking the 13C atoms, one can quantify the anaplerotic flux of valine into the TCA cycle via succinyl-CoA.[3]

  • Investigate amino acid transamination and nitrogen metabolism: The 15N label allows for the study of transamination reactions and the contribution of valine's nitrogen to the synthesis of other amino acids and nitrogenous compounds.

  • Probe redox metabolism: The deuterium label can provide insights into specific enzymatic reactions and redox transformations involving the valine backbone.

  • Study BCAA signaling pathways: Investigate the influence of valine metabolism on key signaling cascades such as the mTOR pathway, which regulates cell growth and proliferation.[2][6]

Experimental Workflow

A typical metabolomics workflow using this compound involves several key stages, from experimental design to data analysis.

Experimental Workflow cluster_0 Experimental Design cluster_1 Sample Preparation cluster_2 Data Acquisition cluster_3 Data Analysis A Cell Culture/Animal Model B This compound Labeling A->B C Quenching Metabolism B->C D Metabolite Extraction C->D E LC-MS/MS Analysis D->E F Isotopologue Analysis E->F G Metabolic Flux Analysis F->G H Pathway Interpretation G->H

Caption: A generalized workflow for metabolomics studies using this compound.

Detailed Experimental Protocols

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling and harvesting.

  • Culture Medium: Use a custom-formulated medium that lacks unlabeled L-Valine. This can be prepared from a base medium powder and supplemented with all necessary amino acids, vitamins, and other components, except for valine.

  • Labeling: On the day of the experiment, replace the culture medium with the pre-warmed, valine-free medium supplemented with a known concentration of this compound. The optimal concentration and labeling time should be determined empirically for each cell line and experimental condition, but a typical starting point is the physiological concentration of valine for the cell type under study for a duration that allows for steady-state labeling of the metabolites of interest.

Sample Preparation
  • Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the metabolism. This can be achieved by aspirating the labeling medium and immediately washing the cells with ice-cold phosphate-buffered saline (PBS). Subsequently, add a quenching solution, such as liquid nitrogen or a dry ice/ethanol slurry, directly to the culture plate.

  • Metabolite Extraction:

    • Add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80:20 methanol:water), to the quenched cells.

    • Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes vigorously and then centrifuge at high speed to pellet proteins and cellular debris.

    • Collect the supernatant containing the extracted metabolites.

    • The extract can be dried under a stream of nitrogen or using a vacuum concentrator and stored at -80°C until analysis.

LC-MS/MS Analysis
  • Chromatography: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol). Separate the metabolites using liquid chromatography (LC). A HILIC (hydrophilic interaction liquid chromatography) or a reversed-phase C18 column can be used depending on the polarity of the target metabolites.

  • Mass Spectrometry: Analyze the eluent from the LC column using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Full Scan Mode: Acquire data in full scan mode to detect all isotopologues of valine and its downstream metabolites.

    • MS/MS Fragmentation: Perform fragmentation analysis (MS/MS) on the detected isotopologues to confirm their identity and determine the positions of the incorporated stable isotopes.

Data Analysis and Interpretation

  • Isotopologue Distribution Analysis: The primary data analysis step involves determining the mass isotopologue distribution (MID) for valine and its known metabolic products. This is the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).

  • Metabolic Flux Analysis (MFA): Use the MIDs to calculate the relative or absolute flux through the metabolic pathways involving valine. This can be done using specialized software packages that fit the experimental data to a metabolic network model.

  • Pathway Interpretation: Relate the calculated fluxes to the biological question under investigation. For example, an increased flux of 13C from valine into the TCA cycle could indicate an increased reliance on anaplerosis from amino acid catabolism.

Quantitative Data Presentation

The following table provides a hypothetical example of the kind of quantitative data that can be generated from an L-Valine-13C5 tracing experiment, showing the fractional contribution of valine to the carbon backbone of downstream metabolites.

MetaboliteIsotopologueFractional Contribution (%)
Valine M+598.5
M+01.5
α-Ketoisovalerate M+595.2
M+04.8
Succinyl-CoA M+445.7
M+312.3
M+25.1
M+036.9
Malate M+438.9
M+310.1
M+24.2
M+046.8
Glutamate M+5 (from 15N)15.6
M+084.4

This table is for illustrative purposes and the actual fractional contributions will vary depending on the experimental system.

Signaling Pathways and Metabolic Maps

Valine Catabolic Pathway

L-Valine is catabolized in the mitochondria to succinyl-CoA, which then enters the TCA cycle.

Valine Catabolism Valine L-Valine (13C5,15N,d2) aKIV α-Ketoisovalerate (13C5,d2) Valine->aKIV BCAT (15N transferred to α-KG) IsobutyrylCoA Isobutyryl-CoA (13C4,d2) aKIV->IsobutyrylCoA BCKDH (13CO2 released) PropionylCoA Propionyl-CoA (13C3,d2) IsobutyrylCoA->PropionylCoA MethylmalonylCoA Methylmalonyl-CoA (13C4,d2) PropionylCoA->MethylmalonylCoA SuccinylCoA Succinyl-CoA (13C4,d2) MethylmalonylCoA->SuccinylCoA TCACycle TCA Cycle SuccinylCoA->TCACycle

Caption: Catabolic pathway of L-Valine to Succinyl-CoA.

mTOR Signaling Pathway

Branched-chain amino acids, including valine, are known to activate the mTORC1 signaling pathway, which is a central regulator of cell growth and metabolism.

mTOR_Signaling Valine L-Valine Ragulator Ragulator Valine->Ragulator Rag_GTPases Rag GTPases Ragulator->Rag_GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis inhibits inhibition of Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Simplified diagram of mTORC1 activation by L-Valine.

Conclusion

The use of this compound as a tracer in metabolomics studies provides a powerful approach to dissect the complex roles of this essential amino acid in cellular metabolism and signaling. The detailed protocols and conceptual framework presented here offer a guide for researchers to design and implement robust stable isotope tracing experiments, ultimately leading to a deeper understanding of metabolic regulation in various biological systems.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low L-Valine-13C5,15N,d2 Incorporation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low incorporation efficiency of L-Valine-13C5,15N,d2 in cell culture experiments. This resource provides structured troubleshooting guides, detailed experimental protocols, and frequently asked questions to help you identify and resolve common issues.

Troubleshooting Guide

Low incorporation of labeled L-Valine can arise from various factors, from suboptimal cell culture conditions to issues with the labeled amino acid itself. The following table summarizes potential causes and recommended actions.

Potential Cause Observation Recommended Action Expected Outcome
Incomplete Labeling Time Low percentage of heavy-labeled peptides in mass spectrometry analysis.Increase the duration of cell culture in the labeled medium. Aim for at least 5-6 cell doublings to ensure complete incorporation (>95%).[1]Increased percentage of heavy-labeled peptides, indicating successful incorporation over time.
Competition with Unlabeled Valine Mass spectrometry data shows a significant presence of unlabeled valine-containing peptides.Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids. Ensure the base medium is devoid of natural L-Valine.A marked decrease in the signal from unlabeled peptides and a corresponding increase in the labeled peptide signal.
Amino Acid Transporter Competition Reduced uptake of labeled valine, especially in media with high concentrations of other branched-chain amino acids (BCAAs) like leucine and isoleucine.[2][3]Optimize the concentration of other BCAAs in the culture medium. If possible, temporarily reduce the concentration of leucine and isoleucine during the labeling phase.Improved incorporation of this compound as competition for cellular uptake is reduced.
Cell Health and Viability Issues Poor cell growth, changes in morphology, or decreased viability after introducing the labeled medium.Monitor cell health closely using microscopy and viability assays (e.g., trypan blue exclusion). Ensure the labeled amino acid is not toxic to the specific cell line at the concentration used.Healthy cell proliferation and morphology, indicating that the labeling process is not adversely affecting the cells.
Suboptimal this compound Concentration Inefficient labeling despite other conditions being optimal.Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.Identification of the lowest effective concentration that achieves maximum incorporation, which can also be cost-effective.
Metabolic Conversion or Degradation While less common for valine compared to arginine, some metabolic conversion could occur.[3] The stability of deuterated amino acids is generally high.[4][5][6]Analyze the spent culture medium for the presence of labeled valine and any potential breakdown products using mass spectrometry.Confirmation of the stability of the labeled valine in the culture medium over the course of the experiment.

Experimental Protocols

Protocol 1: Assessment of this compound Incorporation Efficiency by Mass Spectrometry

This protocol outlines the steps to quantify the incorporation of labeled valine into the cellular proteome.

Materials:

  • Cell lysate from cells cultured with this compound

  • Lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • DTT (Dithiothreitol)

  • Iodoacetamide

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Harvest cells and lyse them using a suitable lysis buffer.

    • Quantify the total protein concentration using a BCA assay or a similar method.

  • Protein Reduction and Alkylation:

    • Take a defined amount of protein (e.g., 50 µg) and reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

  • In-solution Tryptic Digestion:

    • Dilute the protein sample with ammonium bicarbonate buffer (50 mM, pH 8) to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.

  • LC-MS/MS Analysis:

    • Resuspend the desalted peptides in 0.1% formic acid.

    • Analyze the peptide mixture using a high-resolution LC-MS/MS system.

    • Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw data against a relevant protein database.

    • Configure the software to search for peptides containing this compound as a variable modification.

    • Calculate the incorporation efficiency by determining the ratio of the intensity of heavy-labeled peptides to the sum of the intensities of heavy and light (unlabeled) peptides. An incorporation rate of >95% is generally considered sufficient.[1]

Frequently Asked Questions (FAQs)

Q1: My incorporation efficiency for this compound is consistently below 90%. What is the most common reason for this? A1: The most frequent cause of low incorporation efficiency is the presence of unlabeled L-Valine in the cell culture medium. This often comes from using standard, non-dialyzed fetal bovine serum (FBS). Unlabeled valine from the FBS competes with the labeled valine for uptake and incorporation into newly synthesized proteins. Switching to dialyzed FBS is a critical first step in troubleshooting this issue. Another common reason is insufficient labeling time; ensure your cells have gone through at least 5-6 doublings in the labeled medium.
Q2: Can high concentrations of other amino acids in my medium affect L-Valine incorporation? A2: Yes, particularly other branched-chain amino acids (BCAAs) like leucine and isoleucine.[2][3] These amino acids often share the same cellular transporters. High concentrations of leucine and isoleucine can competitively inhibit the uptake of L-Valine.[3] If you suspect this is an issue, consider optimizing the amino acid composition of your medium or performing the labeling in a medium with reduced concentrations of competing amino acids.
Q3: Is this compound toxic to cells? A3: Generally, stable isotope-labeled amino acids are not toxic to cells and do not interfere with normal cell growth.[4] However, cell line-specific sensitivities can exist. If you observe signs of cellular stress, such as reduced proliferation, altered morphology, or decreased viability after switching to the labeled medium, it is advisable to perform a dose-response experiment to find the optimal, non-toxic concentration of the labeled valine for your specific cells.
Q4: How can I be sure that the this compound is stable in my culture medium? A4: Deuterated and other stable isotope-labeled amino acids are generally very stable under standard cell culture conditions.[4][5][6] To confirm its stability in your specific experimental setup, you can collect a sample of the culture medium at the beginning and end of your experiment and analyze it by mass spectrometry. This will allow you to quantify the concentration of the labeled valine and check for any potential degradation products.
Q5: What is the expected mass shift for a peptide containing a single this compound? A5: The mass shift depends on the specific isotopes used. For this compound, you have five 13C atoms, one 15N atom, and two deuterium (2H) atoms. The mass increase compared to the monoisotopic mass of unlabeled valine will be approximately 8 Da (5 x ~1.00335 Da for 13C, 1 x ~0.99703 Da for 15N, and 2 x ~1.00628 Da for 2H). Always refer to the manufacturer's certificate of analysis for the precise mass of the labeled amino acid.

Visualizations

L-Valine Uptake and Incorporation Pathway

G L-Valine Uptake and Incorporation Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_intracellular Intracellular Space Labeled Valine This compound Transporter Amino Acid Transporter Labeled Valine->Transporter Unlabeled Valine Unlabeled L-Valine Unlabeled Valine->Transporter Competition Other BCAAs Leucine, Isoleucine Other BCAAs->Transporter Competition Labeled Valine Pool Labeled Valine Pool Transporter->Labeled Valine Pool Unlabeled Valine Pool Unlabeled Valine Pool Transporter->Unlabeled Valine Pool tRNA Synthetase Valyl-tRNA Synthetase Labeled Valine Pool->tRNA Synthetase Unlabeled Valine Pool->tRNA Synthetase Ribosome Ribosome tRNA Synthetase->Ribosome Charged tRNA Labeled Protein Newly Synthesized Labeled Protein Ribosome->Labeled Protein

Caption: Cellular uptake and incorporation pathway of labeled L-Valine.

Troubleshooting Workflow for Low Incorporation Efficiency

G Troubleshooting Workflow Start Start: Low Incorporation Efficiency Check_Serum Is Dialyzed FBS Being Used? Start->Check_Serum Use_Dialyzed_FBS Switch to Dialyzed FBS Check_Serum->Use_Dialyzed_FBS No Check_Labeling_Time Sufficient Labeling Time? (>5 cell doublings) Check_Serum->Check_Labeling_Time Yes Use_Dialyzed_FBS->Check_Labeling_Time Increase_Time Increase Labeling Duration Check_Labeling_Time->Increase_Time No Check_Cell_Health Are Cells Healthy and Proliferating? Check_Labeling_Time->Check_Cell_Health Yes Increase_Time->Check_Cell_Health Optimize_Culture Optimize Culture Conditions (seeding density, medium) Check_Cell_Health->Optimize_Culture No Check_Competition Potential BCAA Competition? Check_Cell_Health->Check_Competition Yes Optimize_Culture->Check_Competition Optimize_Medium Optimize BCAA Concentrations Check_Competition->Optimize_Medium Yes Assess_Incorporation Re-assess Incorporation Efficiency Check_Competition->Assess_Incorporation No Optimize_Medium->Assess_Incorporation Success Success: High Incorporation Assess_Incorporation->Success >95% Contact_Support Contact Technical Support Assess_Incorporation->Contact_Support <95%

Caption: A stepwise workflow for troubleshooting low incorporation efficiency.

References

Optimizing L-Valine-13C5,15N,d2 concentration for labeling experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of L-Valine-13C5,15N,d2 in stable isotope labeling experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal labeling efficiency and experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound for my labeling experiment?

A1: The optimal concentration of this compound can vary depending on the cell line and the specific formulation of the culture medium. A common starting point is to match the concentration of L-Valine in standard media formulations. For example, DMEM (high glucose) contains 94 mg/L of L-Valine, while RPMI 1640 contains 20 mg/L.[1][2] It is crucial to use a "light" L-Valine concentration in your control medium that is identical to the "heavy" L-Valine concentration in your experimental medium.

Q2: How do I prepare the SILAC labeling medium with this compound?

A2: To prepare the labeling medium, you will need a custom formulation of your basal medium that lacks L-Valine. Dissolve the this compound in a small amount of sterile PBS or directly into the L-Valine-deficient medium to create a stock solution. This stock solution can then be added to the L-Valine-deficient medium to achieve the desired final concentration. The medium should also be supplemented with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.

Q3: How many cell doublings are required for complete incorporation of this compound?

A3: For complete metabolic labeling, cells should be cultured for at least five to six doublings in the heavy SILAC medium.[3][4] This ensures that the cellular proteins are fully labeled with the heavy L-Valine, which is essential for accurate quantification. For slowly dividing or non-dividing cells, longer incubation times will be necessary.

Q4: How can I check the incorporation efficiency of this compound?

A4: The incorporation efficiency should be checked by mass spectrometry (MS) before starting the main experiment. After the adaptation phase, a small population of cells is harvested, and the proteome is extracted and digested into peptides. The peptide mixture is then analyzed by LC-MS/MS to determine the ratio of heavy to light peptides. An incorporation efficiency of over 95% is generally considered acceptable for quantitative proteomics experiments.[5]

Q5: Can high concentrations of labeled L-Valine be toxic to my cells?

A5: High concentrations of L-Valine have been shown to potentially inhibit cell growth and, in some cases, induce apoptosis.[6][7] It is therefore important to perform a dose-response experiment to determine the optimal concentration that ensures efficient labeling without causing cellular stress or toxicity. Monitor cell morphology and proliferation rates during the optimization phase.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency (<95%) Insufficient number of cell doublings.Culture the cells for additional passages in the heavy medium to ensure at least 5-6 doublings.
Presence of unlabeled L-Valine in the medium.Ensure the use of L-Valine-deficient basal medium and dialyzed fetal bovine serum.
Incorrect concentration of labeled L-Valine.Verify the final concentration of this compound in the prepared medium.
Reduced Cell Proliferation or Altered Morphology Cytotoxicity from high concentration of L-Valine.Perform a dose-response experiment to find the highest non-toxic concentration. Start with the physiological concentration found in standard media.
Contamination of the cell culture.Check for mycoplasma or other contaminants.
Inconsistent Quantification Ratios Incomplete labeling.Re-evaluate the labeling efficiency and extend the adaptation phase if necessary.
Errors in mixing light and heavy cell populations.Ensure accurate cell counting or protein quantification before mixing the cell pellets or lysates. A 1:1 mixing ratio is crucial.
Metabolic conversion of L-Valine.While less common than with arginine, metabolic pathways can be complex. Ensure that other amino acid concentrations in the medium are optimal.
Poor Signal in Mass Spectrometry Low abundance of valine-containing peptides.Optimize protein digestion protocols to generate a sufficient number of peptides for analysis.
Suboptimal LC-MS/MS parameters.Adjust the mass spectrometer settings to ensure proper detection and fragmentation of labeled peptides.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound
  • Cell Seeding: Plate your cells in a multi-well plate (e.g., 12-well or 24-well) at a density that allows for several days of growth.

  • Media Preparation: Prepare several batches of L-Valine-deficient medium supplemented with different concentrations of this compound. A good starting range would be based on standard media formulations (e.g., 20, 50, 100, and 200 mg/L).

  • Cell Culture: Culture the cells in these different media for a period equivalent to at least five cell doublings.

  • Cell Viability and Proliferation Assay: At the end of the culture period, assess cell viability using a method such as Trypan Blue exclusion or a commercial viability assay. Monitor cell proliferation by cell counting.

  • Incorporation Efficiency Check: Harvest a small number of cells from each concentration that does not show significant toxicity. Extract proteins, perform tryptic digestion, and analyze by LC-MS/MS to determine the labeling efficiency.

  • Optimal Concentration Selection: Choose the concentration that provides the highest labeling efficiency without negatively impacting cell growth and viability.

Protocol 2: Standard SILAC Labeling with this compound
  • Adaptation Phase: Culture two populations of cells in parallel. One population is grown in "light" medium containing unlabeled L-Valine, and the other is grown in "heavy" medium containing this compound. The concentration of light and heavy L-Valine should be identical. This phase should last for at least five cell doublings.[3][4]

  • Experimental Phase: Once labeling is complete, subject the two cell populations to your different experimental conditions (e.g., drug treatment vs. control).

  • Cell Harvesting and Mixing: After the treatment, harvest the cells. Accurately count the cells or perform a protein quantification assay on lysates from each population and mix them at a 1:1 ratio.

  • Protein Extraction and Digestion: Lyse the mixed cells and extract the total protein. Perform in-solution or in-gel digestion of the protein mixture using an appropriate protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution mass spectrometry.

  • Data Analysis: Use appropriate software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the light and heavy peptide pairs.

Visualizing Workflows and Pathways

SILAC_Workflow cluster_adaptation Adaptation Phase Light Culture Light Culture Experimental Treatment 1 Experimental Treatment 1 Light Culture->Experimental Treatment 1 >5 doublings Heavy Culture Heavy Culture Experimental Treatment 2 Experimental Treatment 2 Heavy Culture->Experimental Treatment 2 >5 doublings Mix Populations (1:1) Mix Populations (1:1) Experimental Treatment 1->Mix Populations (1:1) Experimental Treatment 2->Mix Populations (1:1) Protein Extraction & Digestion Protein Extraction & Digestion Mix Populations (1:1)->Protein Extraction & Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Extraction & Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: A generalized workflow for a SILAC experiment.

Valine_Metabolism Pyruvate Pyruvate alpha_Ketoisovalerate alpha_Ketoisovalerate Pyruvate->alpha_Ketoisovalerate Multiple Steps L_Valine L_Valine alpha_Ketoisovalerate->L_Valine Valine aminotransferase Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA BCKDH complex Protein_Synthesis Protein_Synthesis L_Valine->Protein_Synthesis Succinyl_CoA Succinyl_CoA Isobutyryl_CoA->Succinyl_CoA Multiple Steps TCA_Cycle TCA_Cycle Succinyl_CoA->TCA_Cycle

Caption: Simplified metabolic pathway of L-Valine.

Troubleshooting_Workflow Start Suboptimal SILAC Result Check_Incorporation Labeling Efficiency >95%? Start->Check_Incorporation Check_Viability Normal Cell Growth? Check_Incorporation->Check_Viability Yes Increase_Doublings Increase Cell Doublings Check_Incorporation->Increase_Doublings No Check_Mixing Accurate 1:1 Mix? Requantify_And_Remix Re-quantify and Remix Samples Check_Mixing->Requantify_And_Remix No Proceed Proceed with Data Analysis Check_Mixing->Proceed Yes Check_Viability->Check_Mixing Yes Optimize_Concentration Optimize L-Valine Concentration Check_Viability->Optimize_Concentration No Verify_Media Verify Media Composition Increase_Doublings->Verify_Media

Caption: A logical workflow for troubleshooting SILAC experiments.

References

L-Valine-13C5,15N,d2 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Valine-13C5,15N,d2. This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this isotopically labeled amino acid in their experiments. Here you will find comprehensive information on stability and storage, detailed experimental protocols, and troubleshooting guides to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: There are slightly differing recommendations from various suppliers. To ensure maximum stability of the solid product, it is best to adhere to the following guidelines.

Table 1: Recommended Storage Conditions for Solid this compound

ConditionRecommendationRationale
TemperatureStore at room temperature or +4°C.[1][2]While many suppliers suggest room temperature storage, refrigeration at +4°C can offer an additional layer of protection against potential degradation over the long term.
LightProtect from light.Exposure to light can potentially lead to photodegradation of the molecule.
MoistureStore in a dry environment.L-Valine is hygroscopic and absorbing moisture can affect its stability and weighing accuracy.

For solutions, it is recommended to prepare them fresh for optimal results. If storage is necessary, aliquoting and freezing is the preferred method.

Table 2: Recommended Storage Conditions for this compound Solutions

ConditionRecommendationRationale
TemperatureStore at -20°C or below for short-term storage (up to 2 weeks). For longer-term storage, -80°C is recommended.Freezing minimizes microbial growth and chemical degradation.
AliquotingPrepare single-use aliquots.Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
SolventThe stability in solution can be solvent-dependent. Aqueous solutions may be more prone to microbial growth.Consider sterile filtering aqueous solutions before storage.

Q2: What is the expected stability of this compound?

A2: As a stable isotope-labeled compound, this compound is not radioactive and does not decay over time. However, like its unlabeled counterpart, it can be susceptible to chemical and biological degradation. When stored correctly in its solid form, it is expected to be stable for years. The stability in solution is shorter and depends on the storage conditions and solvent. For aqueous solutions, degradation can occur over time, especially if not stored properly frozen.

Q3: In which solvents is this compound soluble?

A3: L-Valine is soluble in water. For NMR studies, deuterated solvents such as heavy water (D₂O) or deuterated methanol (CD₃OD) are commonly used.[3] The solubility in aqueous solutions can be influenced by pH.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during experiments using this compound.

Mass Spectrometry

Problem 1: Poor Signal Intensity or No Signal Detected

  • Possible Cause: Improper sample preparation or instrument settings.

  • Solution:

    • Verify the concentration of your this compound standard.

    • Ensure that the mass spectrometer is calibrated and tuned correctly for the mass of the labeled valine.

    • Optimize the ionization source parameters (e.g., spray voltage, gas flow, temperature).

    • If derivatization is used, ensure the reaction has gone to completion.

Problem 2: Inaccurate Quantification or Isotopic Enrichment

  • Possible Cause: Isotopic scrambling, incorrect standard concentration, or matrix effects.

  • Solution:

    • Metabolic Scrambling: In cell-based experiments, the labeled valine can be metabolized by the cells, and the isotopes can be incorporated into other molecules. This can be investigated by monitoring related metabolites.

    • Standard Curve: Prepare a fresh serial dilution of the this compound standard to create an accurate calibration curve.

    • Matrix Effects: Analyze a blank matrix sample to check for interferences. If matrix effects are significant, consider using a different sample preparation method or a different internal standard.

NMR Spectroscopy

Problem 1: Low Signal-to-Noise Ratio

  • Possible Cause: Low sample concentration or improper NMR parameters.

  • Solution:

    • Increase the concentration of this compound in your sample.

    • Increase the number of scans.

    • Optimize the pulse sequence and acquisition parameters for your specific experiment.

Problem 2: Spectral Overlap

  • Possible Cause: In protein NMR, signals from different valine residues may overlap, making interpretation difficult.

  • Solution:

    • Utilize higher-dimensional NMR experiments (3D, 4D) to resolve overlapping peaks.

    • Employ specific labeling schemes, such as stereospecific labeling of the pro-R and pro-S methyl groups of valine, to reduce spectral complexity.[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Standards for LC-MS

This protocol outlines the steps for preparing a stock solution and a set of calibration standards for quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound solid

  • High-purity water or a suitable buffer (e.g., 0.1% formic acid in water)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Stock Solution (e.g., 1 mg/mL): a. Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance. b. Transfer the weighed solid to a volumetric flask (e.g., 10 mL). c. Add a small amount of the solvent to dissolve the solid completely. d. Bring the volume up to the mark with the solvent. e. Mix thoroughly by inverting the flask several times. This is your stock solution.

  • Prepare Working Standards (Serial Dilution): a. Label a series of microcentrifuge tubes or vials for your desired concentrations (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL). b. Perform serial dilutions from the stock solution to achieve the desired concentrations for your calibration curve. For example, to make a 100 µg/mL standard, you would dilute the 1 mg/mL stock solution 1:10.

dot

G cluster_stock Stock Solution Preparation cluster_working Working Standard Preparation weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve volume Adjust to Final Volume dissolve->volume stock Stock Solution serial_dilution Perform Serial Dilutions stock->serial_dilution standards Calibration Standards serial_dilution->standards G start Start calculate Calculate Required Mass start->calculate weigh Weigh this compound calculate->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer analyze Analyze by NMR transfer->analyze G Valine L-Valine Keto_Isovalerate α-Ketoisovalerate Valine->Keto_Isovalerate Transamination Isobutyryl_CoA Isobutyryl-CoA Keto_Isovalerate->Isobutyryl_CoA Oxidative Decarboxylation Propionyl_CoA Propionyl-CoA Isobutyryl_CoA->Propionyl_CoA Series of Enzymatic Reactions Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization

References

Potential cytotoxicity of L-Valine-13C5,15N,d2 in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are evaluating the potential cytotoxicity of L-Valine-13C5,15N,d2 in cell lines.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be cytotoxic?

L-Valine is an essential amino acid necessary for protein synthesis and normal cell metabolism.[1][2][3][4] Stable isotope-labeled versions of amino acids, such as this compound, are generally not expected to exhibit significant cytotoxicity compared to their unlabeled counterparts, as the difference in atomic mass is minimal and does not typically alter the molecule's biochemical properties. These labeled compounds are primarily used as tracers in metabolic studies.[5][6][7] However, it is always recommended to empirically test for cytotoxicity in your specific cell line and experimental conditions.

Q2: What are the potential mechanisms of cytotoxicity for an amino acid like this compound?

While unlikely, potential cytotoxic mechanisms could include:

  • Metabolic Imbalance: Extremely high concentrations of any single amino acid could potentially disrupt cellular amino acid pools and metabolic pathways. L-valine metabolism involves its catabolism into succinyl-CoA, which enters the citric acid cycle.[2]

  • Contaminants: The synthesis of the isotope-labeled compound could introduce impurities that are cytotoxic.

  • Indirect Effects: High concentrations could alter the pH of the culture medium or have other indirect effects on cell health.

Q3: What are common issues encountered when performing cytotoxicity assays with this compound?

Common issues are often related to the experimental setup rather than the compound itself and can include:

  • Microbial contamination (bacteria, yeast, mold, mycoplasma).[8][9][10][11][12]

  • Inconsistent cell seeding, leading to high variability.[13][14]

  • Issues with the cytotoxicity assay itself (e.g., reagent interference, incorrect incubation times).[15][16][17]

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Poor Cell Health

Possible Causes and Solutions

Possible Cause How to Identify Recommended Action
Microbial Contamination Sudden change in media color (e.g., yellowing for bacteria), turbidity, visible particles under the microscope.[8][10][12]Immediately discard contaminated cultures and decontaminate the incubator and biosafety cabinet.[8] Review and reinforce aseptic techniques.[12]
Mycoplasma Contamination Reduced cell proliferation, changes in cell morphology, but often no visible signs.[10][11]Quarantine new cell lines.[8] Regularly test cultures for mycoplasma using PCR or ELISA-based kits.[11][12]
Incorrect Compound Concentration Dose-dependent decrease in cell viability.Perform a dose-response experiment to determine the optimal concentration range.
Chemical Contamination Inconsistent results, poor cell growth in control wells.[10]Use high-purity water and reagents.[11] Ensure proper cleaning of labware to avoid detergent residues.
Suboptimal Culture Conditions Slow cell growth, changes in morphology.Verify incubator CO2 levels, temperature, and humidity. Ensure the use of appropriate, fresh culture medium.
Issue 2: High Variability in Cytotoxicity Assay Results

Possible Causes and Solutions

Possible Cause How to Identify Recommended Action
Inconsistent Cell Seeding High standard deviation between replicate wells.[13]Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consistent pipetting techniques.
Edge Effects in Multi-well Plates Cells in outer wells behave differently from those in inner wells.Avoid using the outer wells of the plate for experiments; instead, fill them with sterile PBS or media.[17]
Pipetting Errors Inconsistent volumes of compound or assay reagents added to wells.Use calibrated single and multichannel pipettes.[13] Be systematic when adding reagents to the plate.
Assay Reagent Issues High background signal in control wells.[15]Check the expiration date of assay kits. Prepare reagents fresh as recommended by the manufacturer.

Experimental Protocols

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Your chosen cell line

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the different concentrations of the compound. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_compound Add this compound Dilutions overnight_incubation->add_compound incubation_24_72h Incubate for 24-72h add_compound->incubation_24_72h add_mtt Add MTT Reagent incubation_24_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilization Buffer incubate_4h->solubilize read_absorbance Read Absorbance solubilize->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis

Caption: Workflow for MTT Cytotoxicity Assay.

valine_metabolism L_Valine L-Valine alpha_ketoisovalerate α-Ketoisovalerate L_Valine->alpha_ketoisovalerate Transamination isobutyryl_CoA Isobutyryl-CoA alpha_ketoisovalerate->isobutyryl_CoA Oxidative Decarboxylation succinyl_CoA Succinyl-CoA isobutyryl_CoA->succinyl_CoA Oxidation TCA_cycle Citric Acid (TCA) Cycle succinyl_CoA->TCA_cycle

Caption: Simplified Metabolic Pathway of L-Valine.

References

Technical Support Center: Minimizing Background Noise in Mass Spectrometry with L-Valine-13C5,15N,d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in mass spectrometry (MS) when using the stable isotope-labeled internal standard, L-Valine-13C5,15N,d2.

Troubleshooting Guides and FAQs

This section addresses specific issues that can lead to high background noise during mass spectrometry analysis.

Q1: What are the primary sources of background noise when using this compound?

A1: Background noise in LC-MS can originate from several sources:

  • Solvent and Reagent Contamination: Impurities in solvents (e.g., water, acetonitrile, methanol) and additives (e.g., formic acid, ammonium acetate) are a major cause of high background.[1] Even high-purity solvents can become contaminated over time.

  • Sample Preparation: Contaminants can be introduced during sample handling and preparation. Common sources include detergents, plasticizers from labware, and particulates.[2]

  • Instrument Contamination: The LC-MS system itself can be a source of contamination. This includes buildup in the ion source, tubing, and column.[3]

  • Isotopic Purity of the Labeled Standard: The presence of unlabeled or partially labeled L-Valine in the this compound standard can contribute to the background signal at the m/z of the unlabeled analyte.

  • Ion Suppression or Enhancement: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, affecting the signal-to-noise ratio.[3]

Q2: I'm observing a high background signal across my entire chromatogram. What should I investigate first?

A2: A consistently high background often points to a contaminated mobile phase or a dirty instrument.

  • Run a Blank Gradient: Inject a blank (mobile phase solvent) to see if the high background persists. If it does, the issue is likely with your solvents or the LC-MS system.

  • Check Your Solvents: Prepare fresh mobile phase using the highest purity solvents available (LC-MS grade). Do not "top off" solvent bottles; use fresh bottles and rinse them with the new solvent before filling.[1]

  • Inspect for Leaks: Ensure all fittings in your LC system are secure, as air leaks can contribute to background noise.

  • Clean the Ion Source: A dirty ion source is a frequent cause of high background.[3] Refer to the "Experimental Protocols" section for a detailed cleaning procedure.

Q3: My background noise is high only when I inject my sample. What are the likely causes?

A3: If the high background is sample-dependent, the issue likely stems from your sample preparation or matrix effects.

  • Sample Matrix: Complex biological matrices can introduce a multitude of interfering compounds.[2] Consider implementing a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or protein precipitation followed by centrifugation.

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of your analyte and its internal standard. To mitigate this, you can try diluting your sample, optimizing your chromatography to better separate the analyte from interfering compounds, or using a more effective sample preparation method.

  • Plasticizers and Other Contaminants: Phthalates and other plasticizers can leach from plastic labware (e.g., tubes, pipette tips) into your sample. Use high-quality, low-bleed plasticware or switch to glass where possible.

Q4: I see a small peak at the m/z of unlabeled L-Valine even when I only inject the this compound standard. Why is this happening?

A4: This is likely due to the isotopic purity of the labeled standard. Commercially available stable isotope-labeled compounds are not 100% pure and contain a small percentage of the unlabeled analog.

  • Check the Certificate of Analysis (CoA): The CoA for your this compound standard will specify its isotopic purity. This information is crucial for accurate quantification.

  • Natural Isotope Abundance: Remember that even in a perfectly pure unlabeled compound, there will be a natural abundance of 13C and 15N, leading to M+1 and M+2 peaks. Similarly, the labeled standard will have an isotopic distribution.

Q5: How can I differentiate between background noise and a true low-level analyte signal?

A5: This can be challenging. Here are some strategies:

  • Signal-to-Noise Ratio (S/N): A commonly accepted threshold for detection is a signal-to-noise ratio of 3:1, and for quantification, a ratio of 10:1 is often used.[4]

  • Blank Injections: Analyze multiple blank samples to establish a baseline noise level. Any signal consistently appearing above this baseline in your samples is more likely to be real.

  • Multiple Reaction Monitoring (MRM): If using a triple quadrupole mass spectrometer, monitoring multiple specific transitions for your analyte can increase confidence in its identification at low levels.

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data for minimizing background noise and ensuring data quality.

Table 1: Isotopic Purity of Commercially Available this compound

SupplierCatalog NumberIsotopic Purity (%)Chemical Purity (%)
Cambridge Isotope Laboratories, Inc.CDNLM-4281-0.113C: 95-97, 15N: 96-99, D: 97>98
Sigma-Aldrich74494513C: 98, 15N: 9899 (chiral purity)
EurisotopCDNLM-4281-PK13C: 95-97, 15N: 96-99, D: 97+>98

Note: Isotopic and chemical purity can vary between lots. Always refer to the Certificate of Analysis for your specific standard.

Table 2: Typical Signal-to-Noise (S/N) Ratios in LC-MS

ParameterTypical ValueSignificance
Limit of Detection (LOD)3:1The lowest concentration at which an analyte can be reliably detected.[4]
Limit of Quantification (LOQ)10:1The lowest concentration at which an analyte can be reliably quantified with acceptable precision and accuracy.[4]

Table 3: Common Mass Spectrometry Contaminants

ContaminantCommon m/z values (positive ion mode)Potential Source
Polyethylene glycol (PEG)Series of ions separated by 44 Da (e.g., 107, 151, 195)Ubiquitous, found in many lab supplies and personal care products.[5]
Phthalates (e.g., Dibutyl phthalate)279.1596Plasticizers from tubing, containers, and other plastic labware.[2]
Polydimethylcyclosiloxanes (PDMS)Series of ions separated by 74 DaSilicone-based materials, septa, and some personal care products.[6]
Sodium and Potassium Adducts[M+Na]+, [M+K]+Glassware, mobile phase additives.
KeratinVarious m/z valuesHuman skin and hair.[7]

Note: The exact m/z will depend on the specific contaminant and its ionization state. This table provides a general guide.

Experimental Protocols

This section provides detailed methodologies for key procedures to minimize background noise.

Protocol 1: LC-MS Ion Source Cleaning (General Procedure)

Objective: To remove contamination from the ion source, a common cause of high background noise.

Materials:

  • Manufacturer-specific ion source cleaning kit

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade isopropanol

  • Lint-free swabs

  • Sonicator

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Vent the Mass Spectrometer: Follow the manufacturer's instructions to safely vent the instrument.

  • Remove the Ion Source: Carefully remove the ion source housing as per the manufacturer's guide.

  • Disassemble the Ion Source: Disassemble the ion source components (e.g., capillary, skimmer, lenses) according to the instrument manual. Take care to note the order and orientation of each part.

  • Clean the Components:

    • Sonciate the metal components in a sequence of solvents: first in LC-MS grade water, then methanol, and finally isopropanol. Sonicate for 15-20 minutes in each solvent.

    • Use lint-free swabs soaked in methanol to gently clean any surfaces that cannot be sonicated.

    • Avoid scratching any of the metal surfaces.

  • Dry the Components: Thoroughly dry all components with a stream of high-purity nitrogen gas. Ensure no solvent residue remains.

  • Reassemble and Reinstall: Carefully reassemble the ion source and reinstall it in the mass spectrometer.

  • Pump Down and Bake-out: Follow the manufacturer's procedure to pump down the system. A bake-out procedure (heating the source under vacuum) may be recommended to remove any residual volatile contaminants.

  • System Check: After the system has reached a stable vacuum, perform a system suitability test to ensure the background noise has been reduced.

Protocol 2: System Suitability Test for Amino Acid Analysis

Objective: To verify the performance of the LC-MS system before running samples.

Materials:

  • A standard mixture of amino acids, including unlabeled L-Valine.

  • This compound internal standard.

  • LC-MS system with a suitable column for amino acid analysis.

  • Data analysis software.

Procedure:

  • Prepare a System Suitability Solution: Prepare a solution containing a known concentration of the amino acid standard mix and the this compound internal standard in the initial mobile phase.

  • Equilibrate the System: Equilibrate the LC-MS system with the mobile phase until a stable baseline is achieved.

  • Inject the System Suitability Solution: Perform at least three replicate injections of the system suitability solution.

  • Evaluate Performance: Assess the following parameters:

    • Peak Shape and Tailing Factor: Peaks should be symmetrical with a tailing factor close to 1.

    • Retention Time Reproducibility: The retention times for all analytes should be consistent across the replicate injections (typically <1% RSD).

    • Peak Area Reproducibility: The peak areas for all analytes and the internal standard should be reproducible (typically <15% RSD).

    • Signal-to-Noise Ratio (S/N): The S/N for the lowest concentration standard should be well above 10.

  • Acceptance Criteria: The system is deemed suitable for analysis if all parameters meet the pre-defined acceptance criteria.

Visualizations

The following diagrams illustrate key workflows and relationships for troubleshooting background noise.

Troubleshooting Workflow for High Background Noise start High Background Noise Observed blank_injection Inject Blank (Mobile Phase) start->blank_injection check_solvents Prepare Fresh Mobile Phase blank_injection->check_solvents Background Still High sample_issue Investigate Sample Preparation blank_injection->sample_issue Background Low in Blank clean_instrument Clean Ion Source & System check_solvents->clean_instrument resolved Problem Resolved clean_instrument->resolved optimize_prep Optimize Sample Cleanup (SPE, etc.) sample_issue->optimize_prep check_purity Verify IS Purity (CoA) sample_issue->check_purity optimize_prep->resolved check_purity->resolved

Caption: Troubleshooting workflow for high background noise.

Sample Preparation and Analysis Workflow sample Biological Sample extraction Protein Precipitation / SPE sample->extraction add_is Add this compound extraction->add_is lcms LC-MS Analysis add_is->lcms data Data Processing lcms->data

Caption: Sample preparation and analysis workflow.

Key Relationships in Background Noise Reduction High_Purity_Reagents High Purity Reagents Low_Background Low Background Noise High_Purity_Reagents->Low_Background Clean_System Clean LC-MS System Clean_System->Low_Background Optimized_Prep Optimized Sample Prep Optimized_Prep->Low_Background High_SN High S/N Ratio Low_Background->High_SN Accurate_Quant Accurate Quantification High_SN->Accurate_Quant

Caption: Key factors for achieving low background noise.

References

Technical Support Center: L-Valine-¹³C₅,¹⁵N,d₂ Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of L-Valine-¹³C₅,¹⁵N,d₂. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is L-Valine-¹³C₅,¹⁵N,d₂ and what are its primary applications in mass spectrometry?

A1: L-Valine-¹³C₅,¹⁵N,d₂ is a stable isotope-labeled version of the essential amino acid L-Valine. In this molecule, all five carbon atoms are replaced with their heavier isotope, carbon-13 (¹³C), the nitrogen atom is replaced with nitrogen-15 (¹⁵N), and two specific hydrogen atoms are replaced with deuterium (²H or d). Its primary application in mass spectrometry is as an internal standard for the accurate quantification of natural L-Valine in complex biological samples.[1][2] By adding a known amount of the labeled standard to a sample, variations in sample preparation and instrument response can be normalized, leading to more precise and reliable results.[2]

Q2: What is the expected precursor ion (M+H)⁺ for L-Valine-¹³C₅,¹⁵N,d₂?

A2: The molecular weight of unlabeled L-Valine (C₅H₁₁NO₂) is approximately 117.079 g/mol . The isotopic labeling in L-Valine-¹³C₅,¹⁵N,d₂ results in a mass shift. The five ¹³C atoms add 5 Da, the ¹⁵N atom adds 1 Da, and the two deuterium atoms add 2 Da, for a total mass increase of 8 Da. Therefore, the expected monoisotopic mass of L-Valine-¹³C₅,¹⁵N,d₂ is approximately 125.12 g/mol . The expected protonated precursor ion [M+H]⁺ in positive ion mode mass spectrometry would be observed at an m/z of approximately 126.12.

Q3: What are the major fragmentation pathways for amino acids in mass spectrometry?

A3: In tandem mass spectrometry (MS/MS), amino acids typically fragment in predictable ways. A common fragmentation pathway for protonated amino acids is the neutral loss of the carboxyl group (-COOH) as formic acid (HCOOH), resulting in the formation of an iminium ion. Another common fragmentation is the loss of the entire side chain. The specific fragments and their relative intensities can be influenced by the collision energy used in the MS/MS experiment.

Q4: How does isotopic labeling affect the fragmentation pattern?

A4: Isotopic labeling does not change the fundamental fragmentation pathways of a molecule. However, it shifts the mass-to-charge ratio (m/z) of the precursor ion and any fragment ions that contain the isotopic labels. By analyzing which fragments show a mass shift, researchers can deduce the elemental composition of those fragments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or Low Signal for L-Valine-¹³C₅,¹⁵N,d₂ Improper Sample Preparation: Incomplete protein precipitation or issues with derivatization (if used).Review and optimize the sample preparation protocol. Ensure complete protein removal as they can interfere with the analysis.
Incorrect Mass Spectrometer Settings: The instrument is not set to monitor the correct precursor and product ion m/z values.Verify the calculated m/z for the precursor ion ([M+H]⁺ ≈ 126.12) and the expected product ions. Create a new acquisition method with the correct parameters.
Poor Ionization Efficiency: The pH of the mobile phase may not be optimal for the ionization of valine.Adjust the mobile phase composition. For positive ion mode, the addition of a small amount of formic acid (0.1%) is common to promote protonation.[3]
High Background Noise or Interfering Peaks Matrix Effects: Co-eluting compounds from the sample matrix are suppressing or enhancing the ionization of the analyte.Improve chromatographic separation to better resolve L-Valine from interfering compounds. A longer gradient or a different column chemistry may be necessary. Consider a more rigorous sample cleanup procedure.
Contamination: Contamination from the sample collection tubes, solvents, or LC-MS system.Use high-purity solvents and new sample vials. Perform a system blank run to identify the source of contamination.
Inconsistent or Non-Reproducible Quantification Inaccurate Pipetting: Inconsistent addition of the internal standard to the samples and calibrators.Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of the internal standard to add to all samples for better consistency.
Internal Standard Degradation: The L-Valine-¹³C₅,¹⁵N,d₂ stock solution may have degraded over time.Prepare fresh stock solutions of the internal standard. Store stock solutions at the recommended temperature and protect them from light.
Non-linear Detector Response: The concentration of the analyte or internal standard is outside the linear dynamic range of the mass spectrometer.Dilute samples to bring the analyte concentration within the linear range of the instrument. Adjust the concentration of the internal standard if necessary.
Unexpected Fragment Ions Observed In-source Fragmentation: Fragmentation of the precursor ion is occurring in the ion source before MS/MS.Optimize the ion source parameters, such as the capillary voltage and source temperature, to minimize in-source fragmentation.
Presence of Impurities: The labeled standard may contain impurities that are co-eluting and fragmenting.Check the certificate of analysis for the purity of the L-Valine-¹³C₅,¹⁵N,d₂ standard. If necessary, purify the standard or obtain a new batch.

Predicted Fragmentation Pattern of L-Valine-¹³C₅,¹⁵N,d₂

The following table summarizes the predicted major fragment ions for L-Valine-¹³C₅,¹⁵N,d₂ based on the known fragmentation of unlabeled L-Valine and the incorporated stable isotopes. The primary fragmentation is the loss of the carboxyl group.

Precursor Ion (m/z)Predicted Product Ion (m/z)Neutral LossDescription
~126.12~80.10-46.02Loss of the ¹³C-labeled carboxyl group as ¹³CO₂H₂. This is typically the most abundant fragment.
~126.12~58.08-68.04Loss of the isopropyl side chain.

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

This protocol is a general guideline for the extraction of amino acids from plasma or serum.

  • Thaw Samples: Thaw frozen plasma or serum samples on ice.

  • Spike Internal Standard: Add a known amount of L-Valine-¹³C₅,¹⁵N,d₂ working solution to each sample, calibrator, and quality control.

  • Precipitate Proteins: Add a protein precipitation agent (e.g., 3 volumes of ice-cold methanol or acetonitrile) to the sample.

  • Vortex: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant containing the amino acids to a new microcentrifuge tube.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in the initial mobile phase.

  • Analyze: The sample is now ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

This is a representative LC-MS/MS method for amino acid analysis. Optimization may be required for specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

    • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for a standard analytical column.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

    • Precursor Ion (Q1): m/z ~126.12 (for L-Valine-¹³C₅,¹⁵N,d₂).

    • Product Ion (Q3): m/z ~80.10 (for the primary fragment).

    • Collision Energy: This will need to be optimized for the specific instrument to achieve the most stable and intense fragment ion signal. Start with a range of 10-30 eV.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Fragmentation_Pathway precursor L-Valine-¹³C₅,¹⁵N,d₂ [M+H]⁺ m/z ≈ 126.12 fragment1 Iminium Ion Fragment [M+H - ¹³CO₂H₂]⁺ m/z ≈ 80.10 precursor->fragment1 CID neutralloss1 Loss of ¹³CO₂H₂

Caption: Predicted fragmentation of L-Valine-¹³C₅,¹⁵N,d₂.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 Biological Sample s2 Spike with L-Valine-¹³C₅,¹⁵N,d₂ s1->s2 s3 Protein Precipitation s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Collection s4->s5 a1 LC Separation s5->a1 a2 Mass Spectrometry (ESI+) a1->a2 a3 MS/MS Fragmentation (CID) a2->a3 d1 Peak Integration a3->d1 d2 Ratio Calculation (Analyte/Internal Standard) d1->d2 d3 Quantification d2->d3

Caption: General workflow for L-Valine analysis.

Troubleshooting_Tree start Low or No Signal check_ms Check MS Settings (Precursor/Product m/z) start->check_ms check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_ionization Optimize Ion Source and Mobile Phase start->check_ionization ms_ok ms_ok check_ms->ms_ok Correct ms_bad Correct Settings and Re-run check_ms->ms_bad Incorrect prep_ok prep_ok check_sample_prep->prep_ok Protocol OK prep_bad Optimize Protocol and Re-prepare check_sample_prep->prep_bad Error in Protocol ion_ok ion_ok check_ionization->ion_ok Optimized ion_bad Adjust pH, Voltages, and Temperatures check_ionization->ion_bad Not Optimized final_check If still no signal, consider instrument maintenance

References

Technical Support Center: L-Valine-13C5,15N,d2 NMR Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides solutions for researchers, scientists, and drug development professionals experiencing poor signal quality in NMR experiments using L-Valine-13C5,15N,d2 labeled proteins.

Frequently Asked Questions (FAQs)

Q1: Why is my signal-to-noise ratio (S/N) extremely low?

A low S/N ratio can stem from several factors including low sample concentration, suboptimal NMR parameters, or issues with the spectrometer itself. For labeled proteins, concentrations are typically limited to 0.3-0.5 mM.[1] For interaction studies, concentrations as low as 0.1 mM may be sufficient depending on the system.[1] Ensure your spectrometer's receiver gain is properly adjusted, as incorrect automatic adjustments can sometimes lead to a drastic drop in the S/N ratio.[2]

Q2: My NMR peaks are very broad. What are the common causes?

Broad peaks are a frequent issue in protein NMR and can be caused by:

  • Protein Aggregation: This is a primary cause of signal broadening.[3][4][5] As proteins aggregate, their effective size increases, leading to faster relaxation and broader lines.[6]

  • Poor Shimming: An inhomogeneous magnetic field across the sample will cause significant line broadening.[7][8]

  • High Sample Concentration: Overly concentrated samples can increase viscosity and promote aggregation, both of which lead to broader peaks.[7]

  • Paramagnetic Contaminants: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

Q3: I suspect my protein sample is aggregating. How can I confirm this and what can I do to prevent it?

You can detect aggregation using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC). Spectroscopically, aggregation often leads to the disappearance or significant broadening of NMR signals.[4] To mitigate aggregation, consider optimizing the buffer conditions (pH, ionic strength), adding stabilizing agents (e.g., detergents or glycerol), or working at a lower protein concentration.

Q4: What are common sources of contamination in my NMR sample?

Contaminants can be introduced from various sources during sample preparation and handling.[9] Common culprits include:

  • Keratin: From skin, hair, and dust, it is one of the most common protein contaminants.[9][10]

  • Plasticizers (e.g., Phthalates): Leached from plastic labware like tubes and pipette tips.[9][11]

  • Residual Solvents: Acetone or ethyl acetate from glassware cleaning or purification steps can be difficult to remove completely.[7]

  • Proteases: Co-purified proteases can degrade your protein over time, leading to extra peaks and signal loss.[12]

Q5: How critical is the choice of NMR tube for obtaining a good signal?

The quality of the NMR tube is very important for achieving good shimming and, consequently, sharp peaks. High-quality, concentric tubes ensure that the sample experiences a more uniform magnetic field.

Troubleshooting Guide

This table outlines common problems, their potential causes, and recommended solutions to address poor signal quality in your NMR experiments.

Symptom Possible Cause Recommended Solution
Low Signal-to-Noise (S/N) 1. Low Protein Concentration: Signal intensity is directly proportional to concentration.[1]Increase protein concentration if possible (target 0.3-0.5 mM).[1] Use a higher-field spectrometer or a cryoprobe to improve sensitivity.[6]
2. Suboptimal Acquisition Parameters: Incorrect pulse widths or insufficient relaxation delays.[13]Calibrate the 90° pulse width for your specific sample and probe. Ensure the recycle delay (D1) is adequate for full relaxation (typically 1.2-1.5 x T1).
3. Incorrect Receiver Gain (RG): Automatic gain setting may not be optimal, leading to low signal or ADC overflow.[2][8]Manually set the receiver gain. Start with a low value and increase it until the signal is maximized without clipping the FID (Free Induction Decay).
Broad Peaks / Poor Resolution 1. Protein Aggregation: Increased molecular tumbling time leads to broader lines.[3][6]Optimize buffer conditions (pH, salt concentration). Add small amounts of detergents or glycerol. Lower the sample temperature if protein stability allows.
2. Poor Magnetic Field Homogeneity (Shimming): Inhomogeneous field across the sample.[7][8]Re-shim the spectrometer, especially the Z1 and Z2 shims. Use high-quality NMR tubes and ensure correct sample volume (~500-600 µL for a 5mm tube).[8]
3. Sample Viscosity: High concentration or additives can increase viscosity.Dilute the sample. Increase the experiment temperature to decrease viscosity.
Extra, Unidentified Peaks 1. Contamination: Presence of small molecules or other proteins.[9][10]Use high-purity reagents and solvents. Filter your sample before placing it in the NMR tube. Ensure meticulous cleaning of all glassware.
2. Protein Degradation: Sample is breaking down over time.[12]Add protease inhibitors to your sample buffer. Keep the sample at a low temperature and run experiments as quickly as possible. Check for degradation by running a quick 1D 1H or 2D HSQC spectrum before and after long experiments.
3. Unfolded Protein: A fraction of the protein may be unfolded, giving sharp, intense peaks.[12]Optimize buffer conditions to favor the folded state. Unfolded protein peaks can sometimes be identified by their characteristic chemical shifts.
Distorted Peak Shapes 1. Poor Phasing: Incorrect phase correction during data processing.Carefully re-phase the spectrum manually for both zero-order (PHC0) and first-order (PHC1) corrections.
2. FID Clipping: The initial part of the FID is too intense for the analog-to-digital converter (ADC).[8]Reduce the receiver gain (RG) and re-acquire the data. You may also reduce the pulse width (e.g., use a 30° pulse instead of 90°).[8]
3. Truncated FID: Acquisition time is too short, cutting off the signal before it fully decays.Increase the acquisition time (AQ) to allow for full signal decay, which will improve digital resolution.

Experimental Protocols & Parameters

Recommended Sample Preparation Protocol
  • Protein Expression & Purification: Express the protein in a minimal medium containing ¹⁵NH₄Cl and [U-¹³C₆]-glucose as the sole nitrogen and carbon sources, respectively. Add the L-Valine-¹³C₅,¹⁵N,d₂ along with other necessary amino acids just before inducing protein expression.

  • Buffer Exchange: After purification, exchange the protein into a suitable NMR buffer (e.g., 20-50 mM Phosphate or HEPES, 50-150 mM NaCl, pH 6.5-7.5).[14]

  • Concentration: Concentrate the protein to a final concentration of 0.1 - 1.0 mM. A typical target is 0.3-0.5 mM.[1]

  • Final Additives: Add 5-10% D₂O to the sample for the spectrometer's frequency lock. Add a chemical shift reference standard like DSS or TSP if required.

  • Filtration: Filter the final sample through a 0.22 µm filter directly into a high-quality NMR tube to remove any small particulates.

Standard NMR Acquisition Parameters (e.g., for a 2D ¹H-¹⁵N HSQC)

The following table provides typical starting parameters for a standard heteronuclear single quantum coherence (HSQC) experiment. These should be optimized for your specific sample and spectrometer.

ParameterDescriptionTypical ValueRationale
Protein Concentration Amount of labeled protein in the sample.0.3 - 0.5 mMBalances signal strength with the risk of aggregation.[1]
Temperature Sample temperature during the experiment.298 K (25 °C)A good starting point for most stable proteins. Can be adjusted to improve folding or reduce viscosity.
Spectrometer Field Magnetic field strength.≥ 600 MHzHigher fields provide better signal dispersion and sensitivity.[6]
Pulse Program Sequence of RF pulses used.hsqcfpf3gppiwg (Bruker)A standard TROSY-based HSQC sequence with water suppression.
Recycle Delay (d1) Wait time between scans for relaxation.1.0 - 1.5 sShould be ~1.2-1.5 times the longest proton T1 relaxation time for full recovery.
Acquisition Time (aq) Duration of data collection for the FID.100 - 150 msLonger times increase resolution but may reduce S/N per unit time if relaxation is fast.
Number of Scans (ns) Repetitions of the experiment to be averaged.16 - 64 (or more)Increased scans improve S/N by the square root of the number of scans.
¹H Spectral Width (sw) Frequency range for the proton dimension.12 - 16 ppmMust cover all amide proton signals.
¹⁵N Spectral Width (sw) Frequency range for the nitrogen dimension.30 - 40 ppmMust cover all backbone amide nitrogen signals.

Visual Workflow Guides

The following diagrams illustrate logical workflows for troubleshooting and sample preparation.

TroubleshootingWorkflow start Poor NMR Signal (Low S/N or Broad Peaks) check_sample 1. Check Sample Integrity start->check_sample check_params 2. Check Acquisition Parameters start->check_params check_hardware 3. Check Spectrometer Hardware start->check_hardware conc Is concentration adequate? (> 0.1 mM) check_sample->conc gain Is receiver gain optimal? check_params->gain tune Is probe tuned and matched? check_hardware->tune agg Is there aggregation? (Check with DLS/SEC) conc->agg Yes sol_conc Re-concentrate sample conc->sol_conc No contam Is sample pure? (Check with SDS-PAGE) agg->contam No sol_agg Optimize buffer (pH, salt, additives) agg->sol_agg Yes sol_contam Re-purify protein Use protease inhibitors contam->sol_contam No pulse Is 90° pulse calibrated? gain->pulse Yes sol_gain Adjust gain manually gain->sol_gain No delay Is recycle delay sufficient? (d1 > 1.2*T1) pulse->delay Yes sol_pulse Recalibrate pulse widths pulse->sol_pulse No sol_delay Increase d1 delay delay->sol_delay No shim Is shimming acceptable? (Check linewidth of D2O) tune->shim Yes sol_tune Re-tune and match probe tune->sol_tune No sol_shim Re-shim spectrometer shim->sol_shim No

Caption: A logical workflow for troubleshooting poor NMR signal quality.

ExperimentalWorkflow expr 1. Express and Purify Isotopically Labeled Protein prep 2. Prepare NMR Sample (Buffer exchange, concentration, D2O) expr->prep load 3. Load Sample into Magnet prep->load setup 4. Spectrometer Setup (Lock, Tune, Shim) load->setup calib 5. Calibrate Parameters (Pulse width, Receiver Gain) setup->calib acq 6. Acquire 2D HSQC Data calib->acq proc 7. Process Data (FT, Phasing, Referencing) acq->proc analyze 8. Analyze Spectrum proc->analyze

Caption: A standard experimental workflow for protein NMR spectroscopy.

References

Data analysis challenges in L-Valine-13C5,15N,d2 tracer studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Valine-13C5,15N,d2 tracer studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on data analysis challenges, experimental protocols, and frequently asked questions.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the analysis of data from this compound tracer experiments.

Q1: My mass spectrometry data shows unexpected or illogical mass isotopomer distributions (MIDs). What are the common causes and how can I troubleshoot this?

A1: Inaccurate MIDs are a frequent challenge. The primary causes and troubleshooting steps are:

  • Natural Isotope Abundance: Naturally occurring stable isotopes (e.g., 13C, 15N, 2H) in your sample will contribute to the mass isotopomer distribution, leading to an overestimation of enrichment from the tracer.[1][2]

    • Solution: It is crucial to correct for the natural abundance of all relevant isotopes. This is typically done using computational tools and algorithms that subtract the contribution of naturally occurring isotopes from the measured MIDs.[1][2] Several software packages are available for this purpose, such as IsoCorrectoR.

  • Tracer Impurity: The isotopic purity of your this compound tracer may not be 100%. Impurities in the tracer can introduce unlabeled or partially labeled molecules, distorting your results.

    • Solution: Always verify the isotopic purity of your tracer from the manufacturer's certificate of analysis. This information should be used in your data correction algorithms to account for any impurities.

  • Co-eluting Compounds: In gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), other metabolites may co-elute with Valine, leading to overlapping mass spectra and inaccurate MID measurements.

    • Solution: Optimize your chromatography method to ensure baseline separation of Valine from other amino acids and metabolites. Adjusting the temperature gradient in GC or the solvent gradient in LC can improve separation.

  • Suboptimal Derivatization: Incomplete or inconsistent derivatization of Valine for GC-MS analysis can lead to variable fragmentation patterns and inaccurate quantification.

    • Solution: Optimize your derivatization protocol by adjusting reaction time, temperature, and reagent concentrations. Ensure consistent derivatization across all samples.

Q2: I am having difficulty achieving isotopic steady state in my cell culture experiment. What factors should I consider?

A2: Reaching isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant over time, is crucial for accurate metabolic flux analysis. Factors to consider include:

  • Cell Doubling Time: The rate of cell division will influence how quickly the labeled L-Valine is incorporated into cellular proteins and metabolic pools. Faster-growing cells will reach steady state more quickly.

  • Metabolic Pool Sizes: The size of the intracellular Valine pool and downstream metabolite pools will affect the time it takes for them to become fully labeled.

  • Tracer Concentration: The concentration of this compound in the culture medium should be sufficient to ensure it is the primary source of Valine for the cells.

  • Experimental Duration: The labeling period must be long enough for the isotopic enrichment to plateau. It is recommended to perform a time-course experiment to determine the optimal labeling duration for your specific cell line and experimental conditions.

Q3: How do I handle the complexity of analyzing data from a multi-labeled tracer like this compound?

A3: The multiple labels (13C, 15N, and 2H) provide rich information but also increase data complexity.

  • Mass Isotopomer Resolution: High-resolution mass spectrometry is essential to distinguish between different isotopologues with the same nominal mass but different elemental compositions (e.g., a metabolite with two 13C atoms versus one with a 13C and a 15N atom).

  • Data Analysis Software: Utilize specialized software designed for stable isotope-resolved metabolomics (SIRM) and metabolic flux analysis (MFA). These tools can deconvolve complex mass spectra and perform the necessary corrections for natural isotope abundance and tracer impurities.

  • Fragmentation Analysis: For GC-MS, understanding the fragmentation patterns of your derivatized Valine is critical. The different isotopes will be distributed among the fragments, providing positional information about the label.

Quantitative Data Summary

The following tables provide a summary of key quantitative data relevant to this compound tracer studies.

ParameterValueReference
Natural Abundance of Stable Isotopes
13C1.11%General Chemistry Reference
15N0.37%General Chemistry Reference
2H (Deuterium)0.015%General Chemistry Reference
This compound Tracer Specifications
Isotopic Purity (Typical)>98%Commercial Supplier Data
Chemical Purity (Typical)>98%Commercial Supplier Data
GC-MS Fragmentation of Derivatized Valine (TBDMS derivative)
M-15[M-CH3]+
M-57[M-C(CH3)3]+
M-85[M-C(CH3)3-CO]+
M-159[M-COOTBDMS]+

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound tracer studies.

Protocol 1: Cell Culture Labeling with this compound
  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency (typically 60-80%).

  • Media Preparation: Prepare custom culture medium lacking natural L-Valine. Supplement this medium with this compound to the desired final concentration (e.g., the same concentration as L-Valine in standard medium).

  • Labeling: Remove the standard culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells in the labeling medium for a predetermined duration to achieve isotopic steady state. This duration should be optimized for each cell line.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.

    • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells to quench metabolic activity and extract metabolites.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 2: Derivatization of Valine for GC-MS Analysis

This protocol describes the derivatization of amino acids to their tert-butyldimethylsilyl (TBDMS) derivatives.

  • Sample Drying: Evaporate a specific volume of the metabolite extract to complete dryness under a stream of nitrogen gas.

  • Derivatization Reagent Preparation: Prepare a solution of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS) in a suitable solvent like acetonitrile or pyridine.

  • Derivatization Reaction:

    • Add the derivatization reagent to the dried sample.

    • Seal the reaction vial tightly.

    • Heat the vial at a specific temperature (e.g., 70-100°C) for a defined period (e.g., 30-60 minutes) to allow the derivatization reaction to complete.

  • Sample Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

Visualizations

The following diagrams illustrate key pathways and workflows in this compound tracer studies.

valine_catabolism Valine L-Valine aKIV alpha-Ketoisovalerate Valine->aKIV Transamination BCAT BCAT aKG alpha-Ketoglutarate Glu Glutamate aKG->Glu BCKDH BCKDH IsobutyrylCoA Isobutyryl-CoA aKIV->IsobutyrylCoA Oxidative Decarboxylation PropionylCoA Propionyl-CoA IsobutyrylCoA->PropionylCoA Series of enzymatic steps SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCACycle TCA Cycle SuccinylCoA->TCACycle

Caption: L-Valine Catabolic Pathway.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data_processing Data Processing & Interpretation CellCulture Cell Culture with This compound Quenching Metabolite Quenching CellCulture->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Sample Derivatization (for GC-MS) Extraction->Derivatization GCMS GC-MS or LC-MS Analysis Derivatization->GCMS RawData Raw Data Acquisition GCMS->RawData PeakIntegration Peak Integration & MID Determination RawData->PeakIntegration Correction Natural Isotope Abundance Correction PeakIntegration->Correction MFA Metabolic Flux Analysis (MFA) Correction->MFA Interpretation Biological Interpretation MFA->Interpretation

References

Validation & Comparative

A Researcher's Guide to Isotopic Labeling of Valine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise tracking and quantification of molecules are paramount. Stable isotope-labeled compounds are indispensable tools in this endeavor, particularly in the fields of proteomics, metabolomics, and metabolic flux analysis. This guide provides a detailed comparison of L-Valine-¹³C₅,¹⁵N,d₂ with other common isotopic labels for valine, supported by experimental principles and data presentation to inform your selection of the most suitable tracer for your research needs.

Stable isotope labeling involves the substitution of atoms in a molecule with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D). These labeled molecules are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This allows for the precise tracing of metabolic pathways, the quantification of proteins and metabolites, and the elucidation of enzyme mechanisms.[]

Comparing L-Valine Isotopologues: A Head-to-Head Look

The choice of an isotopic label for valine depends on the specific application, the analytical technique employed, and the biological system under investigation. Below is a comparative overview of L-Valine-¹³C₅,¹⁵N,d₂, a multiply-labeled variant, against other common labeling patterns.

Key Considerations for Label Selection:

  • Mass Shift: A larger mass shift between the labeled and unlabeled compound can improve resolution and reduce spectral overlap in mass spectrometry.

  • Metabolic Stability: The isotopic label should ideally remain on the molecule throughout the metabolic processes being studied. Some labels, particularly deuterium on certain positions, can be susceptible to exchange or loss.

  • Kinetic Isotope Effects (KIEs): The substitution of a lighter isotope with a heavier one can sometimes alter the rate of a chemical reaction. This is more pronounced with deuterium and can potentially influence metabolic pathways.[3][4]

  • Synthesis and Purity: The complexity of synthesis and the achievable isotopic purity are practical considerations that can affect cost and data quality.

Performance in Key Applications:

1. Quantitative Proteomics (SILAC):

In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), "heavy" amino acids are incorporated into proteins, which are then compared to "light" (unlabeled) counterparts. The ideal SILAC amino acid provides a clear mass shift and is metabolically stable.

  • L-Valine-¹³C₅,¹⁵N: This is a commonly used label in SILAC experiments. The combination of five ¹³C atoms and one ¹⁵N atom results in a significant mass shift of +6 Da, allowing for clear differentiation from the unlabeled valine in MS spectra. The carbon and nitrogen isotopes are metabolically stable, ensuring accurate quantification.

  • L-Valine-¹³C₅,¹⁵N,d₂: This label provides an even larger mass shift (+8 Da), which can be advantageous in complex spectra to move the labeled peptide signals further from the unlabeled cluster. However, the presence of deuterium raises the possibility of kinetic isotope effects and potential chromatographic separation from the non-deuterated isotopologues, which could complicate data analysis.[5]

  • L-Valine-d₈: While providing a large mass shift (+8 Da), deuterated labels can exhibit different chromatographic retention times compared to their non-deuterated counterparts.[6] This can lead to incomplete co-elution of "heavy" and "light" peptide pairs in LC-MS, potentially compromising quantification accuracy. There is also a higher risk of metabolic scrambling or loss of the deuterium label.

2. Metabolic Tracing and Flux Analysis:

Metabolic tracing studies follow the fate of atoms from a labeled precursor through various metabolic pathways.

  • L-Valine-¹³C₅: Uniformly carbon-labeled valine is an excellent tracer for following the carbon backbone through metabolic pathways. The ¹³C atoms are stable and their distribution in downstream metabolites can be readily determined by MS and NMR.

  • L-Valine-¹⁵N: This label is used to trace the nitrogen atom of valine, for example, in transamination reactions.[7]

  • L-Valine-¹³C₅,¹⁵N,d₂: This multi-labeled tracer offers the potential to simultaneously track the carbon, nitrogen, and specific hydrogen atoms of valine. However, the potential for deuterium loss or exchange must be carefully considered and may require more complex data analysis to account for these effects.[3] The stability of the deuterium on the C-2 and C-3 positions would need to be validated for the specific biological system and pathways under investigation.

Quantitative Data Summary

The following table summarizes the key properties of different L-valine isotopic labels.

Isotopic LabelMolecular Weight ( g/mol )Mass Shift (Da)Isotopic Purity (Typical Atom %)Primary ApplicationsPotential Considerations
L-Valine-¹³C₅,¹⁵N,d₂ 125.12[8]+8¹³C: 95-97%, ¹⁵N: 96-99%, D: 97%+[8]Quantitative Proteomics (SILAC), Metabolic TracingPotential for kinetic isotope effects and chromatographic shifts due to deuterium. Metabolic stability of deuterium needs to be assessed.[5]
L-Valine-¹³C₅,¹⁵N 123.10+6¹³C: ≥98%, ¹⁵N: ≥98%Quantitative Proteomics (SILAC), Metabolic TracingWell-established and stable label for proteomics and metabolomics.
L-Valine-d₈ 125.18+8D: ≥98%Quantitative Proteomics, Internal StandardCan exhibit different chromatographic behavior than unlabeled valine. Potential for in-source fragmentation and metabolic loss of deuterium.[6]
L-Valine-¹³C₅ 122.11+5¹³C: ≥99%Metabolic Flux Analysis, Tracing Carbon BackboneStable label for tracking carbon metabolism.
L-Valine-¹⁵N 118.13+1¹⁵N: ≥98%Tracing Nitrogen Metabolism (e.g., transamination)Stable label for tracking the fate of the amino group.

Experimental Protocols

General Protocol for a SILAC Experiment Comparing Valine Isotopologues:

A robust comparison of different valine isotopic labels in a SILAC workflow would involve parallel experiments where different "heavy" valine labels are used.

  • Cell Culture and Labeling:

    • Culture three populations of cells in parallel.

    • Population 1 (Light): Culture in standard SILAC medium containing unlabeled L-valine.

    • Population 2 (Heavy 1): Culture in SILAC medium containing L-Valine-¹³C₅,¹⁵N.

    • Population 3 (Heavy 2): Culture in SILAC medium containing L-Valine-¹³C₅,¹⁵N,d₂.

    • Ensure complete incorporation of the labeled amino acids by culturing for at least five to six cell doublings.

  • Experimental Treatment:

    • Apply the experimental condition (e.g., drug treatment) to one set of plates for each population, leaving another set as a control.

  • Sample Preparation:

    • Harvest cells and lyse them.

    • Combine equal amounts of protein from the "light" control and "heavy 1" treated samples.

    • In a separate experiment, combine equal amounts of protein from the "light" control and "heavy 2" treated samples.

  • Protein Digestion and Mass Spectrometry:

    • Perform in-solution or in-gel digestion of the protein mixtures with trypsin.

    • Analyze the resulting peptide mixtures by high-resolution LC-MS/MS.

  • Data Analysis:

    • Use appropriate software to identify and quantify the "light" and "heavy" peptide pairs.

    • Compare the protein quantification results obtained with L-Valine-¹³C₅,¹⁵N and L-Valine-¹³C₅,¹⁵N,d₂.

    • Assess any differences in chromatographic retention times between the differently labeled peptides.

Visualizing Experimental Workflows and Concepts

SILAC_Comparison_Workflow cluster_labeling Cell Labeling cluster_treatment Experimental Treatment cluster_mixing Sample Mixing cluster_analysis Analysis Light Light Culture (Unlabeled Valine) Control Control Light->Control Heavy1 Heavy Culture 1 (L-Valine-¹³C₅,¹⁵N) Treatment Treatment Heavy1->Treatment Heavy2 Heavy Culture 2 (L-Valine-¹³C₅,¹⁵N,d₂) Heavy2->Treatment Mix1 Mix 1: Light Control + Heavy 1 Treatment Control->Mix1 Mix2 Mix 2: Light Control + Heavy 2 Treatment Control->Mix2 Treatment->Mix1 Treatment->Mix2 LCMS LC-MS/MS Analysis Mix1->LCMS Mix2->LCMS Data Data Analysis & Comparison LCMS->Data

References

Cross-Validation of L-Valine Quantification: A Comparative Analysis of Isotope Dilution Mass Spectrometry and Other Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of stable isotope-labeled amino acids is paramount for robust metabolic research and clinical studies. This guide provides an objective comparison of L-Valine-13C5,15N,d2 quantification using isotope dilution mass spectrometry (ID-MS) with alternative analytical methods, supported by experimental data from a comprehensive cross-validation study.

The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern quantitative analysis, offering high precision and accuracy by correcting for sample preparation variability and matrix effects. This guide focuses on the cross-validation of quantification methods for this specific isotopologue, providing a direct comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional amino acid analysis techniques.

Comparative Analysis of Quantification Methods

A key study by Kaspar et al. (2009) provides a direct comparison of three distinct methods for the quantification of amino acids in a biological matrix (urine): a GC-MS method utilizing stable isotope-labeled internal standards, an iTRAQ-based LC-MS/MS method, and a conventional amino acid analyzer (AAA) using post-column ninhydrin derivatization. While the study utilized a uniformly 13C, 15N-labeled L-Valine, the principles and performance metrics are directly applicable to the quantification of this compound.

The following table summarizes the quantitative performance of each method for Valine, focusing on precision as measured by the percent technical error (%TE). Lower %TE values indicate higher precision.

MethodAnalyteSample Batch 1 (%TE ± SD)Sample Batch 2 (%TE ± SD)
GC-MS with Stable Isotope Standard Valine21.18 ± 10.946.23 ± 3.84
iTRAQ-LC-MS/MS Valine18.34 ± 14.6735.37 ± 29.42
Amino Acid Analyzer (AAA) Valine7.27 ± 5.22 8.39 ± 5.35

Data extracted from Kaspar et al. (2009). %TE represents the percent technical error, and SD is the standard deviation. Lower values indicate higher precision. The best performing method for each batch is highlighted in bold.

The data reveals that for the second, larger batch of samples, the GC-MS method using a stable isotope-labeled internal standard demonstrated the highest precision for Valine quantification.[1][2][3][4] The conventional Amino Acid Analyzer also showed strong performance, particularly in the first batch.[1][2][3][4] The iTRAQ-LC-MS/MS method, while offering high throughput, exhibited lower precision for Valine in this particular study.[1][2][3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. The following are summaries of the experimental protocols used in the comparative study.

Gas Chromatography-Mass Spectrometry (GC-MS) with Stable Isotope Dilution

This method involves the direct derivatization of amino acids in the sample, followed by GC separation and MS detection. The use of a stable isotope-labeled internal standard for each analyte allows for accurate quantification through isotope ratio analysis.

  • Sample Preparation: Urine samples are diluted.

  • Internal Standard Addition: A mixture of uniformly 13C, 15N-labeled amino acids, including L-Valine, is added to the diluted urine.

  • Derivatization: Amino acids are derivatized directly in the diluted urine using propyl chloroformate.

  • Extraction: The derivatized amino acids are extracted with an organic solvent (e.g., isooctane).

  • GC-MS Analysis: The organic extract is injected into the GC-MS system. The separation is performed on a specialized amino acid analysis column. The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor specific ions for the native and labeled amino acids.

  • Quantification: The concentration of L-Valine is determined by calculating the ratio of the peak area of the native L-Valine to that of the 13C, 15N-labeled L-Valine internal standard.[1][2]

iTRAQ-LC-MS/MS

This technique utilizes isobaric tags for relative and absolute quantitation (iTRAQ) to label primary amines in both the sample and a standard mixture. The labeled samples are then combined and analyzed by LC-MS/MS.

  • Sample Preparation: Proteins in the urine sample are precipitated using sulfosalicylic acid.

  • Labeling: The supernatant containing the amino acids is labeled with iTRAQ reagents. A separate standard mixture of amino acids is labeled with a different iTRAQ reagent.

  • Sample Combination: The labeled sample and labeled standard are combined.

  • LC-MS/MS Analysis: The combined sample is analyzed by LC-MS/MS. The different iTRAQ tags have the same total mass but produce unique reporter ions upon fragmentation in the mass spectrometer.

  • Quantification: The relative quantification of L-Valine is determined by comparing the intensity of the reporter ion from the sample-derived L-Valine to the reporter ion from the standard-derived L-Valine.[1][2]

Conventional Amino Acid Analyzer (AAA)

This is a traditional method for amino acid analysis based on ion-exchange chromatography followed by post-column derivatization.

  • Sample Preparation: Proteins are precipitated from the urine sample.

  • Ion-Exchange Chromatography: The amino acids in the supernatant are separated on a cation-exchange column.

  • Post-Column Derivatization: After separation, the eluted amino acids are mixed with a ninhydrin solution.

  • Detection: The reaction of amino acids with ninhydrin produces a colored compound that is detected by a photometer at a specific wavelength (e.g., 570 nm).

  • Quantification: The concentration of L-Valine is determined by comparing the peak area of the sample to that of a known standard.[5]

Experimental Workflow Diagrams

To visually represent the logical flow of the cross-validation process and the individual analytical methods, the following diagrams were generated using the DOT language.

CrossValidationWorkflow cluster_sample Sample Collection & Preparation cluster_analysis Data Analysis & Comparison Sample Biological Sample (Urine) Preparation Initial Sample Processing (e.g., Dilution, Protein Precipitation) Sample->Preparation GCMS GC-MS with 13C,15N-Valine IS Preparation->GCMS LCMS iTRAQ-LC-MS/MS Preparation->LCMS AAA Amino Acid Analyzer Preparation->AAA Quantification Quantification of L-Valine GCMS->Quantification LCMS->Quantification AAA->Quantification Comparison Comparison of Performance (Precision, Accuracy) Quantification->Comparison

Caption: Workflow for the cross-validation of L-Valine quantification methods.

GCMS_Workflow Sample Diluted Urine Sample IS Add 13C,15N-Valine Internal Standard Sample->IS Deriv Derivatization (Propyl Chloroformate) IS->Deriv Extract Liquid-Liquid Extraction Deriv->Extract Analysis GC-MS Analysis (SIM) Extract->Analysis Quant Quantification by Isotope Ratio Analysis->Quant

Caption: Experimental workflow for GC-MS with stable isotope dilution.

LCMS_Workflow Sample Urine Sample Precip Protein Precipitation Sample->Precip Label iTRAQ Labeling of Sample and Standard Precip->Label Combine Combine Labeled Sample and Standard Label->Combine Analysis LC-MS/MS Analysis Combine->Analysis Quant Quantification by Reporter Ion Intensity Analysis->Quant

Caption: Experimental workflow for iTRAQ-LC-MS/MS.

References

Accuracy and precision of L-Valine-13C5,15N,d2 in isotope dilution assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. In the realm of isotope dilution mass spectrometry (IDMS), stable isotope-labeled (SIL) amino acids are the gold standard for quantifying their unlabeled counterparts in complex biological matrices. This guide provides a comparative overview of L-Valine-13C5,15N,d2 and other commonly used SIL L-Valine standards, focusing on their accuracy and precision.

Performance Comparison of L-Valine Isotope Standards

The selection of a SIL internal standard is a critical step in the development of robust and reliable IDMS assays. The ideal standard should co-elute with the analyte, exhibit similar ionization efficiency, and be isotopically pure to prevent signal overlap. The table below summarizes the key performance characteristics of this compound and its common alternatives. Data for accuracy and precision are based on a validated LC-MS/MS method for amino acid analysis utilizing uniformly labeled internal standards[1].

Internal StandardIsotopic LabelingIsotopic Purity (%)Chemical Purity (%)Accuracy (% Recovery)Precision (%CV)
This compound 13C5, 15N, d295-97 (13C), 96-99 (15N), 97 (d2)[2][3]>98[2][3]95 - 105< 5
L-Valine-d8d8>98>9895 - 105< 5
L-Valine-13C5,15N13C5, 15N>99 (13C), >99 (15N)[4]>98[4]95 - 105< 5
L-Valine-1-13C1-13C>99>9895 - 105< 5

Note: Accuracy and precision values are typical for isotope dilution methods and may vary depending on the specific experimental conditions and matrix.

Experimental Protocols

A robust and validated experimental protocol is essential for achieving high-quality quantitative data. The following is a representative LC-MS/MS method for the quantification of L-Valine in human plasma, adapted from a comprehensive amino acid analysis protocol.

Sample Preparation
  • Protein Precipitation: To 50 µL of plasma sample, add 200 µL of ice-cold methanol containing the this compound internal standard at a known concentration.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 80% B to 20% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • L-Valine: Precursor ion (m/z) 118.1 -> Product ion (m/z) 72.1

      • This compound: Precursor ion (m/z) 126.1 -> Product ion (m/z) 78.1

    • Collision Energy: Optimized for the specific instrument and transition.

Visualizing the Workflow and Rationale

To better understand the experimental process and the underlying principles of isotope dilution, the following diagrams illustrate the key workflows and logical relationships.

IsotopeDilutionWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., with Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitution Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect Mass Detection (MRM) Ionize->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for isotope dilution mass spectrometry.

QuantificationLogic cluster_ms Mass Spectrometer Measurement Analyte Endogenous L-Valine (Unknown Amount) Ratio Measure Peak Area Ratio (Analyte / Internal Standard) Analyte->Ratio IS This compound (Known Amount) IS->Ratio Calculation Calculate Analyte Concentration Ratio->Calculation

Caption: Logic of quantification in an isotope dilution assay.

References

A Head-to-Head Comparison: L-Valine-13C5,15N,d2 Versus Radiolabeled Valine for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic analysis, the choice of tracer is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two key tools for tracing valine metabolism: the stable isotope-labeled L-Valine-13C5,15N,d2 and traditional radiolabeled valine.

Valine, an essential branched-chain amino acid (BCAA), plays a pivotal role in protein synthesis and energy metabolism. Dysregulation of valine metabolism has been implicated in various diseases, including metabolic syndrome and cancer, making it a crucial area of study. Both stable isotope and radioisotope-labeled valine serve as powerful probes to unravel the intricacies of its metabolic pathways. This guide will delve into a detailed comparison of their performance, supported by experimental data and protocols, to aid researchers in selecting the optimal tracer for their specific research needs.

At a Glance: Key Performance Metrics

The selection of an appropriate tracer hinges on a variety of factors, including the analytical sensitivity required, the desired resolution of metabolic pathways, and safety considerations. The following table summarizes the key quantitative differences between this compound and radiolabeled valine.

FeatureThis compound (Stable Isotope)Radiolabeled Valine (e.g., 14C-Valine)
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Scintillation Counting, Autoradiography
Detection Sensitivity High (pmol to fmol range with MS)Very High (dpm level, can be more sensitive for bulk measurements)[1][2]
Information Richness High (Provides mass isotopomer distribution, pathway elucidation)[3][4]Moderate (Primarily measures incorporation into macromolecules and catabolic products like CO2)
Safety Non-radioactive, no radiation safety concerns[5]Radioactive, requires specialized handling, licensing, and disposal procedures[6]
In Vivo Human Studies Generally considered safe for human administrationUse in humans is highly regulated and requires stringent ethical and safety protocols due to radiation exposure[7][8]
Cost High initial cost for labeled compound and instrumentationLower initial cost for some radiolabeled compounds, but disposal costs can be high
Resolution of Metabolic Flux High precision, allows for detailed metabolic flux analysis (MFA)[9][10]Lower resolution for pathway-specific flux, provides bulk metabolic rates

Delving Deeper: A Comparative Analysis

Safety and Handling

The most significant advantage of this compound is its non-radioactive nature.[5] This eliminates the need for specialized radiation safety protocols, licensing, and waste disposal procedures that are mandatory for working with radiolabeled compounds like 14C-valine.[6] The use of stable isotopes is particularly advantageous for in vivo studies, especially in human subjects, where minimizing radiation exposure is paramount.[7][8]

Analytical Power and Information Depth

This compound, when coupled with mass spectrometry or NMR, offers a wealth of information that is not attainable with radiolabeled tracers. The multiple labels on the valine molecule (five 13C, one 15N, and two deuterium atoms) allow for detailed mass isotopomer distribution analysis. This enables researchers to trace the fate of the carbon, nitrogen, and hydrogen atoms of valine independently as they are metabolized, providing a high-resolution map of metabolic pathways.[3][4] This level of detail is crucial for metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions within a biological system.[9][10]

Radiolabeled valine, on the other hand, typically provides a more global measure of metabolic activity. For instance, the incorporation of 14C-valine into protein can be quantified to measure protein synthesis rates, and the release of 14CO2 can be measured to determine the rate of valine catabolism. While highly sensitive, these measurements do not provide the same level of detail about the intermediate steps of metabolism.

Experimental Workflows

The experimental design for metabolic studies using labeled valine will vary depending on the research question and the chosen tracer. Below is a generalized workflow for a typical in vitro cell culture experiment.

G Generalized Experimental Workflow for Labeled Valine Metabolic Studies cluster_0 Preparation cluster_1 Labeling cluster_2 Sample Collection and Processing cluster_3 Analysis cluster_4 Data Interpretation A Cell Culture Seeding and Growth B Preparation of Labeled Medium (with this compound or Radiolabeled Valine) C Incubation with Labeled Medium B->C Introduction of Tracer D Harvest Cells and Quench Metabolism C->D Time-course sampling E Extract Metabolites D->E F_stable LC-MS/MS or GC-MS Analysis (for this compound) E->F_stable For Stable Isotope F_radio Liquid Scintillation Counting (for Radiolabeled Valine) E->F_radio For Radioisotope G_stable Mass Isotopomer Distribution Analysis Metabolic Flux Analysis F_stable->G_stable G_radio Quantification of Radioactivity in different fractions (e.g., protein, CO2) F_radio->G_radio

Caption: Generalized Experimental Workflow.

Key Metabolic Pathways Involving Valine

Valine catabolism is a multi-step process that ultimately feeds into the tricarboxylic acid (TCA) cycle. Understanding this pathway is crucial for interpreting data from labeled valine studies.

G Valine Catabolism Pathway Valine L-Valine a_Keto α-Ketoisovalerate Valine->a_Keto BCAT Isobutyryl_CoA Isobutyryl-CoA a_Keto->Isobutyryl_CoA BCKDH Methylacrylyl_CoA Methylacrylyl-CoA Isobutyryl_CoA->Methylacrylyl_CoA Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Methylacrylyl_CoA->Hydroxyisobutyryl_CoA Hydroxyisobutyrate 3-Hydroxyisobutyrate Hydroxyisobutyryl_CoA->Hydroxyisobutyrate Methylmalonate_Semialdehyde Methylmalonate Semialdehyde Hydroxyisobutyrate->Methylmalonate_Semialdehyde Propionyl_CoA Propionyl-CoA Methylmalonate_Semialdehyde->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA TCA TCA Cycle Succinyl_CoA->TCA

Caption: Valine Catabolism Pathway.

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and it is influenced by amino acid availability, including valine.

G PI3K/Akt Signaling and Amino Acid Sensing Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth and Proliferation mTORC1->Cell_Growth Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Amino_Acids Amino Acids (including Valine) Amino_Acids->mTORC1 activates

Caption: PI3K/Akt Signaling Pathway.

Experimental Protocols

Protocol for 13C Metabolic Flux Analysis using this compound
  • Cell Culture and Labeling:

    • Culture cells of interest to the desired confluence in standard growth medium.

    • Replace the standard medium with a medium containing a known concentration of this compound and other necessary nutrients.

    • Incubate the cells for a predetermined time course to allow for the incorporation of the stable isotope-labeled valine into intracellular metabolites.

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the metabolites.

  • Sample Analysis by Mass Spectrometry:

    • Dry the metabolite extract under a stream of nitrogen or by vacuum centrifugation.

    • Derivatize the dried metabolites if necessary for the chosen analytical method (e.g., GC-MS).

    • Reconstitute the sample in a suitable solvent and analyze by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

    • Acquire data in full scan mode or using selected ion monitoring (SIM) to detect the mass isotopomers of valine and its downstream metabolites.

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of isotopes.

    • Determine the mass isotopomer distributions (MIDs) for valine and other key metabolites.

    • Use metabolic flux analysis software to fit the experimental MID data to a metabolic network model and calculate the intracellular metabolic fluxes.

Protocol for Radiotracer Study using 14C-Valine
  • Cell Culture and Labeling:

    • Follow the same cell culture and initial labeling steps as for the stable isotope protocol, but use a medium containing a known specific activity of 14C-valine.

  • Sample Fractionation and Collection:

    • To measure protein synthesis, precipitate the protein from the cell lysate using trichloroacetic acid (TCA). Wash the protein pellet to remove unincorporated 14C-valine.

    • To measure valine catabolism, collect the CO2 produced by the cells, often by trapping it in a basic solution.

    • Separate other metabolites of interest using techniques like high-performance liquid chromatography (HPLC).

  • Radioactivity Measurement:

    • Resuspend the protein pellet or dissolve other fractions in a suitable scintillation cocktail.

    • Measure the radioactivity in each fraction using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the disintegrations per minute (DPM) for each sample, correcting for quenching.

    • Normalize the DPM to the amount of protein or the number of cells to determine the rate of 14C-valine incorporation or catabolism.

Conclusion

Both this compound and radiolabeled valine are valuable tools for metabolic research. The choice between them depends on the specific research goals, available instrumentation, and safety considerations. For studies requiring detailed pathway elucidation and quantitative flux analysis, the information-rich data provided by stable isotope labeling with this compound is unparalleled. For applications where high sensitivity for bulk metabolic processes is the primary concern and the necessary safety infrastructure is in place, radiolabeled valine remains a viable option. As analytical technologies continue to advance, the use of stable isotopes is likely to become even more widespread, offering a safer and more detailed window into the complexities of cellular metabolism.

References

A Guide to Inter-Laboratory Comparison of L-Valine-13C5,15N,d2 Based Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of L-Valine measurements using L-Valine-13C5,15N,d2 as an internal standard. While no formal inter-laboratory comparison studies for this specific isotopologue are publicly available, this document outlines a standardized protocol and key performance indicators to ensure data comparability and reliability across different research sites.

L-Valine is an essential branched-chain amino acid (BCAA) crucial for protein synthesis, energy metabolism, and tissue repair.[1][][3] Its accurate quantification in biological matrices is vital for metabolic research and clinical diagnostics. Stable isotope-labeled internal standards, such as this compound, are the gold standard for mass spectrometry-based quantification, as they mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.

This guide is structured to facilitate a robust comparison, from the initial selection of commercial standards to the final data analysis.

Part 1: Comparison of Commercial this compound Standards

The quality of the internal standard is paramount for accurate quantification. A comparison of commercially available this compound standards should be the first step in any study. The following table summarizes the specifications from various suppliers based on publicly available data.

Supplier Product Number Isotopic Purity Chemical Purity Molecular Weight
Sigma-Aldrich 60014898 atom % 13C, 98 atom % 15N≥95% (CP)123.10
Cambridge Isotope Laboratories, Inc. CNLM-442-H99% 13C, 99% 15N≥98%123.10
Cambridge Isotope Laboratories, Inc. CDNLM-428195-97% 13C, 96-99% 15N, 97% 2,3-D2≥98%125.12
Eurisotop CDNLM-4281-PK95-97% 13C, 96-99% 15N, 96-99% 2,3-D2≥98%125.12

When selecting a standard, laboratories should consider the required level of isotopic enrichment and chemical purity for their specific application. Higher isotopic purity minimizes potential interference from naturally occurring isotopes, while high chemical purity ensures that the standard is free from other amino acids or contaminants.

Part 2: Hypothetical Inter-Laboratory Comparison Framework

This section outlines a framework for a hypothetical study to assess the precision and accuracy of L-Valine quantification across multiple laboratories.

Objective: To evaluate the inter-laboratory variability of L-Valine concentration measurements in a standardized human plasma sample using a common analytical method and this compound as an internal standard.

Study Design:

  • A central laboratory prepares and distributes identical sets of samples to participating laboratories.

  • Sample sets include:

    • Calibration standards at various concentrations.

    • Quality control (QC) samples at low, medium, and high concentrations.

    • A blinded, standardized human plasma sample.

  • All laboratories must use the provided standardized experimental protocol.

  • Results are sent back to the central laboratory for statistical analysis.

Key Performance Metrics for Comparison:

  • Accuracy: The closeness of the measured value to the true value, assessed using the QC samples.

  • Precision: The degree of agreement among a series of measurements, evaluated as:

    • Repeatability (Intra-assay precision): Variation within the same laboratory on the same day.

    • Reproducibility (Inter-assay precision): Variation between different laboratories.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

  • Matrix Effect: The alteration of the analytical signal due to co-eluting substances from the sample matrix.

Part 3: Standardized Experimental Protocol

A standardized protocol is essential for a meaningful inter-laboratory comparison. The following LC-MS/MS method is based on established procedures for amino acid analysis in plasma.[4][5][6]

1. Materials and Reagents:

  • L-Valine reference standard

  • This compound internal standard (IS)

  • LC-MS grade methanol, acetonitrile, formic acid, and water

  • Human plasma (pooled and filtered)

2. Preparation of Stock and Working Solutions:

  • L-Valine Stock Solution (1 mg/mL): Dissolve 10 mg of L-Valine in 10 mL of water.

  • Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of water.

  • Calibration Standards: Prepare a series of calibration standards by spiking the L-Valine stock solution into a surrogate matrix (e.g., 5% bovine serum albumin in phosphate-buffered saline) to achieve concentrations ranging from 1 µM to 500 µM.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution in methanol.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (10 µg/mL in methanol).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column suitable for amino acid analysis (e.g., Intrada Amino Acid column).[4]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    Time (min) %B
    0.0 95
    5.0 50
    5.1 95

    | 8.0 | 95 |

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    L-Valine 118.1 72.1

    | this compound | 126.1 | 78.1 |

5. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area ratio (L-Valine / this compound) against the concentration of the calibration standards.

  • Use a linear regression model with a 1/x weighting to fit the calibration curve.

  • Determine the concentration of L-Valine in the plasma samples by interpolating their peak area ratios from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add 200 µL IS in Methanol Sample->Add_IS Vortex Vortex (30s) Add_IS->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject 5 µL Supernatant->Inject HILIC HILIC Separation Inject->HILIC ESI ESI+ Ionization HILIC->ESI MRM MRM Detection ESI->MRM Integrate Peak Integration MRM->Integrate Ratio Calculate Area Ratios (Analyte/IS) Integrate->Ratio Cal_Curve Calibration Curve (Linear Regression) Ratio->Cal_Curve Quantify Quantify Concentration Cal_Curve->Quantify

Caption: Experimental workflow for L-Valine quantification.

Part 4: Data Presentation and Interpretation

The following tables present illustrative data from a hypothetical inter-laboratory comparison involving three laboratories.

Table 1: Accuracy and Precision of QC Samples

QC Level Lab Nominal Conc. (µM) Mean Measured Conc. (µM) Accuracy (% Bias) Precision (%RSD)
Low Lab 12524.5-2.0%4.5%
Lab 22526.0+4.0%5.1%
Lab 32523.8-4.8%6.2%
Medium Lab 1150152.1+1.4%3.1%
Lab 2150147.9-1.4%3.8%
Lab 3150155.0+3.3%4.5%
High Lab 1400398.0-0.5%2.5%
Lab 2400408.4+2.1%3.0%
Lab 3400390.0-2.5%3.9%

Table 2: Linearity and Limit of Quantification (LOQ)

Parameter Lab 1 Lab 2 Lab 3
Linear Range (µM) 1 - 5001 - 5001 - 500
Correlation Coefficient (r²) 0.9980.9970.995
LOQ (µM) 1.01.02.5

Table 3: Results for Blinded Plasma Sample

Lab Measured L-Valine Conc. (µM)
Lab 1245.3
Lab 2251.8
Lab 3239.5
Mean 245.5
Standard Deviation 6.15
%RSD (Inter-laboratory) 2.5%

In this hypothetical example, all three laboratories demonstrate good accuracy and precision, with inter-laboratory reproducibility for the blinded sample at 2.5% RSD. Lab 3 shows a slightly higher LOQ, which could be due to differences in instrument sensitivity.

G cluster_metrics Key Performance Metrics cluster_precision_types Precision Components Central_Goal Reliable Inter-Lab Quantification Accuracy Accuracy (% Bias) Central_Goal->Accuracy Precision Precision (% RSD) Central_Goal->Precision Linearity Linearity (r²) Central_Goal->Linearity LOQ LOQ Central_Goal->LOQ Repeatability Repeatability (Intra-Lab) Precision->Repeatability Reproducibility Reproducibility (Inter-Lab) Precision->Reproducibility

Caption: Logical relationship of performance metrics.

Part 5: Biological Context - L-Valine and mTOR Signaling

L-Valine, along with other BCAAs, is not just a building block for proteins but also a critical signaling molecule. One of the key pathways regulated by BCAAs is the mammalian Target of Rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[7][8][[“]] Leucine is the most potent activator of mTORC1, but valine also plays a significant role in this process.[10][11][12] Dysregulation of BCAA metabolism and mTOR signaling is implicated in metabolic diseases such as insulin resistance and type 2 diabetes.[7][13]

G Valine L-Valine mTORC1 mTORC1 (Active) Valine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Protein_Synthesis Protein Synthesis (Growth, Proliferation) S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis Inhibits

Caption: Simplified L-Valine mTOR signaling pathway.

Conclusion

Achieving reproducible and comparable results across different laboratories is a significant challenge in biomedical research. For the quantification of L-Valine using stable isotope-labeled internal standards, this challenge can be met through careful selection of high-quality reagents, adherence to a common, well-defined analytical protocol, and a thorough evaluation of key performance metrics. This guide provides a robust framework for establishing confidence in the data generated from multi-site studies, ultimately enhancing the reliability and impact of the research.

References

Assessing the Metabolic Impact of L-Valine-13C5,15N,d2 Labeling on Cellular Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling has become an indispensable tool in metabolic research, enabling precise tracking of metabolic pathways and quantification of protein dynamics. L-Valine, an essential branched-chain amino acid (BCAA), plays a critical role in cellular growth, signaling, and overall metabolism. The use of its heavily labeled counterpart, L-Valine-13C5,15N,d2, in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and metabolic flux analysis provides deep insights into cellular physiology. However, a critical consideration for researchers is the potential metabolic impact of introducing these heavy isotopes. This guide provides a comparative assessment of this compound labeling, offering insights into its effects on cellular processes and providing detailed experimental protocols for its application.

Comparison of Labeled vs. Unlabeled L-Valine: A Metabolic Perspective

While this compound is chemically identical to its unlabeled counterpart, the increased mass due to the presence of 13C, 15N, and deuterium (d) isotopes can potentially lead to kinetic isotope effects (KIEs). KIEs are changes in the rate of a chemical reaction when an atom in a reactant is replaced by one of its heavier isotopes.

FeatureL-Valine (Unlabeled)This compound (Labeled)Key Considerations for Researchers
Chemical Structure C5H11NO2[¹³C]5[²H]2H9[¹⁵N]O2The fundamental chemical properties remain the same, allowing for incorporation into the same metabolic pathways.
Molecular Weight ~117.15 g/mol [1]~125.12 g/mol [2][3]The mass difference is the basis for detection and quantification in mass spectrometry-based analyses.
Cellular Uptake and Metabolism Standard physiological uptake and metabolism.Generally assumed to be taken up and metabolized similarly to the unlabeled form. However, KIEs could theoretically alter reaction rates.Studies have shown that for many biological reactions, the KIEs from 13C and 15N substitution are small and often considered negligible in the context of overall metabolic flux[4]. However, for reactions where C-H bond cleavage is rate-limiting, the use of deuterium can lead to more significant KIEs.
Impact on Cell Growth and Viability Serves as a standard nutrient for cell growth and protein synthesis.In most SILAC applications, complete replacement of the light amino acid with its heavy counterpart has been shown to have no significant effect on cell morphology or growth rates[5].High concentrations of even unlabeled L-Valine can impact cell proliferation, suggesting that careful titration of the amino acid concentration in culture media is important.
Metabolic Flux Analysis Acts as the baseline for metabolic flux studies.Enables the tracing of the valine carbon and nitrogen backbone through various metabolic pathways, providing quantitative data on flux rates.The choice of isotopologue is critical for resolving specific fluxes. For instance, different labeling patterns on glucose and glutamine are used to probe different parts of central carbon metabolism[6][7].

Experimental Protocols

Cell Culture with this compound for SILAC

This protocol outlines the steps for metabolically labeling cells with this compound for quantitative proteomics using SILAC.

Materials:

  • Cells of interest

  • SILAC-grade DMEM or RPMI 1640 medium deficient in L-Valine, L-Lysine, and L-Arginine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Unlabeled ("light") L-Valine, L-Lysine, and L-Arginine

  • Standard cell culture reagents and equipment

Procedure:

  • Prepare SILAC Media:

    • Reconstitute the amino acid-deficient medium according to the manufacturer's instructions.

    • Create two types of media: "Heavy" and "Light".

    • For the "Heavy" medium, supplement with this compound, "heavy" L-Lysine (e.g., ¹³C₆,¹⁵N₂-Lysine), and "heavy" L-Arginine (e.g., ¹³C₆,¹⁵N₄-Arginine) at their normal physiological concentrations.

    • For the "Light" medium, supplement with the corresponding unlabeled ("light") amino acids at the same concentrations.

    • Add dFBS to a final concentration of 10% and other necessary supplements like penicillin-streptomycin.

    • Filter-sterilize the complete media.

  • Cell Adaptation:

    • Culture the cells in the "Heavy" and "Light" media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids[5][8].

    • Monitor cell growth and morphology to ensure that the labeling does not adversely affect cell health.

  • Experimental Treatment:

    • Once fully labeled, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).

  • Cell Harvesting and Lysis:

    • After the treatment period, harvest the "Heavy" and "Light" cell populations.

    • Count the cells and mix equal numbers of cells from each population.

    • Lyse the mixed cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Digestion and Mass Spectrometry:

    • Quantify the protein concentration in the lysate.

    • Digest the proteins into peptides using an enzyme like trypsin.

    • Analyze the resulting peptide mixture by LC-MS/MS. The mass shift between the "heavy" and "light" peptides allows for their relative quantification.

Mass Spectrometry-Based Quantification of L-Valine and its Catabolites

This protocol provides a general workflow for the targeted quantification of L-Valine and its downstream metabolites.

Materials:

  • Cell or tissue extracts

  • Internal standards (e.g., isotopically labeled versions of the target metabolites)

  • LC-MS/MS system

  • Solvents for liquid chromatography (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

Procedure:

  • Sample Preparation:

    • Extract metabolites from cells or tissues using a suitable method, such as methanol-water extraction.

    • Add a known amount of internal standard to each sample to correct for variations in sample processing and instrument response.

  • LC-MS/MS Analysis:

    • Separate the metabolites using liquid chromatography. A common method is reverse-phase chromatography.

    • Detect and quantify the metabolites using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each metabolite and a corresponding product ion, which enhances selectivity and sensitivity[9].

  • Data Analysis:

    • Integrate the peak areas for each metabolite and its corresponding internal standard.

    • Calculate the concentration of each metabolite by comparing its peak area ratio to the internal standard against a standard curve generated from known concentrations of the analyte.

Visualizing Metabolic Pathways and Experimental Workflows

L-Valine Catabolism Pathway

The catabolism of L-Valine is a multi-step process that occurs in the mitochondria and feeds into the tricarboxylic acid (TCA) cycle.

G L-Valine Catabolism Pathway L_Valine L-Valine alpha_Keto α-Ketoisovalerate L_Valine->alpha_Keto BCAT Isobutyryl_CoA Isobutyryl-CoA alpha_Keto->Isobutyryl_CoA BCKDH Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA IBD Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Methacrylyl_CoA->Hydroxyisobutyryl_CoA ECH Hydroxyisobutyrate 3-Hydroxyisobutyrate Hydroxyisobutyryl_CoA->Hydroxyisobutyrate HIBCH Methylmalonate_Semialdehyde Methylmalonate Semialdehyde Hydroxyisobutyrate->Methylmalonate_Semialdehyde HIBADH Propionyl_CoA Propionyl-CoA Methylmalonate_Semialdehyde->Propionyl_CoA MMSDH Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: L-Valine is catabolized to Succinyl-CoA, an intermediate of the TCA cycle.

Experimental Workflow for SILAC

This diagram illustrates the key steps in a SILAC experiment designed to compare the proteomes of two cell populations.

G SILAC Experimental Workflow cluster_0 Cell Culture Light_Culture Culture in 'Light' Medium (Unlabeled Valine) Treatment Experimental Treatment Light_Culture->Treatment Heavy_Culture Culture in 'Heavy' Medium (this compound) Heavy_Culture->Treatment Harvest Harvest and Mix Cells (1:1 Ratio) Treatment->Harvest Lysis Cell Lysis Harvest->Lysis Digestion Protein Digestion Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Relative Quantification) LC_MS->Data_Analysis

Caption: Workflow for quantitative proteomics using SILAC.

L-Valine and mTOR Signaling

Branched-chain amino acids, including L-Valine, are known to activate the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.

G L-Valine and mTORC1 Signaling L_Valine L-Valine Rag_GTPases Rag GTPases L_Valine->Rag_GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Inhibition Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis

Caption: L-Valine activates mTORC1, promoting protein synthesis.

References

Linearity of Detection for L-Valine in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of amino acids by mass spectrometry is fundamental in various fields, including metabolic research, clinical diagnostics, and pharmaceutical development. L-Valine, an essential branched-chain amino acid, is of significant interest due to its role in numerous physiological and pathological processes. The use of stable isotope-labeled internal standards is the gold standard for achieving the highest accuracy and precision in mass spectrometric quantification. This guide provides a comparative overview of the linearity of detection for L-Valine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a focus on methods employing stable isotope-labeled internal standards like L-Valine-¹³C₅,¹⁵N,d₂.

Performance Comparison

The linearity of an analytical method is a critical parameter, demonstrating the proportional relationship between the concentration of an analyte and the instrumental response. In the context of LC-MS/MS analysis of L-Valine, excellent linearity is consistently achieved when employing stable isotope-labeled internal standards. The following table summarizes the linearity performance for L-Valine quantification from various validated LC-MS/MS methods. These methods typically use a stable isotope-labeled form of valine, such as L-Valine-d8 or a uniformly labeled ¹³C,¹⁵N variant, which is analogous in behavior to L-Valine-¹³C₅,¹⁵N,d₂.

Analytical Method Linear Range (µM) Correlation Coefficient (r²) Mass Spectrometer Internal Standard
Method A 10 - 250> 0.99Triple QuadrupoleUniformly [¹³C, ¹⁵N]-labeled Valine
Method B 2.0 - 1500> 0.9984Triple QuadrupoleNot specified
Method C 0.3 - 200Not specifiedNot specifiedValine-d8
Method D 10 - 1000 pmol/µl> 0.999LC/MSD iQNot specified
Method E Not specified> 0.998Triple QuadrupoleStable isotope-labeled internal standards

Experimental Protocols

The following sections detail a representative experimental protocol for the quantification of L-Valine in a biological matrix, such as plasma or serum, using LC-MS/MS and a stable isotope-labeled internal standard.

Sample Preparation
  • Thawing: Frozen plasma or serum samples are thawed on ice.

  • Aliquoting: A small volume of the sample (e.g., 5-50 µL) is aliquoted into a clean microcentrifuge tube.

  • Internal Standard Spiking: A working solution of the stable isotope-labeled internal standard (e.g., L-Valine-¹³C₅,¹⁵N,d₂) in a suitable solvent is added to each sample, quality control sample, and calibration standard.

  • Protein Precipitation: A protein precipitation agent, typically a cold organic solvent like methanol or acetonitrile (often in a 3:1 or 4:1 ratio of solvent to sample volume), is added to each tube.[1]

  • Vortexing and Centrifugation: The samples are vortexed thoroughly to ensure complete mixing and protein precipitation. Subsequently, the tubes are centrifuged at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing the amino acids is carefully transferred to a new tube or a well in a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column is commonly used for the separation of amino acids.[1]

    • Mobile Phase A: Typically an aqueous solution containing a buffer such as ammonium formate or formic acid.[1]

    • Mobile Phase B: An organic solvent like acetonitrile, often with a small percentage of formic acid.[1]

    • Gradient: A gradient elution is employed, starting with a high percentage of the organic mobile phase and gradually increasing the aqueous mobile phase to elute the amino acids.

    • Flow Rate: A typical flow rate is in the range of 0.3-0.6 mL/min.[1]

    • Injection Volume: A small volume of the prepared sample (e.g., 1-10 µL) is injected onto the column.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is the most common technique for amino acid analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1] This involves monitoring a specific precursor ion to product ion transition for both the native L-Valine and its stable isotope-labeled internal standard.

    • MRM Transitions:

      • L-Valine: For example, m/z 118.1 → 72.1

      • L-Valine-¹³C₅,¹⁵N,d₂: The specific m/z values will be higher due to the mass difference from the isotopic labels. The exact transition would be determined by direct infusion and optimization on the specific mass spectrometer.

Experimental Workflow and Data Analysis

The following diagram illustrates the typical workflow for a linearity assessment study.

Linearity_Workflow cluster_prep Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Evaluation stock Stock Solution of L-Valine serial_dilution Serial Dilution to Create Calibration Standards stock->serial_dilution spike Spike Calibration Standards with Internal Standard serial_dilution->spike is_stock Stock Solution of L-Valine-13C5,15N,d2 is_working Working Internal Standard Solution is_stock->is_working is_working->spike lcms Inject Samples and Acquire Data (MRM Mode) spike->lcms peak_integration Peak Integration for Analyte and Internal Standard lcms->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) ratio_calc->cal_curve regression Perform Linear Regression Analysis cal_curve->regression linearity_assessment Assess Linearity (r² value, visual inspection) regression->linearity_assessment

Caption: Workflow for Linearity Assessment of L-Valine Quantification.

The use of a stable isotope-labeled internal standard like L-Valine-¹³C₅,¹⁵N,d₂ is crucial for correcting for variability in sample preparation and matrix effects, thereby ensuring the high accuracy and reliability of the quantification method. The excellent linearity demonstrated in numerous studies underscores the robustness of this approach for the precise measurement of L-Valine in complex biological samples.

References

Comparative analysis of different L-Valine isotopologues in metabolic tracing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of metabolic pathways is crucial. Stable isotope tracing, a powerful technique for elucidating these intricate networks, relies on the use of isotopically labeled molecules. L-Valine, an essential branched-chain amino acid, plays a pivotal role in numerous metabolic processes, making its isotopologues invaluable tools for investigation. This guide provides a comparative analysis of different L-Valine isotopologues, offering insights into their applications, performance, and the experimental protocols necessary for their effective use.

Choosing Your Tracer: A Comparative Overview of L-Valine Isotopologues

The selection of an appropriate L-Valine isotopologue is paramount for the success of any metabolic tracing study. The choice depends on the specific biological question, the analytical platform available (Mass Spectrometry or Nuclear Magnetic Resonance Spectroscopy), and the desired level of detail. The most commonly used stable isotopes for labeling L-Valine are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D).

Isotopologue TypeCommon ExamplesPrimary ApplicationKey AdvantagesPotential Considerations
¹³C-labeled L-Valine L-Valine-¹³C₅, L-Valine-1-¹³CMetabolic Flux Analysis, Carbon MetabolismTraces the carbon backbone through metabolic pathways. Fully labeled variants provide comprehensive tracking.Natural abundance of ¹³C (1.1%) can create background noise in mass spectrometry.[]
¹⁵N-labeled L-Valine L-Valine-¹⁵NAmino Acid Metabolism, Protein Synthesis and TurnoverSpecifically traces the fate of the amino group, crucial for studying nitrogen metabolism.[] Lower natural abundance (0.37%) results in a cleaner background in mass spectrometry compared to ¹³C.[]Provides no information on the carbon skeleton's fate.
²H (Deuterium)-labeled L-Valine L-Valine-d₈Fatty Acid and Sterol Synthesis, Reductive MetabolismCan trace hydrogen atoms and is useful for studying specific biosynthetic pathways.Potential for kinetic isotope effects, where the heavier isotope can alter reaction rates, which needs to be considered in data interpretation.[2] Deuterated compounds may also exhibit different retention times in liquid chromatography.[3]
Multiply-labeled L-Valine L-Valine-¹³C₅,¹⁵NCombined Carbon and Nitrogen TracingAllows for simultaneous tracking of both the carbon skeleton and the amino group, providing a more holistic view of metabolic fate.Higher cost and more complex data analysis.

Delving Deeper: Experimental Insights and Performance Data

The practical application of L-Valine isotopologues requires careful consideration of experimental design and data interpretation.

Incorporation Rates and Metabolic Fate

The efficiency with which cells incorporate labeled L-Valine is a critical factor. Studies have shown that the incorporation rates can vary depending on the cell type, culture conditions, and the specific isotopologue used. For instance, in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments, achieving near-complete labeling is essential for accurate protein quantification.[4][5][6][7][8]

Once incorporated, the labeled L-Valine will be distributed throughout various metabolic pathways. The carbon skeleton of L-Valine, after transamination to α-ketoisovalerate, is further metabolized to propionyl-CoA, which can then enter the Krebs cycle via succinyl-CoA.[9] Tracing the labeled carbons through these pathways allows for the quantification of metabolic fluxes.

A key consideration is the potential for "scrambling," where the isotopic label is distributed to other molecules through interconnected metabolic reactions. For example, the nitrogen from ¹⁵N-L-Valine can be transferred to other amino acids via transamination reactions. Understanding these scrambling patterns is crucial for accurate data interpretation.

Kinetic Isotope Effects with Deuterated L-Valine

The use of deuterated L-Valine introduces the possibility of the kinetic isotope effect (KIE), where the increased mass of deuterium compared to hydrogen can lead to a slower rate of bond cleavage. This can potentially alter the metabolic flux through certain pathways. Researchers using deuterated tracers should be aware of this phenomenon and, if possible, conduct control experiments to assess the magnitude of the KIE in their specific system.[2]

Experimental Corner: Protocols and Methodologies

Detailed and robust experimental protocols are the bedrock of reliable metabolic tracing studies. Below are generalized methodologies for key experiments.

Cell Culture Labeling with L-Valine Isotopologues

A common application of L-Valine isotopologues is in cell culture experiments to trace metabolic pathways.

Objective: To label the intracellular pool of L-Valine and its downstream metabolites with a stable isotope.

Materials:

  • Cell line of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) lacking unlabeled L-Valine

  • Dialyzed fetal bovine serum (to minimize unlabeled amino acids)

  • Chosen L-Valine isotopologue (e.g., L-Valine-¹³C₅, L-Valine-¹⁵N)

  • Standard cell culture equipment

Protocol:

  • Media Preparation: Prepare the labeling medium by supplementing the L-Valine-free base medium with the desired concentration of the L-Valine isotopologue and dialyzed serum.

  • Cell Seeding: Seed cells in standard culture dishes and allow them to adhere and grow to a desired confluency in regular medium.

  • Labeling Initiation: Aspirate the regular medium and wash the cells with phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined period. The duration of labeling will depend on the specific metabolic pathway being investigated and the turnover rate of the metabolites of interest. For steady-state labeling, cells are typically cultured for several passages in the labeling medium.[4][7]

  • Metabolite Extraction: After the desired labeling period, rapidly quench metabolism and extract the metabolites. A common method is to wash the cells with ice-cold PBS and then add a cold extraction solvent (e.g., 80% methanol).

  • Sample Preparation: The extracted metabolites are then dried and prepared for analysis by mass spectrometry or NMR.

Sample Preparation for Mass Spectrometry Analysis

Objective: To prepare labeled cell extracts for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Protocol:

  • Derivatization (for GC-MS): For GC-MS analysis, non-volatile metabolites like amino acids need to be derivatized to make them volatile. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Reconstitution: For LC-MS analysis, the dried metabolite extract is typically reconstituted in a solvent compatible with the chromatography method (e.g., a mixture of water and acetonitrile).

  • Chromatographic Separation: The prepared sample is injected into the GC or LC system to separate the different metabolites.

  • Mass Spectrometry Analysis: The separated metabolites are then introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio of the ions, allowing for the identification and quantification of the different isotopologues of L-Valine and its downstream metabolites.

Sample Preparation for NMR Spectroscopy Analysis

Objective: To prepare labeled cell extracts for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol:

  • Reconstitution: The dried metabolite extract is reconstituted in a suitable NMR buffer, typically containing a deuterium lock signal (e.g., D₂O).

  • pH Adjustment: The pH of the sample is adjusted to a specific value to ensure consistent chemical shifts.

  • NMR Data Acquisition: The sample is placed in an NMR tube and data is acquired using a high-field NMR spectrometer. Specific NMR experiments (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N HSQC) are used to detect the labeled nuclei and determine their position within the molecules.

Visualizing the Pathways: L-Valine Metabolism

Understanding the flow of L-Valine through metabolic pathways is crucial for interpreting tracing data. The following diagrams, generated using Graphviz, illustrate the catabolism of L-Valine and its entry into the Krebs cycle.

L_Valine_Catabolism L_Valine L-Valine alpha_Ketoisovalerate α-Ketoisovalerate L_Valine->alpha_Ketoisovalerate Transamination Isobutyryl_CoA Isobutyryl-CoA alpha_Ketoisovalerate->Isobutyryl_CoA Oxidative Decarboxylation Methylacrylyl_CoA Methylacrylyl-CoA Isobutyryl_CoA->Methylacrylyl_CoA beta_Hydroxyisobutyryl_CoA β-Hydroxyisobutyryl-CoA Methylacrylyl_CoA->beta_Hydroxyisobutyryl_CoA beta_Hydroxyisobutyrate β-Hydroxyisobutyrate beta_Hydroxyisobutyryl_CoA->beta_Hydroxyisobutyrate Methylmalonate_Semialdehyde Methylmalonate Semialdehyde beta_Hydroxyisobutyrate->Methylmalonate_Semialdehyde Propionyl_CoA Propionyl-CoA Methylmalonate_Semialdehyde->Propionyl_CoA

L-Valine Catabolic Pathway

Krebs_Cycle_Entry Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle

Entry of L-Valine Metabolites into the Krebs Cycle

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_analysis Analytical Procedures cluster_interpretation Data Interpretation Cell_Culture Cell Culture with L-Valine Isotopologue Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction Sample_Preparation Sample Preparation (Derivatization/Reconstitution) Metabolite_Extraction->Sample_Preparation MS_NMR_Analysis Mass Spectrometry or NMR Analysis Sample_Preparation->MS_NMR_Analysis Data_Processing Data Processing and Isotopologue Analysis MS_NMR_Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis Pathway_Mapping Pathway Mapping and Biological Interpretation Flux_Analysis->Pathway_Mapping

General Experimental Workflow for Metabolic Tracing

Conclusion

The comparative analysis of L-Valine isotopologues reveals a versatile toolkit for metabolic researchers. The choice between ¹³C, ¹⁵N, and deuterated tracers is dictated by the specific research question, with each offering unique advantages for dissecting carbon, nitrogen, and hydrogen metabolism. By combining the appropriate isotopologue with robust experimental protocols and careful data analysis, scientists can gain profound insights into the intricate workings of cellular metabolism, paving the way for advancements in drug development and our understanding of human health and disease.

References

Safety Operating Guide

Proper Disposal of L-Valine-13C5,15N,d2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides clear, procedural guidance for the safe and compliant disposal of L-Valine-13C5,15N,d2, a non-radioactive, isotopically labeled amino acid. Adherence to these procedures is crucial for maintaining laboratory safety and ensuring environmental responsibility.

Immediate Safety and Handling Precautions

While L-Valine and its isotopically labeled forms are not classified as hazardous substances, standard laboratory safety protocols should always be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.

  • Spill Management: In case of a spill, sweep up the solid material, place it in a designated container, and clean the affected area with water. Avoid generating dust.

  • Storage: Store this compound in a tightly sealed container in a dry, well-ventilated area at room temperature.

Core Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as a non-hazardous chemical waste. The stable isotopes (¹³C, ¹⁵N, and ²H) do not confer any additional chemical hazards or require special disposal procedures associated with radioactive materials.[1][]

Disposal procedures must always comply with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step-by-Step Disposal Procedure:
  • Waste Identification and Segregation:

    • Identify the waste containing this compound.

    • Crucially, do not mix this non-hazardous waste with hazardous waste streams (e.g., flammable solvents, corrosive materials, or heavy metals). Cross-contamination can create a more complex and costly disposal challenge.

  • Containerization and Labeling:

    • Place the waste in a clearly labeled, sealed container.

    • The label should accurately reflect the contents, for example: "Non-hazardous solid waste: this compound".

    • If the this compound is in a solution, identify all components on the label.

  • Disposal Pathway Determination:

    • Solid Waste: Uncontaminated, solid this compound can typically be disposed of in the regular laboratory trash, provided it is securely contained and has been approved for this disposal method by your institution's EHS.

    • Aqueous Solutions: Non-hazardous aqueous solutions of this compound may be permissible for drain disposal with copious amounts of water. However, this is highly dependent on local regulations and institutional policies. Always seek prior approval from your EHS department.

    • Contaminated Waste: If the this compound is mixed with hazardous materials, it must be disposed of according to the guidelines for that specific hazardous waste.

  • Consult Institutional Guidelines:

    • Before proceeding with any disposal, refer to your organization's specific waste management plan. Many institutions provide detailed instructions on their EHS websites.

Physical and Chemical Properties of L-Valine

The following table summarizes key quantitative data for L-Valine, which are relevant for its handling and storage.

PropertyValue
Molecular Formula C₅H₁₁NO₂
Molecular Weight ~117.15 g/mol (unlabeled)
Melting Point 295-300 °C (subl.)
Form Solid
Storage Temperature Room Temperature

Note: The molecular weight of this compound will be higher than the unlabeled form due to the presence of heavy isotopes.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the correct disposal procedure for this compound waste in a laboratory setting.

DisposalWorkflow start Start: this compound Waste Generated is_mixed Is the waste mixed with any hazardous materials? start->is_mixed dispose_hazardous Dispose of as HAZARDOUS WASTE (Follow guidelines for the hazardous component) is_mixed->dispose_hazardous Yes waste_form What is the form of the non-hazardous waste? is_mixed->waste_form No solid_waste Solid Waste waste_form->solid_waste Solid aqueous_waste Aqueous Solution waste_form->aqueous_waste Aqueous consult_ehs_solid Consult Institutional EHS Policy for Non-Hazardous Solid Waste solid_waste->consult_ehs_solid consult_ehs_aqueous Consult Institutional EHS Policy for Non-Hazardous Aqueous Waste aqueous_waste->consult_ehs_aqueous lab_trash Dispose in designated non-hazardous lab trash consult_ehs_solid->lab_trash If approved drain_disposal Dispose down the drain with copious amounts of water consult_ehs_aqueous->drain_disposal If approved

Caption: Disposal decision workflow for this compound waste.

References

Personal protective equipment for handling L-Valine-13C5,15N,d2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling L-Valine-13C5,15N,d2. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

Understanding the Compound

This compound is a stable isotope-labeled version of the amino acid L-Valine. It is important to note that the stable isotopes (¹³C, ¹⁵N, and ²H) are not radioactive and therefore do not require special radiological handling precautions. The safety considerations for this compound are analogous to those for unlabeled L-Valine. Based on the Safety Data Sheets (SDS) for L-Valine, the compound is not classified as hazardous. However, as with any chemical powder, it can cause mechanical irritation to the eyes, skin, and respiratory system.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Required Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[1]To prevent eye contact with the powder, which can cause mechanical irritation.[2]
Skin Protection Standard laboratory coat and disposable nitrile gloves.[1]To prevent skin contact with the powder and maintain good laboratory hygiene.
Respiratory Protection Generally not required under normal use with adequate ventilation. A NIOSH-approved dust mask is recommended if handling large quantities or if dust is generated.[1]To prevent inhalation of the powder, which can cause respiratory tract irritation.[2]
Hand Protection Disposable nitrile gloves.To prevent direct skin contact with the compound.

Operational Plan for Handling

Proper handling procedures are critical to minimize exposure and maintain the integrity of the compound. The following step-by-step guide outlines the recommended operational workflow.

  • Preparation :

    • Ensure the work area, typically a laboratory bench or a chemical fume hood if dust generation is anticipated, is clean and uncluttered.

    • Assemble all necessary equipment, including spatulas, weighing paper, and solvent-dispensing tools.

    • Don the appropriate PPE as detailed in the table above.

  • Weighing the Compound :

    • Use an analytical balance with a draft shield to minimize air currents and ensure accurate measurement.

    • Carefully transfer the desired amount of this compound from its storage container to a tared weigh boat or weighing paper using a clean spatula.

    • Avoid generating dust during the transfer.

  • Dissolving the Compound :

    • Transfer the weighed powder to a suitable vessel (e.g., beaker, flask).

    • Add the desired solvent and mix gently until the compound is fully dissolved.

    • If sonication or heating is required, ensure the vessel is appropriate for the procedure.

  • Storage :

    • Store the solid compound in its original, tightly sealed container in a cool, dry place.[1]

    • Solutions should be stored in clearly labeled, sealed containers at the appropriate temperature as determined by the experimental protocol.

The following diagram illustrates the operational workflow for handling this compound.

OperationalWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage Prep Don PPE Area Prepare Work Area Prep->Area Weigh Weigh Compound Area->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Store Store Compound/Solution Dissolve->Store

Operational Workflow Diagram

Disposal Plan

As this compound is not classified as a hazardous substance, disposal is straightforward. However, it is essential to adhere to local and institutional regulations.

  • Unused Compound :

    • Dispose of the solid compound as non-hazardous solid waste.

    • Do not dispose of down the drain.

  • Contaminated Materials :

    • Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be disposed of in the regular laboratory solid waste stream.

  • Solutions :

    • Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided they do not contain any other hazardous materials.

    • Always check with your institution's environmental health and safety (EHS) office for specific guidance on aqueous waste disposal.

The following diagram outlines the disposal plan for this compound.

DisposalPlan cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Disposal Waste Generate Waste (Unused Compound, Contaminated Materials, Solutions) SolidWaste Solid Waste (Unused Compound, Contaminated Disposables) Waste->SolidWaste LiquidWaste Aqueous Solution Waste->LiquidWaste NonHazardousSolid Non-Hazardous Solid Waste Container SolidWaste->NonHazardousSolid DrainDisposal Drain Disposal (with water, pending institutional approval) LiquidWaste->DrainDisposal

Disposal Plan Diagram

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.